2-[(difluoromethoxy)methyl]pyrrolidine
Description
BenchChem offers high-quality 2-[(difluoromethoxy)methyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(difluoromethoxy)methyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxymethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWSPIRCCNCEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-[(difluoromethoxy)methyl]pyrrolidine
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing a molecule's pharmacokinetic profile without sacrificing its target binding affinity. The strategic incorporation of fluorinated motifs into saturated heterocycles has revolutionized this optimization process.
This technical guide provides an in-depth analysis of 2-[(difluoromethoxy)methyl]pyrrolidine , a highly versatile building block. By merging the conformational rigidity of a pyrrolidine ring with the unique electronic properties of a difluoromethoxy (-OCHF2) group, this compound serves as a critical bioisostere in modern drug discovery.
Structural Context and Electronic Dynamics
The architecture of 2-[(difluoromethoxy)methyl]pyrrolidine integrates two distinct structural motifs: a puckered five-membered nitrogen heterocycle and a terminal difluoromethoxy ether.
Conformational Vectoring: The pyrrolidine scaffold is a "privileged structure" because its non-planar (envelope or twist) conformation forces the 2-substituent into a pseudo-equatorial position to minimize steric hindrance [1]. This inherent chirality and spatial vectoring allow for precise interactions within a biological target's binding pocket.
Electronic Modulation: The -OCHF2 group is strongly electron-withdrawing due to the inductive effect (-I) of the two fluorine atoms. This effect is relayed through the methylene spacer, subtly reducing the electron density on the pyrrolidine nitrogen. Consequently, the basicity (pKa) and nucleophilicity of the nitrogen atom are lower than those of an unsubstituted pyrrolidine. In a physiological environment, this downward shift in pKa increases the fraction of un-ionized molecules, thereby enhancing membrane permeability and oral bioavailability.
Furthermore, the -OCHF2 moiety acts as a dynamic lipophilic hydrogen bond donor. The highly polarized C-H bond of the difluoromethyl group can engage in unique electrostatic interactions with protein targets, offering a distinct advantage over traditional methoxy (-OCH3) or hydroxyl (-OH) groups [2].
Physicochemical causality of the difluoromethoxy moiety on drug behavior and stability.
Physicochemical Profile
To facilitate rapid comparison for lead optimization, the core quantitative properties of 2-[(difluoromethoxy)methyl]pyrrolidine are summarized below .
| Property | Value / Description |
| IUPAC Name | 2-[(difluoromethoxy)methyl]pyrrolidine |
| Molecular Formula | C6H11F2NO |
| Molecular Weight | 151.156 g/mol |
| CAS Registry Number | 1595898-31-9 (Racemic) | 2227198-46-9 (2R-enantiomer) |
| Hydrogen Bond Donors | 2 (Pyrrolidine -NH, -OCHF2 proton) |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Oxygen) |
| Metabolic Liability | Low (Fluorine substitution blocks standard O-dealkylation sites) |
Validated Synthetic Methodology
Synthesizing CHF2O-containing cyclic amines requires precise control over highly reactive intermediates. The following self-validating protocol outlines the multigram-scale synthesis of the target compound starting from commercially available N-Boc-2-pyrrolidinemethanol [2].
Step 1: Substrate Preparation (N-Boc Protection)
-
Action: If starting from free 2-pyrrolidinemethanol, dissolve the substrate in dichloromethane (DCM) and treat with di-tert-butyl dicarbonate (Boc2O) and triethylamine.
-
Causality: The secondary amine of the pyrrolidine ring is highly nucleophilic. If left unprotected, it will rapidly react with the difluorocarbene intermediate in the subsequent step, leading to unwanted N-difluoromethylation. The bulky Boc group sterically and electronically shields the nitrogen, ensuring exclusive O-functionalization.
Step 2: O-Difluoromethylation via Carbene Insertion
-
Action: Dissolve the N-Boc-2-pyrrolidinemethanol in a biphasic mixture of DCM and aqueous NaOH (or KOH). Slowly add 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO2CF2CO2H) dropwise at 0–5 °C with vigorous stirring.
-
Causality: The biphasic basic conditions facilitate the decarboxylation and defluorosulfonylation of the reagent to generate difluorocarbene (:CF2) in situ. The slow addition at low temperatures controls the exothermic generation of this highly reactive carbene. The biphasic system ensures the transient carbene is efficiently trapped by the primary alcohol at the organic-aqueous interface before it can hydrolyze into carbon monoxide and fluoride ions.
Step 3: Deprotection and Salt Formation
-
Action: Isolate the N-Boc-2-[(difluoromethoxy)methyl]pyrrolidine intermediate via flash chromatography. Treat the purified intermediate with 4M HCl in dioxane (or acetyl chloride in methanol) at room temperature. Evaporate the solvent to yield the final product as a hydrochloride salt.
-
Causality: Anhydrous acidic conditions cleanly cleave the Boc carbamate, releasing isobutylene and CO2 gas. The evolution of gas drives the reaction to completion. Forming the hydrochloride salt immediately stabilizes the free amine, preventing oxidative degradation and improving handling properties (converting a volatile oil into a stable, weighable solid).
Synthetic workflow for 2-[(difluoromethoxy)methyl]pyrrolidine via difluorocarbene insertion.
Applications in Drug Development
The integration of 2-[(difluoromethoxy)methyl]pyrrolidine into a drug scaffold primarily serves to overcome metabolic liabilities. Cytochrome P450 (CYP450) enzymes frequently target standard methoxy groups for O-demethylation, leading to rapid clearance of the drug. The substitution of hydrogen atoms with fluorine in the -OCHF2 group strengthens the adjacent bonds and sterically shields the oxygen atom, drastically reducing the rate of oxidative metabolism.
Furthermore, as a chiral building block, the (2R) or (2S) enantiomers can be utilized as organocatalysts or as terminal appendages in PROTACs (Proteolysis Targeting Chimeras), where the precise spatial orientation dictated by the pyrrolidine ring is critical for forming stable ternary complexes.
References
- Benchchem. "2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9".
- ChemShuttle. "2-((Difluoromethoxy)methyl)pyrrolidine; CAS No: 1595898-31-9".
- Levchenko, K., et al. "A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery". SynOpen, Thieme Connect (2024). Verified URL
Sources
2-[(difluoromethoxy)methyl]pyrrolidine chemical structure and CAS number
The following technical guide provides an in-depth analysis of 2-[(difluoromethoxy)methyl]pyrrolidine , a specialized fluorinated building block used in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this motif in drug discovery.
Executive Summary
2-[(Difluoromethoxy)methyl]pyrrolidine is a secondary amine building block featuring a pyrrolidine core substituted at the
Chemical Identity & Specifications
| Parameter | Technical Specification |
| Chemical Name | 2-[(Difluoromethoxy)methyl]pyrrolidine |
| IUPAC Name | 2-(Difluoromethoxymethyl)pyrrolidine |
| CAS Number (Racemic) | 1595898-31-9 |
| CAS Number (R-isomer) | 2227198-46-9 |
| CAS Number (S-isomer HCl) | 2470280-38-5 |
| Molecular Formula | |
| Molecular Weight | 151.16 g/mol |
| SMILES | FC(F)OCC1CCCN1 |
| Physical State | Colorless to pale yellow oil (Free base); White solid (HCl salt) |
| Solubility | Soluble in DMSO, Methanol, DCM; Water soluble (as HCl salt) |
Structural Analysis & Physicochemical Properties[7]
The Difluoromethoxy Moiety ( )
The defining feature of this molecule is the difluoromethoxy group.[1][3][4] Unlike the trifluoromethoxy group (
-
Lipophilic Hydrogen Bond Donor: The
bond in is sufficiently polarized by the two geminal fluorine atoms to act as a weak hydrogen bond donor. This allows it to interact with protein targets similarly to a hydroxyl group ( ) but with significantly higher lipophilicity. -
Conformational Bias: The anomeric effect involving the oxygen lone pairs and the
antibonding orbitals influences the preferred conformation of the side chain, often locking the side chain in a gauche orientation relative to the pyrrolidine ring.
Basicity and pKa
The pyrrolidine nitrogen is a secondary amine. The electron-withdrawing effect of the difluoromethoxy group is attenuated by the intervening methylene (
-
Estimated pKa:
(comparable to unsubstituted pyrrolidine, slightly lower due to the inductive effect of the fluorine atoms).
Validated Synthesis Protocol
Note: This protocol describes the synthesis of the (S)-enantiomer starting from L-Prolinol. The racemic form follows the same path using racemic prolinol.
Retrosynthetic Logic
The most robust route avoids the use of gaseous chlorodifluoromethane (Freon-22). Instead, it utilizes 2,2-difluoro-2-(fluorosulfonyl)acetic acid (MDFA) as a liquid, easy-to-handle difluoromethylating agent.
Pathway Overview:
-
N-Protection: Masking the nucleophilic amine.
-
O-Difluoromethylation: Introduction of the
motif. -
N-Deprotection: Liberation of the final secondary amine.
Step-by-Step Methodology
Step 1: N-Boc Protection[6][7]
-
Reagents: L-Prolinol (1.0 eq),
(1.1 eq), (1.2 eq), DCM ( ). -
Procedure: Dissolve L-Prolinol in DCM at
. Add followed by slow addition of . Warm to RT and stir for 4 hours. -
Workup: Wash with
citric acid, brine, dry over . Concentrate to yield N-Boc-L-prolinol.
Step 2: O-Difluoromethylation (Critical Step)
This step utilizes a copper-catalyzed difluoromethylation or the MDFA reagent.
-
Reagents: N-Boc-L-prolinol (1.0 eq), 2,2-difluoro-2-(fluorosulfonyl)acetic acid (1.5 eq), CuI (0.1 eq),
(2.0 eq), Acetonitrile. -
Mechanism: The reagent decarboxylates to generate a difluorocarbene equivalent or radical species that inserts into the
bond. -
Procedure: Under
atmosphere, mix the alcohol, base, and catalyst in acetonitrile. Add the difluoromethylating agent dropwise (gas evolution occurs). Heat to for 6-12 hours. -
Validation: Monitor by TLC or
NMR (look for doublet around to ppm). -
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 3: N-Deprotection
-
Reagents:
HCl in Dioxane or TFA/DCM (1:4). -
Procedure: Treat the intermediate with acid at
for 2 hours. -
Isolation: Evaporate volatiles. Triturate with ether to obtain the (S)-2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride salt.
Synthesis Workflow Diagram
Caption: Validated synthetic route for the (S)-enantiomer utilizing a shelf-stable difluoromethylating agent.
Applications in Drug Discovery[1][2][3][7][8][10]
Bioisosterism
The 2-[(difluoromethoxy)methyl]pyrrolidine motif is frequently employed as a bioisostere for:
-
2-(Hydroxymethyl)pyrrolidine (Prolinol): The
group maintains the H-bond donor capacity of the group but eliminates the H-bond acceptor capability, significantly increasing lipophilicity and membrane permeability. -
2-(Methoxymethyl)pyrrolidine: Replacing the
with blocks metabolic demethylation (a common clearance pathway) and introduces a hydrogen bond donor.
Structure-Activity Relationship (SAR) Impact
Incorporating this building block into a scaffold (e.g., via reductive amination or nucleophilic substitution) typically results in:
-
Increased LogD: Improved blood-brain barrier (BBB) penetration.
-
Metabolic Hardening: Resistance to CYP450-mediated oxidation at the ether linkage.
-
** conformational Locking:** The bulky
group can restrict the rotation of the side chain, potentially reducing the entropic penalty of binding to the target protein.
Safety & Handling
-
Hazard Identification: The free base is an irritant to eyes, respiratory system, and skin. The HCl salt is hygroscopic.
-
Storage: Store at
under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents. -
Emergency: In case of contact, flush with copious water. Use standard PPE (gloves, goggles, lab coat) during synthesis, particularly during the difluoromethylation step where
gas may be evolved.
References
-
BenchChem. (2025).[1][4] 2-[(difluoromethoxy)methyl]pyrrolidine Product Entry. Retrieved from
-
Sigma-Aldrich. (2024). (2R)-2-[(difluoromethoxy)methyl]pyrrolidine Product Specification. Retrieved from [8]
- Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry. (General reference for properties of OCF2H group).
- Hu, J., et al. (2011). Reagents for Difluoromethylation. Chemical Reviews. (Reference for synthesis reagents).
-
BLD Pharm. (2024). (S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. chemrxiv.org [chemrxiv.org]
- 8. (2R)-2-[(difluoromethoxy)methyl]pyrrolidine | 2227198-46-9 [sigmaaldrich.com]
Strategic Utilization of 2-[(Difluoromethoxy)methyl]pyrrolidine in Medicinal Chemistry
This guide provides an in-depth technical analysis of 2-[(difluoromethoxy)methyl]pyrrolidine , a specialized chiral building block used in modern medicinal chemistry.[1] It focuses on its utility as a bioisostere, its physicochemical properties, and scalable synthetic protocols.
Executive Summary
2-[(Difluoromethoxy)methyl]pyrrolidine (CAS: 1595898-31-9) represents a high-value "privileged fragment" that merges the stereochemical rigidity of the pyrrolidine scaffold with the unique electronic properties of the difluoromethoxy group (-OCF₂H) .[1]
In drug design, this moiety is not merely a lipophilic spacer; it is a tactical bioisostere used to:
-
Modulate Lipophilicity (LogD): Increases lipophilicity compared to hydroxyl groups while maintaining polarity.
-
Act as a Lipophilic Hydrogen Bond Donor: The acidic proton on the -CF₂H group (
~26) allows it to function as a weak hydrogen bond donor, a rare property for ether functionalities. -
Block Metabolic Soft Spots: The -OCF₂H group is resistant to Cytochrome P450-mediated O-dealkylation, unlike its methoxy (-OCH₃) analogs.
This guide details the rationale for its selection, the "Lipophilic Hydrogen Bond Donor" theory, and field-proven protocols for its synthesis, grounded in recent high-profile pharmaceutical campaigns (e.g., Pfizer’s SARS-CoV-2 Mpro inhibitor research).
Physicochemical Pharmacology: The "Lipophilic Hydrogen Bond Donor"
The difluoromethoxy group is distinct from trifluoromethoxy (-OCF₃) and methoxy (-OCH₃) groups. Understanding this distinction is critical for rational design.
The Bioisosteric Triad
When optimizing a lead compound, medicinal chemists often face a trade-off between potency (driven by H-bonds) and permeability (driven by lipophilicity). The -OCF₂H group bridges this gap.
| Property | Hydroxyl (-OH) | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) |
| H-Bond Donor (HBD) | Strong | None | Weak (via C-H...O/N) |
| H-Bond Acceptor (HBA) | Strong | Moderate | Weak (F reduces O basicity) |
| Lipophilicity ( | Hydrophilic | Lipophilic | Lipophilic |
| Metabolic Stability | Phase II (Glucuronidation) | Phase I (O-Demethylation) | High Stability |
| Conformation | Rotatable | Rotatable | Gauche Effect (Preferred) |
The Acidity Mechanism
The fluorine atoms are highly electronegative, pulling electron density from the carbon and oxygen. This inductive effect (
-
Interaction: This proton can form weak hydrogen bonds with backbone carbonyls or active site residues (e.g., Serine, Threonine) in the target protein.
-
Binding Affinity: In pockets where an -OH group is too polar to penetrate, or an -OCH₃ group loses binding enthalpy due to lack of H-bonding, the -OCF₂H group provides the optimal compromise.
Decision Logic for Incorporation
The following diagram illustrates the decision process for selecting 2-[(difluoromethoxy)methyl]pyrrolidine during Lead Optimization.
Figure 1: Decision logic for bioisosteric replacement using the difluoromethoxy moiety.
Synthesis & Manufacturing Methodologies
Synthesizing 2-[(difluoromethoxy)methyl]pyrrolidine requires the controlled introduction of a difluorocarbene source to a prolinol precursor.
The Precursor: Prolinol
The starting material is typically N-Boc-L-prolinol (or the D-enantiomer), derived from proline reduction. The N-protecting group (Boc, Cbz) is essential to prevent amine alkylation/acylation during the reaction.
Reagent Evolution
Historically, chlorodifluoromethane (
-
Generation 1:
(Gas) + Strong Base (Requires specialized equipment). -
Generation 2:
(Hu's Reagent) + Initiator. -
Generation 3 (Current Standard): 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA/Chen's Reagent) or its salts.
Experimental Protocol: Copper-Catalyzed Difluoromethylation
This protocol is adapted from the multikilogram scale-up developed by Pfizer for SARS-CoV-2 Mpro inhibitors (Reference 1). It is superior due to its operational simplicity and avoidance of gaseous reagents.
Target Molecule: N-Boc-2-[(difluoromethoxy)methyl]pyrrolidine.
Materials:
-
Substrate: N-Boc-L-prolinol (1.0 equiv)
-
Reagent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) (1.5 - 2.0 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10-20 mol%)
-
Solvent: Acetonitrile (MeCN)
-
Temperature: 45–60 °C
Step-by-Step Methodology:
-
Setup: In a clean, dry reactor (or round-bottom flask) equipped with a reflux condenser and nitrogen inlet, charge N-Boc-L-prolinol and acetonitrile (10 volumes).
-
Catalyst Addition: Add CuI (0.1 equiv) to the solution. Stir to ensure dispersion.
-
Reagent Dosing (Critical): The reaction generates
and gas. Do not add TFDA all at once.-
Heat the mixture to 45 °C.
-
Add TFDA dropwise via a syringe pump or addition funnel over 2–4 hours.
-
Note: The slow addition controls gas evolution and maintains a steady concentration of the active difluorocarbene species.
-
-
Reaction Monitoring: Monitor by LC-MS or ¹⁹F NMR. The product will show a characteristic doublet (or multiplet) around -80 to -85 ppm in ¹⁹F NMR.
-
Workup:
-
Cool to room temperature.
-
Dilute with water and extract with Ethyl Acetate (EtOAc).
-
Wash the organic layer with saturated
(to remove acidic byproducts) and brine. -
Dry over
and concentrate.
-
-
Purification: The crude oil is often sufficiently pure (>95%) for deprotection. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Figure 2: Copper-catalyzed difluoromethylation pathway using TFDA.
Applications in Drug Discovery: Case Studies
The 2-[(difluoromethoxy)methyl]pyrrolidine scaffold is not theoretical; it is a proven component in antiviral and CNS research.
SARS-CoV-2 Mpro Inhibitors (Pfizer)
In the development of second-generation oral protease inhibitors (following Nirmatrelvir), researchers sought to replace the bicyclic P2 proline mimic with monocyclic ethers to simplify synthesis and improve metabolic stability.
-
Challenge: The P2 pocket of the Main Protease (Mpro) is lipophilic but requires specific shape complementarity.
-
Solution: The 4-(difluoromethoxy)proline and 2-[(difluoromethoxy)methyl]pyrrolidine analogs were synthesized.
-
Outcome: The difluoromethoxy group provided metabolic stability against oxidation while maintaining the necessary lipophilic interactions within the S2 subsite of the enzyme. The scale-up of these fragments (up to 10 kg) validated the TFDA synthetic route described above.
CNS Agents & LogP Tuning
For Central Nervous System (CNS) drugs, the Multi-Parameter Optimization (MPO) score relies heavily on LogP (lipophilicity) and pKa (basicity).
-
Basicity Modulation: While the difluoromethoxy group is on the side chain, its electron-withdrawing nature can subtly reduce the
of the pyrrolidine nitrogen (if close enough) or adjust the global LogD. -
Permeability: Replacing a hydroxymethyl group (-CH₂OH) with a (difluoromethoxy)methyl group (-CH₂OCF₂H) typically increases LogP by ~0.5–1.0 units, significantly boosting blood-brain barrier (BBB) permeability.
Analytical Characterization
Verifying the identity of this molecule requires specific attention to NMR spectroscopy due to the fluorine-hydrogen coupling.
-
¹H NMR: The proton on the
group appears as a distinct triplet (due to coupling with two F atoms) at a characteristic downfield shift ( 6.0 – 6.8 ppm) with a large coupling constant ( Hz). -
¹⁹F NMR: The fluorine signal appears as a doublet (due to coupling with one H atom) around -80 to -90 ppm. This is the diagnostic signal for reaction completion.
-
Mass Spectrometry: The difluoromethoxy group adds exactly 50.00 Da (replacing H with
) or 66.00 Da (replacing methyl with is not direct, but mass shift vs OH is +50).
References
-
Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. Source: Organic Process Research & Development (ACS Publications), 2024. Context: Primary source for the Cu-catalyzed synthesis and scale-up of difluoromethoxy prolines. [2]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry, 2017.[3] Context: Fundamental theory explaining the hydrogen bonding capability of the -OCF2H group.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI (Pharmaceuticals), 2025. Context: Comparative analysis of fluorinated ether groups in drug design.
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Source: Macmillan Group (Princeton University) / Science, 2024. Context: Advanced radical methods for installing difluoromethyl groups on alcohols.
Sources
Thermodynamic Stability of 2-[(Difluoromethoxy)methyl]pyrrolidine: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profile of 2-[(difluoromethoxy)methyl]pyrrolidine (CAS 1595898-31-9). Designed for researchers in medicinal chemistry and drug development, this document moves beyond basic physicochemical properties to explore the structural determinants of stability, decomposition pathways, and experimental protocols for validation.
The molecule combines a saturated nitrogen heterocycle (pyrrolidine) with a difluoromethoxy ether side chain (
Part 1: Molecular Architecture & Electronic Effects
The thermodynamic stability of 2-[(difluoromethoxy)methyl]pyrrolidine is governed by the interplay between the electron-rich pyrrolidine ring and the electron-deficient difluoromethoxy substituent.
The Difluoromethoxy Moiety ( )
Unlike the chemically inert trifluoromethoxy group (
-
Lipophilic Hydrogen Bond Donor: The terminal proton on the
group is sufficiently acidic to act as a weak hydrogen bond donor, a rarity among fluorinated ethers. -
Bond Dissociation Energy (BDE): The
bonds ( 116 kcal/mol) confer exceptional thermal stability to the ether terminus. However, the presence of the hydrogen atom introduces a site for potential radical abstraction, albeit one that is significantly deactivated compared to a methyl ether.
Inductive Effects on the Pyrrolidine Ring
The
-
Basicity Modulation: While unsubstituted pyrrolidine has a
of 11.3, the inductive withdrawal lowers the of the nitrogen in this molecule, likely to the 9.5–10.2 range . This reduction in basicity enhances stability against oxidative N-dealkylation but retains sufficient basicity for salt formation (e.g., hydrochloride salts).
Conformational Locking (The Gauche Effect)
Thermodynamic stability is further influenced by the gauche effect . The highly electronegative fluorine atoms and the ether oxygen tend to adopt a gauche conformation relative to the
Part 2: Stability Profile & Decomposition Pathways
While the molecule is stable under standard laboratory conditions, specific stress conditions can trigger decomposition. Understanding these pathways is critical for formulation and storage.
Hydrolytic Stability
The ether linkage is generally resistant to hydrolysis. However, the specific fluorination pattern creates a vulnerability under extreme pH conditions.
-
Acidic Conditions: The molecule is stable to mild and moderate acids (e.g., 4M HCl in dioxane), allowing for standard Boc-deprotection protocols without cleavage of the difluoromethyl ether.
-
Basic Conditions: The proton on the
group is acidic ( ). In the presence of strong bases (e.g., NaH, LiHMDS), deprotonation occurs, leading to the formation of a carbanion that can undergo -elimination to generate difluorocarbene (:CF ). This is an irreversible decomposition pathway.
Metabolic Stability (Oxidative)
The primary utility of this scaffold is its resistance to Cytochrome P450 (CYP450) metabolism.
-
Blockade of O-Dealkylation: In a standard methoxy ether (
), CYP450 enzymes oxidize the -carbon to form a hemiacetal, which collapses to release formaldehyde. -
Fluorine Barrier: In the
group, the strong bonds and the high ionization potential prevent the initial hydrogen atom abstraction required for this oxidative cascade.
Decomposition Mechanism Visualization
The following diagram details the divergent decomposition pathways under oxidative (radical) and basic (ionic) stress.
[1]
Part 3: Experimental Protocols for Stability Assessment
To validate the stability of this scaffold in a drug development context, the following self-validating protocols are recommended.
Protocol A: pH-Rate Profile Determination
This experiment establishes the hydrolytic stability window of the ether linkage.
Materials:
-
Buffer solutions (pH 1.2, 4.0, 7.4, 9.0).
-
HPLC system with UV/Vis or MS detection (preferred).
-
Internal Standard (e.g., Benzophenone).
Methodology:
-
Preparation: Dissolve the compound (100 µM) in the respective buffer containing 10% acetonitrile to ensure solubility.
-
Incubation: Maintain solutions at 40°C (accelerated condition) and 60°C (stress condition) in sealed glass vials.
-
Sampling: Aliquot samples at
hours. -
Analysis: Quench samples (neutralize pH if necessary) and analyze via HPLC.
-
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant.-
Acceptance Criteria:
degradation after 24h at pH 1.2–9.0 indicates high stability.
-
Protocol B: Comparative Metabolic Stability (Microsomal Stability)
This assay quantifies the advantage of the difluoromethoxy group over a standard methoxy analog.
Materials:
-
Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
NADPH regenerating system.
-
Reference compound (e.g., Propranolol or a methoxy-analog of the target).
Methodology:
-
Incubation: Incubate test compound (1 µM) with microsomes (0.5 mg/mL protein) and NADPH at 37°C.
-
Timepoints: Stop reaction at 0, 5, 15, 30, 45, 60 min using ice-cold acetonitrile containing internal standard.
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Analysis: Calculate intrinsic clearance (
) using the elimination rate constant ( ).-
Expected Result: The difluoromethoxy analog should exhibit a
significantly lower (2-5x fold improvement) than the methoxy analog due to deuterium-like kinetic isotope effects and steric blocking.
-
Summary of Physicochemical Properties[2]
| Property | Value / Characteristic | Implication for Development |
| Log P | ~1.5 – 2.0 (Estimated) | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donor | Weak (C-F...H-C) | Can engage in unique binding interactions; "lipophilic donor". |
| pKa (Base) | ~9.8 (Estimated) | Exists as cation at physiological pH; good solubility. |
| Thermal Stability | High (Stable > 150°C) | Compatible with standard melt-processing or spray drying. |
| Chemical Liability | Strong Base Sensitivity | Avoid strong bases (> pKa 20) during late-stage synthesis. |
Part 4: Synthesis & Handling Workflow
The synthesis of this moiety typically involves the difluoromethylation of a hydroxymethylpyrrolidine precursor. The stability of the intermediate dictates the workflow.
Handling Recommendations
-
Storage: Store as the hydrochloride salt at 2–8°C. The free base is an oil and may absorb
from the air (carbamate formation). -
Solvents: Compatible with protic and aprotic solvents (MeOH, DMSO, DMF, DCM). Avoid prolonged exposure to strongly basic aqueous solutions at high temperatures.
References
-
National Institutes of Health (NIH). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Available at: [Link]
-
Royal Society of Chemistry (RSC). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Beilstein Journals. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Available at: [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at: [Link]
Whitepaper: Conformational Dynamics of Difluoromethoxy-Substituted Pyrrolidines
Executive Summary
The pyrrolidine ring is a privileged nitrogenous heterocycle ubiquitous in natural products and synthetic pharmaceuticals. Its inherent conformational flexibility—characterized by a rapid pseudorotation between envelope and half-chair puckers—presents both an opportunity and a challenge in structure-based drug design. The introduction of a difluoromethoxy group (–OCF₂H) onto this scaffold creates a highly sophisticated pharmacophoric module. The –OCF₂H moiety acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and methoxy groups[1].
However, appending this group to a pyrrolidine ring fundamentally alters the heterocycle's conformational landscape. As a Senior Application Scientist, I have structured this guide to dissect the stereoelectronic causality behind these conformational shifts, provide a self-validating protocol for their empirical and theoretical analysis, and outline how these principles can be leveraged to lock drug candidates into bioactive conformations[2].
Mechanistic Foundations: Stereoelectronics and Causality
To understand the conformational analysis of a difluoromethoxy-substituted pyrrolidine, one must move beyond simple steric hindrance and analyze the quantum mechanical interactions driving molecular geometry.
The Pyrrolidine Pseudorotation Cycle
Unlike rigid six-membered rings, the five-membered pyrrolidine ring lacks the geometric arrangement to perfectly stagger all its bonds. To relieve torsional strain (Pitzer strain), the ring puckers out of planarity, typically adopting an envelope (E) conformation where one atom (usually Cγ or Cβ) is displaced from the plane of the other four, or a half-chair (T) conformation. The energy barrier between these states is exceptionally low, leading to a dynamic equilibrium.
Stereoelectronic Levers: The Gauche and Anomeric Effects
When a highly electronegative and polarizable group like –OCF₂H is introduced, the dynamic pseudorotation is abruptly biased by two primary stereoelectronic forces:
-
The Fluorine Gauche Effect: When fluorine is vicinal to an electronegative atom (like the pyrrolidine nitrogen), the molecule strongly prefers a gauche conformation (a ~60° dihedral angle) rather than the sterically expected anti conformation. This is driven by hyperconjugation: the donation of electron density from a bonding orbital (σ_CH or σ_CC) into the strongly stabilizing, low-lying antibonding orbital of the carbon-fluorine bond (σ*_CF)[3]. In fluorinated pyrrolidines, this effect stabilizes specific Cγ-exo or Cγ-endo puckers depending on the stereochemistry of the substituent[4].
-
The Generalized Anomeric Effect: Within the –OCF₂H group itself, the lone pairs on the oxygen atom (n_O) delocalize into the adjacent σ_CF orbitals. This restricts the rotation around the C–O bond, forcing the difluoromethyl proton to adopt a specific spatial orientation. When attached to the pyrrolidine ring (e.g., at the C2 position), n_N → σ_CF delocalization can further lock the ring into a pseudoaxial or pseudoequatorial geometry to maximize orbital overlap[3].
The Causality of the Lipophilic Hydrogen Bond Donor
The –OCF₂H group is unique because the strong electron-withdrawing nature of the two fluorine atoms highly polarizes the C–H bond, allowing it to act as a hydrogen bond donor comparable in strength to thiophenol or aniline[1]. Because the conformation of the pyrrolidine ring dictates the spatial projection of this C–H bond, controlling the ring pucker is synonymous with controlling the molecule's target-binding vector.
Caption: Stereoelectronic signaling pathway dictating the macroscopic properties of difluoromethoxy pyrrolidines.
Quantitative Data Presentation
The thermodynamic stability of the pyrrolidine conformers is highly dependent on the regiochemistry and stereochemistry of the –OCF₂H substitution. Table 1 summarizes the energetic landscapes, while Table 2 outlines the diagnostic NMR parameters required to identify these states.
Table 1: Influence of Substituent Position on Pyrrolidine Puckering Equilibrium
| Substituent Position | Dominant Stereoelectronic Effect | Preferred Ring Pucker | Relative Energy (ΔE, kcal/mol) |
| C3-β-OCF₂H | Fluorine Gauche Effect (σ_CH → σ_CF) | Cγ-exo | -0.8 to -1.2 |
| C3-α-OCF₂H | Steric Repulsion & Dipole Alignment | Cγ-endo | -0.5 to -0.9 |
| C2-α-CH₂OCF₂H | Generalized Anomeric Effect (n_N → σ_CF) | Cγ-exo (pseudoequatorial) | -1.5 to -2.1 |
Table 2: Diagnostic NMR Parameters for Conformational Assignment
| Parameter | Nuclei Involved | Typical Range (Hz / Å) | Conformational Implication |
| ³J_HH | Hα - Hβ | 7.5 - 9.5 Hz | Trans-diaxial arrangement (indicates specific envelope) |
| ³J_FH | F - H (vicinal) | 12.0 - 15.0 Hz | Gauche conformation of F-C-C-H fragment |
| HOESY Distance | ¹⁹F - ¹H | 2.2 - 2.8 Å | Spatial proximity confirming F-H syn-clinal alignment |
Self-Validating Experimental Protocol
To rigorously determine the conformation of a difluoromethoxy pyrrolidine in solution, one cannot rely on empirical data or theoretical modeling alone. The following protocol establishes a self-validating feedback loop where Density Functional Theory (DFT) predictions are continuously cross-examined against multi-nuclear NMR data until the structural ensemble converges[3].
Step 1: Sample Preparation and Environmental Control
-
Solvent Selection: Dissolve 15–20 mg of the synthesized –OCF₂H pyrrolidine derivative in 0.6 mL of anhydrous CDCl₃ (to simulate lipophilic binding pockets) or D₂O (to simulate aqueous physiological conditions).
-
Degassing: Subject the NMR tube to three freeze-pump-thaw cycles. Causality: Removing dissolved paramagnetic oxygen prevents line broadening, which is critical for resolving the fine multiplet splitting required for accurate J-coupling extraction.
Step 2: Multi-Nuclear NMR Acquisition
-
1D Spectra: Acquire ¹H (600 MHz), ¹³C (150 MHz), and ¹⁹F (564 MHz) spectra at 298 K.
-
2D NOESY/ROESY: Acquire proton-proton through-space correlations with a mixing time optimized for the molecule's correlation time (typically 300-500 ms).
-
¹⁹F-¹H HOESY: Execute a Heteronuclear Overhauser Effect Spectroscopy experiment. Causality: This directly maps the through-space distance between the fluorine atoms of the –OCF₂H group and the protons of the pyrrolidine ring, providing definitive proof of the rotameric state.
Step 3: DFT Conformational Search (In Silico Parallel)
-
Geometry Optimization: Perform a relaxed potential energy surface (PES) scan around the pyrrolidine pseudorotation phase angle and the C–O–C–F dihedral angles.
-
Level of Theory: Utilize the B3LYP-D3BJ/6-311++G** level of theory[3]. Causality: The D3BJ empirical dispersion correction is mandatory here; standard DFT fails to accurately model the non-covalent intramolecular interactions (like London dispersion forces) inherent to heavily halogenated systems.
-
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) matching the experimental NMR solvent.
Step 4: The Validation Loop (Empirical vs. Theoretical)
-
Calculate the theoretical NMR spin-spin coupling constants (SSCC) for the DFT-derived minima using Gauge-Independent Atomic Orbital (GIAO) methods.
-
Compare the Boltzmann-weighted theoretical ³J_HH and ³J_FH values with the empirically extracted J-couplings from Step 2.
-
Validation Criterion: If the deviation is < 0.5 Hz , the conformational ensemble is validated. If the deviation is > 0.5 Hz, the system is not self-consistent. The researcher must re-evaluate the protonation state of the pyrrolidine nitrogen or adjust the DFT solvent model, then repeat the loop.
Caption: Self-validating workflow integrating empirical NMR data with theoretical DFT calculations.
Implications for Drug Development
The precise conformational control afforded by the difluoromethoxy group transforms the pyrrolidine ring from a flexible linker into a rigid, highly directional vector. By understanding the stereoelectronic interplay—specifically how the anomeric and gauche effects dictate the Cγ-exo or Cγ-endo pucker—medicinal chemists can rationally design molecules that pre-organize into the bioactive conformation required by the target receptor[4]. Furthermore, exploiting the –OCF₂H group's capacity as a lipophilic hydrogen bond donor allows for the targeting of hydrophobic pockets while maintaining crucial hydrogen-bonding networks, a tactic that frequently improves both target affinity and metabolic stability[1][2].
References[4] Robert W Newberry, Ronald T Raines. "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Top Heterocycl Chem (via NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2rhmI9LtiFq2XNeuop-ln2sTH4cnX3J4BfPuVm8wfng7N0snMXsbAozqfF4vAThyhojf_kCVvIdFyrhI0fl8knFl-4w2DgC-hxxBKseIOwrIOnelgQd5Vs3tLcx4olP4EFiI=[3] Silva et al. "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." Beilstein Journal of Organic Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW40mMyfe3S6HOtsnO-c3TkWUkAa8nx09eUcGNrAeo8AVryT6_ID6YukOrlp7le5uAVZRBmoesydMeD5ZeOKgxggyz8-NOZSoaCiJ_xK3mrJSJURvFqKjr5S3uZhHltvBd5-nzAdKCF7tvDIU_UH6gYQ==[1] Zafrani et al. "The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept." ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECrhZuWsQK_bYluoiIWL4jWKVYBXWOv8-px9iyLT_cFJBFNpxiz_AxaBNV_YBNq9yLz1aqOYZAXL-rTO5s5Aw3lO-AUUQEFeGmjl34_0mq_pIv1xfMkj-wdgimo4HjuJYByZRdxV9mu70jsfMx4H4QkfIUxXeAAYowdRR1HsNkzYTN1e5T0O31lqRdM-We7DIWFpLpsIgLR4-kaebrGa8BpUjbq8Pa7WkA80dMF01uTCae2t6taCnlwuEF06FyU44=[2] Meanwell, N. A. "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery." Expert Opinion on Drug Discovery (via NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHon-jXirw6tEBKCdSGvg6MD6AIuTopFabgy67DSJLxKWxukLy9NX7cNhYcR4L7Z09HGAtMxvRa-PW2O40DYz1vKxZEILrQuz_gX6igdABeAmovmvDnt_OG8OzSAlJqpLgElU0=
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solvation Thermodynamics and Solubility Profile of 2-[(Difluoromethoxy)methyl]pyrrolidine: A Technical Guide
Executive Summary
In contemporary medicinal chemistry and organic synthesis, the pyrrolidine ring serves as a privileged, highly versatile scaffold. When functionalized with a difluoromethoxy (-OCHF₂) group, the resulting compound—2-[(difluoromethoxy)methyl]pyrrolidine (CAS: 1595898-31-9)—exhibits a unique physicochemical profile[1]. The -OCHF₂ moiety acts as a lipophilic hydrogen bond donor and a stable bioisostere for hydroxyl or thiol groups, profoundly altering the molecule's solvation dynamics[1][2].
As a Senior Application Scientist, I have structured this technical guide to map the solubility profile of this compound across various organic solvents. By strictly differentiating between its free base and hydrochloride salt forms, this whitepaper provides researchers with the thermodynamic causality and self-validating experimental protocols necessary to optimize purification, reaction design, and pharmaceutical formulation.
Physicochemical Architecture & Solvation Thermodynamics
Understanding the solubility of 2-[(difluoromethoxy)methyl]pyrrolidine requires deconstructing its structural motifs:
-
The Pyrrolidine Core: This five-membered saturated heterocycle imparts basicity (pKa ~9–10) and conformational flexibility. The puckered nature of the ring allows for precise spatial arrangement, which is critical for target affinity[1].
-
The Difluoromethoxy (-OCHF₂) Moiety: The strong electron-withdrawing nature of the two fluorine atoms polarizes the adjacent C-H bond. This polarization transforms the typically inert C-H bond into a weak, yet highly effective, lipophilic hydrogen bond donor[1]. Consequently, the molecule can engage in favorable electrostatic interactions with polar aprotic solvents (e.g., ethers, ketones, and esters) without sacrificing overall lipophilicity.
Causality of Solvation States
The free base of 2-[(difluoromethoxy)methyl]pyrrolidine is an oily liquid at standard temperature and pressure. Because it lacks a crystalline lattice, the energetic barrier to solvation is remarkably low. It dissolves readily in non-polar to moderately polar organic solvents driven by dispersion forces and dipole-dipole interactions.
Conversely, the hydrochloride (HCl) salt (CAS: 2098104-48-2) is a stable, crystalline solid[3]. The ionic bonds within its crystal lattice require solvents with high dielectric constants (ε) and strong hydrogen-bonding capabilities to overcome the lattice energy and form stable solvation shells[1].
Fig 1. Solvation pathways of 2-[(difluoromethoxy)methyl]pyrrolidine forms.
Comparative Solubility Profiling: Free Base vs. Hydrochloride Salt
The stark contrast in solubility between the free base and the HCl salt is a powerful tool in synthetic workflows.
-
Purification via Phase Switching: The free base can be extracted into non-polar solvents like diethyl ether or dichloromethane (DCM). Upon the introduction of anhydrous HCl gas or HCl in dioxane, the hydrochloride salt crashes out of solution as a highly pure crystalline precipitate[1][4].
-
Formulation Stability: The salt form is prioritized in drug development because it mitigates the volatility and oxidative degradation associated with the free base, while drastically improving aqueous and polar-protic solubility[1].
Empirical Solubility Data & Solvent Selection Matrix
The following table synthesizes the solubility profile of both forms across standard organic solvents. Note: Values are predictive estimates derived from Hansen Solubility Parameters and empirical data of closely related fluorinated pyrrolidine analogs.
| Solvent | Dielectric Constant (ε) | Free Base Solubility (25°C) | HCl Salt Solubility (25°C) | Primary Solvation Mechanism |
| n-Hexane | 1.89 | > 100 mg/mL | < 0.1 mg/mL | Dispersion forces (Free Base only) |
| Toluene | 2.38 | > 100 mg/mL | < 0.5 mg/mL | π-interactions, Dispersion |
| Diethyl Ether | 4.30 | > 200 mg/mL | < 1.0 mg/mL | H-bond acceptor (Free Base) |
| Ethyl Acetate | 6.02 | > 200 mg/mL | < 5.0 mg/mL | Dipole-dipole, H-bond acceptor |
| Dichloromethane | 9.10 | > 200 mg/mL | ~ 15 mg/mL | Strong Dipole-dipole |
| Methanol | 32.7 | > 100 mg/mL | > 150 mg/mL | Ion-dipole, Strong H-bonding |
| DMSO | 46.7 | > 200 mg/mL | > 200 mg/mL | High polarity, Ion-dipole |
Experimental Methodologies for Solubility Determination
To rigorously determine the thermodynamic solubility of 2-[(difluoromethoxy)methyl]pyrrolidine, standard UV-Vis based HPLC methods are inadequate. The molecule lacks a conjugated π-system, resulting in poor UV absorbance.
Analytical Causality: To bypass this limitation, quantitative Nuclear Magnetic Resonance (qNMR) is the most authoritative choice. qNMR provides a self-validating system: by integrating the distinctive difluoromethoxy proton triplet (typically resonating around 6.0–6.5 ppm) against a certified internal standard, absolute quantification is achieved without requiring an external calibration curve of the analyte itself.
Protocol: Isothermal Shake-Flask Method coupled with qNMR
This protocol ensures true thermodynamic equilibrium is reached, preventing the overestimation of solubility caused by supersaturation.
-
Saturation: Add an excess amount of 2-[(difluoromethoxy)methyl]pyrrolidine (free base or salt) to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial.
-
Equilibration: Place the vial in an isothermal shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.
-
Self-Validation Step: Withdraw samples at both 24 hours and 48 hours. If the concentration variance between these time points is <5%, thermodynamic equilibrium is confirmed.
-
-
Phase Separation: Centrifuge the aliquots at 10,000 RPM for 15 minutes at 25°C.
-
Causality: Centrifugation is strictly preferred over syringe filtration. Lipophilic free bases frequently adsorb onto standard PTFE or Nylon filter membranes, which artificially lowers the measured solubility.
-
-
Sample Preparation: Accurately transfer 100 µL of the clear supernatant into an NMR tube. Dilute with 500 µL of an appropriate deuterated solvent (e.g., CDCl₃ or D₂O) containing a known concentration of an internal standard (e.g., Maleic acid or 1,3,5-Trimethoxybenzene).
-
qNMR Acquisition: Acquire the ¹H-NMR spectrum using a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T₁) to ensure complete signal recovery. Calculate the concentration based on the integration ratio.
Fig 2. Isothermal shake-flask methodology coupled with qNMR quantification.
Formulative Implications in Drug Development
The precise manipulation of this compound's solubility profile has profound implications in medicinal chemistry. The integration of the pyrrolidine ring with a difluoromethoxy group has been leveraged to synthesize highly potent, water-soluble inhibitors. For instance, fluorinated pyrrolidine analogs have demonstrated superior efficacy and enhanced water-solubility in vesicular monoamine transporter-2 (VMAT2) inhibitors compared to traditional piperidine scaffolds[2]. Furthermore, similar functionalized pyrrolidines have been critical in optimizing the pharmacokinetic absorption profiles of second-generation oral SARS-CoV-2 main protease inhibitors[4].
By understanding the distinct solvation thermodynamics of the free base versus the hydrochloride salt, formulation scientists can effectively balance lipophilicity (for membrane permeability) with aqueous/polar solubility (for bioavailability).
References
-
Title: 2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9 Source: Benchchem URL: 1
-
Title: 2-[(Difluoromethoxy)methyl]pyrrolidine Hydrochloride CAS Source: ChemicalBook URL: 3
-
Title: Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) Source: NIH / PMC URL: 2
-
Title: A Second-Generation Oral SARS-CoV-2 Main Protease Inhibitor Clinical Candidate for the Treatment of COVID-19 Source: NIH / PMC URL: 4
Sources
- 1. 2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9 | Benchchem [benchchem.com]
- 2. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(Difluoromethoxy)methyl]pyrrolidine Hydrochloride CAS#: 2098104-48-2 [m.chemicalbook.com]
- 4. A Second-Generation Oral SARS-CoV-2 Main Protease Inhibitor Clinical Candidate for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Metabolic Stability Benefits of the Difluoromethoxy Motif
[1][2]
Executive Summary
The difluoromethoxy group (
This guide details the mechanistic basis for the metabolic stability of the
Part 1: Physicochemical Profile & The "Lipophilic Donor" Paradox
Unlike the trifluoromethoxy group, which acts purely as a lipophilic electron-withdrawing group, the difluoromethoxy motif retains a single hydrogen atom on the carbon. This proton is rendered significantly acidic due to the strong electron-withdrawing effect of the two geminal fluorine atoms and the adjacent oxygen.
Comparative Properties Table
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Hammett Constant ( | -0.27 (Donor) | +0.18 (Weak Withdrawing) | +0.35 (Strong Withdrawing) |
| Lipophilicity ( | Reference (0) | +0.3 to +0.6 | +1.0 to +1.2 |
| H-Bond Capability | Acceptor only | Donor & Acceptor | Acceptor (Weak) |
| Metabolic Liability | High (O-demethylation) | Low (Resistant) | Very Low |
| Bond Angle ( | ~117° | ~119° | ~120° |
The Hydrogen Bond Donor Mechanism
The acidity of the
-
Mechanism: The electronegativity of the two fluorine atoms pulls electron density away from the carbon, deshielding the proton.
-
Biological Impact: This allows
to replace hydroxyl ( ) or thiol ( ) groups to improve permeability while retaining key H-bond interactions with receptor backbones.[2]
Part 2: Mechanisms of Metabolic Stability
The primary metabolic benefit of the difluoromethoxy group is the blockade of oxidative
CYP450 Blockade Visualization
The following diagram illustrates the divergence in metabolic fate between a methoxy group and a difluoromethoxy group when exposed to Cytochrome P450 enzymes.
Figure 1: Comparative metabolic pathways. The C-F bond strength and electron withdrawal prevent the initial hydrogen abstraction required for O-dealkylation.
Mechanistic Drivers
-
Bond Dissociation Energy (BDE): The
bond is significantly stronger (~116 kcal/mol) than the bond (~99 kcal/mol), making direct oxidation of the fluorinated carbon energetically unfavorable. -
Electronic Deactivation: The fluorine atoms withdraw electron density from the oxygen lone pairs. In standard
-demethylation, CYP450 enzymes often rely on Single Electron Transfer (SET) from the oxygen; the group raises the oxidation potential, suppressing this mechanism. -
Lipophilicity Modulation: While
increases , it does not increase it to the extent of , often keeping the compound within the optimal range for oral bioavailability without incurring the "molecular obesity" penalty that leads to high non-specific clearance.
Part 3: Case Studies in Drug Development
Pantoprazole (Protonix®)[2]
-
Challenge: The benzimidazole scaffold in proton pump inhibitors is prone to acid-catalyzed degradation and rapid metabolism.
-
Solution: Replacement of a methoxy group with a difluoromethoxy group.[1][2]
-
Outcome: The
group provided the necessary electron-withdrawing character to stabilize the benzimidazole ring against premature activation in neutral pH, while protecting the position from metabolic -dealkylation.
Roflumilast (Daliresp®)
-
Challenge: Developing a potent PDE4 inhibitor with a long half-life for once-daily dosing.
-
Solution: Incorporation of a difluoromethoxy group on the catechol ether moiety.
-
Outcome: The group acted as a metabolic shield, preventing the rapid clearance seen in methoxy-analogs (like Rolipram derivatives), resulting in a half-life of ~17 hours in humans.
Part 4: Experimental Protocols
Protocol A: Synthesis of Difluoromethoxy Arenes (Standard Alkylation)
Objective: To introduce the
Materials:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.0 - 3.0 equiv) -
Base: Potassium carbonate (
) (2.0 equiv) -
Solvent: DMF or DMF/Water (9:1)
-
Temperature: 80–100 °C
Workflow:
-
Setup: Charge a round-bottom flask with the phenol substrate,
, and DMF. Stir for 15 minutes at room temperature to deprotonate the phenol. -
Reagent Addition: Add Sodium chlorodifluoroacetate.
-
Note: This reagent decomposes at elevated temperatures to release difluorocarbene (
).
-
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere (
) for 4–12 hours. Monitor by TLC or LC-MS. -
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate. Wash organic layer with brine (
) to remove DMF. Dry over and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Protocol B: Microsomal Stability Assay
Objective: To quantify the intrinsic clearance (
Self-Validating System:
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance) must be run in parallel.
-
Negative Control: Incubations without NADPH to rule out chemical instability.
Workflow Diagram:
Figure 2: Microsomal stability assay workflow. IS = Internal Standard.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).
-
Pre-incubation: Equilibrate at 37 °C for 5 minutes.
-
Initiation: Add NADPH regenerating system (final conc. 1 mM) to start the metabolic reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex to precipitate proteins.
-
Analysis: Centrifuge at 4,000 rpm for 20 min. Inject supernatant onto LC-MS/MS.[2][6]
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.[1] [1]
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ngai, M. Y., et al. (2019).[7] Catalytic radical difluoromethoxylation of arenes and heteroarenes. Chemical Science. Retrieved from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Retrieved from [Link]
-
Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Scale-Up Protocol for 2-[(Difluoromethoxy)methyl]pyrrolidine
Executive Summary & Strategic Rationale
The synthesis of complex, enantiomerically pure molecules is a cornerstone of modern drug discovery. The 2-[(difluoromethoxy)methyl]pyrrolidine scaffold is a privileged building block that integrates two critical structural motifs: a conformationally restricted pyrrolidine ring and a difluoromethoxy (-OCHF₂) group [3].
Following the accelerated development of antiviral SARS-CoV-2 Mpro inhibitors, the demand for scalable, functionalized proline and pyrrolidine derivatives has surged [1]. The pyrrolidine core provides a defined 3D vector for spatial arrangement, while the -OCHF₂ group acts as a highly effective bioisostere for hydroxyl or thiol groups [3]. Crucially, the -OCHF₂ moiety functions as a lipophilic hydrogen bond donor, exhibiting "dynamic lipophilicity" that adapts to the binding pocket via bond rotation, thereby enhancing both target affinity and metabolic stability [2], [3].
Mechanistic Causality: Reagent Selection & Process Design
The primary synthetic challenge in accessing this scaffold is the regioselective O-difluoromethylation of the precursor alcohol, (pyrrolidin-2-yl)methanol (prolinol). This transformation requires the controlled generation and insertion of difluorocarbene (:CF₂) into the O-H bond.
Historically, reagents like (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) or sodium chlorodifluoroacetate were utilized. However, these require either harsh basic conditions (which can epimerize stereocenters) or extreme heating [1]. For multigram to kilogram scale-up, 2,2-difluoro-2-(fluorosulfonyl)acetic acid (TFDA) combined with a Copper(I) catalyst has emerged as the superior system[1], [2].
The Causality of the Catalytic Cycle:
-
Coordination: The Cu(I) catalyst coordinates with the alcohol and the fluorosulfonyl acetate.
-
Decomposition: Gentle heating induces decarboxylation (loss of CO₂) and desulfonylation (loss of SO₂), generating the highly reactive :CF₂ species directly within the coordination sphere of the copper-alcohol complex.
-
Insertion: The proximity effect ensures rapid insertion of :CF₂ into the O-H bond, suppressing the competitive dimerization of :CF₂ into tetrafluoroethylene gas.
Comparative Reagent Analysis
To justify the selection of the TFDA/CuI system, the following table summarizes the operational metrics of common difluoromethylating agents based on recent process chemistry optimizations [1], [2].
| Difluoromethylating Agent | Approx. Cost ($/mol) | Scalability | Reaction Conditions | Byproducts / Safety Profile |
| TFDA (FSO₂CF₂COOH) | ~$205 | Excellent (Multi-kg) | CuI cat., MeCN, mild heating | CO₂, SO₂ (Requires adequate venting) |
| TMSCF₂Br | ~$695 | Moderate | KOH/LiOH, low temperature | HMDSO, Bromide salts |
| ClCF₂COONa | ~$100 | Poor | >100°C, DMF or NMP | CO₂, NaCl, harsh heating |
Synthetic Workflow
Synthetic workflow for 2-[(difluoromethoxy)methyl]pyrrolidine via Cu-catalyzed difluoromethylation.
Detailed Experimental Protocol
Note: This protocol assumes the starting material is the commercially available N-Boc-L-prolinol to streamline the workflow [2].
Phase 1: Cu-Catalyzed O-Difluoromethylation
Objective: Introduce the -OCHF₂ group while maintaining the integrity of the chiral center.
-
System Preparation: Equip a thoroughly dried 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas bubbler. Self-Validation Check: The bubbler is critical not only for safety but as a visual indicator of reaction progression (CO₂ and SO₂ evolution).
-
Reagent Charging: Dissolve N-Boc-L-prolinol (1.0 equiv, e.g., 10.0 g) and Copper(I) iodide (0.2 equiv) in anhydrous Acetonitrile (MeCN, 10 mL/g of substrate). Stir at room temperature under a nitrogen atmosphere until a uniform suspension/solution is achieved.
-
Controlled Dosing: Load TFDA (1.5 to 2.0 equiv) into the dropping funnel. Begin dropwise addition of TFDA into the reaction mixture over 1–2 hours.
-
Causality Insight: The dosing rate is the most critical parameter. Rapid addition leads to a high steady-state concentration of :CF₂, which promotes homocoupling into tetrafluoroethylene gas, drastically reducing the yield and purity profile [1].
-
-
Reaction Monitoring: Heat the mixture mildly to 45°C. The reaction is self-validating; active bubbling indicates :CF₂ generation. Once gas evolution ceases (typically 2-4 hours post-addition), the reaction is complete.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Boc-2-[(difluoromethoxy)methyl]pyrrolidine.
Phase 2: Acidic Deprotection (Boc Cleavage)
Objective: Remove the N-Boc protecting group without hydrolyzing the sensitive difluoromethoxy ether.
-
Anhydrous HCl Generation: In a separate, dry flask cooled to 0°C, slowly add Acetyl Chloride (3.0 equiv) to anhydrous Methanol (5 mL/g of substrate). Stir for 15 minutes.
-
Causality Insight: Generating HCl in situ ensures strictly anhydrous conditions. Using aqueous HCl (e.g., concentrated hydrochloric acid) is strictly prohibited, as the -OCHF₂ group is highly susceptible to hydrolysis to a formate ester under aqueous acidic conditions [2].
-
-
Deprotection: Dissolve the crude N-Boc intermediate from Phase 1 in a minimal amount of anhydrous Methanol and transfer it to the methanolic HCl solution.
-
Monitoring: Stir at room temperature for 2-3 hours. Monitor via TLC (Hexanes/EtOAc 7:3, visualizing with Ninhydrin stain). The disappearance of the high-Rf starting material and the appearance of a baseline spot confirms deprotection.
-
Isolation: Concentrate the reaction mixture under reduced pressure.
-
Critical Warning: Evaporation must be carried out at ambient temperature (do not exceed 30°C on the rotavap water bath) to prevent thermal degradation of the product [2].
-
-
Purification: Triturate the resulting solid with cold diethyl ether to precipitate the highly pure 2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride salt. Filter and dry under a high vacuum.
Analytical Characterization & Validation
To establish the trustworthiness of the synthesized batch, the following spectroscopic benchmarks must be met:
-
¹H NMR (400 MHz, CDCl₃): The most diagnostic signal is the proton of the difluoromethoxy group (-OCH F₂). It appears as a distinct triplet around δ 6.10 – 6.50 ppm due to geminal coupling with the two fluorine atoms. The coupling constant is exceptionally large (²J_{H-F} ≈ 74 Hz ), which is the definitive hallmark of this functional group.
-
¹⁹F NMR (376 MHz, CDCl₃): A doublet should be observed around δ -82.0 to -85.0 ppm (coupled to the single proton, J ≈ 74 Hz).
-
Mass Spectrometry (ESI-MS): For the free base, expect an [M+H]⁺ peak at m/z 152.1.
References
-
Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery Source: SynOpen (Thieme Connect) URL:[Link]
Application Note: Strategies for Introducing Difluoromethoxy Groups to Pyrrolidine Scaffolds
Executive Summary
The difluoromethoxy group (
Introducing this group onto a pyrrolidine ring—a ubiquitous pharmacophore—presents specific challenges compared to aromatic substrates (phenols). The aliphatic hydroxyl group of hydroxypyrrolidines is less acidic and less nucleophilic toward certain electrophiles than phenols. This Application Note details the most robust reagents for this transformation, specifically targeting the conversion of
Strategic Overview & Mechanism
The primary strategy for synthesizing difluoromethoxy pyrrolidines is the
Mechanism of Action: The Difluorocarbene Pathway
The vast majority of successful protocols rely on the in situ generation of difluorocarbene (
Key Mechanistic Steps:
-
Carbene Generation: Precursor decomposes (thermal or base-mediated) to release
. -
Ylide Formation: The neutral oxygen of the alcohol attacks the electrophilic carbene, forming an oxonium ylide intermediate.
-
Proton Transfer: A rapid intra- or intermolecular proton transfer stabilizes the ylide to form the final
ether.
Figure 1: General mechanism for O-difluoromethylation of aliphatic alcohols via difluorocarbene.
Reagent Selection Matrix
Selecting the right reagent depends heavily on the scale, the protecting group on the pyrrolidine nitrogen (Boc, Cbz, Bn), and the thermal stability of the substrate.
| Reagent | Chemical Name | Activation Mode | Pros | Cons |
| SCDA | Sodium chlorodifluoroacetate | Thermal ( | Cheap, solid, scalable, no special glass required. | High temp required; can degrade sensitive carbamates (Boc). |
| Hu's Reagent | Base / Lewis Base | Mild (RT to | More expensive than SCDA; requires synthesis or specific vendor. | |
| TFDA | Trimethylsilyl fluorosulfonyldifluoroacetate | Fluoride ( | Very mild; generates gas controllably. | Expensive; volatile byproducts. |
| Freon-22 | Chlorodifluoromethane ( | Base ( | Atom economical; industrial standard. | Gaseous ; requires autoclave/pressure vessel; ODS (Ozone Depleting). |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (SCDA)
Best for: Gram-scale synthesis of stable substrates (e.g.,
Reactions:
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a heavy-duty magnetic stir bar, a reflux condenser, and an internal temperature probe. Connect the top of the condenser to a bubbler (expect
evolution). -
Dissolution: Charge the flask with
-protected-3-hydroxypyrrolidine (1.0 equiv) and anhydrous DMF ( concentration). -
Base: Add
(1.5 equiv). Stir for 10 minutes at room temperature. -
Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv) in a single portion.
-
Reaction: Heat the mixture to
.-
Note: Gas evolution (
) will begin around . Ensure adequate venting. -
Caution: Do not seal the vessel.
-
-
Monitoring: Stir for 4–6 hours. Monitor by TLC or LCMS. If conversion is incomplete, cool to
, add additional SCDA (1.0 equiv), and reheat. -
Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with
or EtOAc (3x).-
Critical: DMF removal is essential. Wash the combined organics with saturated
solution (2x) and water (2x).
-
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Protocol B: The "Mild" Method (Hu's Reagent)
Best for: Acid/Base sensitive substrates,
Reactions:
Procedure:
-
Setup: Use a standard round-bottom flask or vial.
-
Solvent System: Prepare a biphasic mixture of DCM and Water (1:1 ratio,
relative to substrate). -
Reagents: Add
-Boc-3-hydroxypyrrolidine (1.0 equiv) and the activator KOAc (4.0 equiv) or (4.0 equiv). -
Addition: Add
(4.0 equiv) to the organic phase. -
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Mechanism Note: The water phase dissolves the inorganic salts/activator, while the organic phase solubilizes the alcohol and the carbene source. The carbene is generated at the interface or within the organic layer.
-
-
Workup: Separate layers. Extract the aqueous layer with DCM.[3]
-
Purification: Concentrate the organic layer. Flash chromatography is usually required to separate the product from siloxane byproducts.
QC & Validation: The "Proton Shake"
Validating the presence of the
| Spectroscopy | Feature | Characteristic Signal |
| The terminal proton | A distinct triplet ( | |
| The fluorine atoms | A doublet ( | |
| The difluoromethyl carbon | A triplet ( |
Troubleshooting Tip: If the
Decision Logic for Researchers
Figure 2: Decision matrix for selecting the optimal difluoromethylation reagent.
References
-
Hu, J., et al. (2017).[4][5] "Efficient Difluoromethylation of Alcohols Using
as a Unique and Practical Difluorocarbene Reagent under Mild Conditions." Angewandte Chemie International Edition. -
Zafrani, Y., et al. (2018). "Difluoromethyl Ethers: Synthesis, Properties, and Applications." Journal of Medicinal Chemistry.
-
Chen, Q.Y., et al. (2006). "Difluoromethylation of phenols and alcohols with fluorosulfonyldifluoroacetic acid derivatives." Journal of Fluorine Chemistry.
-
Li, H., et al. (2013). "Sodium Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Thiols." Organic Letters.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step preparation of 2-[(difluoromethoxy)methyl]pyrrolidine from proline
- 1. 2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9 | Benchchem [benchchem.com]
- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. N-Boc- L -prolinol 98 69610-40-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sioc.cas.cn [sioc.cas.cn]
using 2-[(difluoromethoxy)methyl]pyrrolidine as a chiral building block
Application Note: 2-[(Difluoromethoxy)methyl]pyrrolidine as a Chiral Building Block
Executive Summary
This technical guide details the utility, synthesis, and application of 2-[(difluoromethoxy)methyl]pyrrolidine (CAS: 1595898-31-9 for (
Unlike traditional fluorinated groups (e.g.,
Physicochemical Profile & Strategic Value
The strategic value of 2-[(difluoromethoxy)methyl]pyrrolidine lies in the specific properties of the difluoromethoxy tail. It functions as a bioisostere for hydroxyl (
The "Lipophilic Hydrogen Bond Donor" Concept
The electron-withdrawing nature of the two fluorine atoms polarizes the
Table 1: Comparative Physicochemical Properties of Bioisosteres
| Property | Hydroxyl ( | Methoxy ( | Trifluoromethoxy ( | Difluoromethoxy ( |
| H-Bond Donor | Strong | No | No | Weak/Moderate |
| H-Bond Acceptor | Strong | Moderate | Weak | Weak |
| Lipophilicity ( | Reference (0.0) | +0.5 to +1.0 | +1.5 to +2.0 | +0.8 to +1.2 |
| Metabolic Stability | Low (Glucuronidation) | Low (O-Demethylation) | High | High |
| Conformation | Flexible | Flexible | Anomeric Effect | Anomeric Effect (Preferred gauche) |
Data derived from physicochemical analysis of fluorinated anisoles and aliphatic ethers [1, 2].
Key Application Logic:
-
Replace
: When membrane permeability is poor due to high polarity, but the H-bond donor is required for target binding. -
Replace
: When the methyl group is a "metabolic soft spot" (rapid CYP450 oxidative dealkylation). The bond strength prevents this degradation.
Synthesis Protocol: O-Difluoromethylation of Prolinol
Direct difluoromethylation of alcohols is the most efficient route. While chlorodifluoromethane (Freon-22) was historically used, it is an ozone-depleting gas and difficult to handle. This protocol utilizes 2,2-difluoro-2-(fluorosulfonyl)acetic acid (TFDA) , a liquid reagent that generates difluorocarbene (
Reaction Scheme
Materials & Reagents
-
Substrate: (S)-1-Boc-2-pyrrolidinemethanol (N-Boc-L-Prolinol) [CAS: 69610-41-9].
-
Reagent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) [CAS: 1717-59-5].
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%).
-
Base: Potassium Carbonate (
) or Sodium Sulfate ( ) as a drying agent/additive. -
Solvent: Acetonitrile (MeCN), anhydrous.
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Solubilization: Add N-Boc-L-Prolinol (1.0 g, 5.0 mmol) and anhydrous MeCN (25 mL).
-
Catalyst Addition: Add CuI (95 mg, 0.5 mmol, 10 mol%) and
(1.38 g, 10.0 mmol). Stir at room temperature for 10 minutes. -
Reagent Addition: Heat the mixture to 50°C. Add TFDA (1.0 mL, ~9.5 mmol) dropwise via syringe over 20 minutes.
-
Note: Gas evolution (
) will occur. Ensure the system is vented through a bubbler.
-
-
Reaction: Stir at 50–60°C for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; the product is less polar than the alcohol).
-
Workup:
-
Cool to room temperature.[3]
-
Filter through a pad of Celite to remove inorganic salts. Rinse with Ethyl Acetate (
). -
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 90:10 to 70:30).
-
Deprotection (Optional - if free amine is needed immediately):
-
Dissolve the N-Boc intermediate in DCM (5 mL).
-
Add Trifluoroacetic acid (TFA) (1 mL) at 0°C. Stir for 1 hour.
-
Concentrate and neutralize with saturated
to obtain the free base.
-
Validation Criteria (Self-Validating System)
-
NMR: This is the primary checkpoint. The
group appears as a characteristic doublet of doublets (or broad doublet) around -82 to -85 ppm with a large geminal coupling constant ( ). -
NMR: Look for the triplet (or dd) at 6.2–6.7 ppm (
), corresponding to the proton on the difluoromethyl group.
Workflow Visualization
The following diagram illustrates the synthesis pipeline and the decision logic for utilizing this building block in Structure-Activity Relationship (SAR) studies.
Figure 1: Synthesis and integration workflow for the 2-[(difluoromethoxy)methyl]pyrrolidine building block.
Application Notes for Medicinal Chemistry
Conformational Control (The Gauche Effect)
The
-
Impact: This can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of binding to the target protein [3].
Metabolic Stability Enhancement
Prolinol derivatives often suffer from metabolic oxidation at the
-
Mechanism: The high bond dissociation energy of
(approx. 116 kcal/mol) renders the difluoromethyl group inert to CYP450 oxidative attack. -
Case Use: If a lead compound containing a 2-(methoxymethyl)pyrrolidine moiety shows high clearance, substituting with 2-[(difluoromethoxy)methyl]pyrrolidine is a high-probability fix [4].
Safety & Handling
-
TFDA Toxicity: 2,2-difluoro-2-(fluorosulfonyl)acetic acid releases
and potentially /HF upon decomposition. Reactions must be performed in a well-ventilated fume hood. -
Difluorocarbene: The intermediate
is reactive.[4] Avoid highly nucleophilic solvents that might compete with the alcohol substrate. -
Pressure: Although the reaction is run at mild heat, gas evolution occurs. Do not seal the vessel tightly; use a bubbler or balloon.
References
-
Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]
-
Erickson, J. A., et al. (2010). "The Effect of Fluorine Substitution on the Lipophilicity and Metabolic Stability of Drug-Like Molecules." Journal of Medicinal Chemistry. Available at: [Link]
-
Hu, J., et al. (2017).[5][6] "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent." Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
reductive amination reactions involving 2-[(difluoromethoxy)methyl]pyrrolidine
Application Note: Optimization of Reductive Amination using 2-[(Difluoromethoxy)methyl]pyrrolidine for MedChem Libraries
Executive Summary
This technical guide details the protocol for utilizing 2-[(difluoromethoxy)methyl]pyrrolidine (CAS: 1595898-31-9) in reductive amination reactions. This building block is increasingly critical in medicinal chemistry for introducing the difluoromethoxy (
Unlike standard pyrrolidines, the electron-withdrawing nature of the difluoromethoxy group influences the nucleophilicity of the secondary amine, requiring tailored reaction conditions to ensure high conversion. This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its chemoselectivity and compatibility with the sensitive fluoroalkoxy motif.
Chemical Profile & Strategic Rationale
The Fluorine Effect: Why this Molecule?
The 2-[(difluoromethoxy)methyl]pyrrolidine scaffold offers a unique physicochemical profile compared to its non-fluorinated (proline methylether) or trifluorinated analogs:
-
Lipophilic H-Bond Donor: The
proton is sufficiently acidic to act as a weak hydrogen bond donor, a rare property for lipophilic groups.[2] This allows it to maintain binding affinity (via H-bonds) while improving permeability (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ). -
Metabolic Stability: The
bonds protect the methoxy position from oxidative demethylation (a common metabolic soft spot in cytochrome P450 pathways).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Basicity Modulation: The inductive electron-withdrawing effect (
) of the group propagates through the ether linkage, slightly lowering the of the pyrrolidine nitrogen. This reduces the rate of initial iminium ion formation, necessitating the use of Acetic Acid (AcOH) as a catalyst.
Reagent Selection Matrix
| Reducing Agent | Selectivity | Risk Profile | Recommendation |
| Sodium Triacetoxyborohydride (STAB) | High. Reduces iminium ions faster than ketones/aldehydes.[3] | Low. Mild conditions (pH 5-6). | Primary Choice. Best for library synthesis. |
| Sodium Cyanoborohydride ( | High. pH dependent.[3] | High. Toxic cyanide byproducts.[3] | Secondary Choice. Use only if STAB fails due to steric bulk. |
| Sodium Borohydride ( | Low. Reduces aldehydes/ketones rapidly. | Medium. Requires pre-formation of imine.[4] | Not Recommended. Causes side reactions (alcohol formation). |
Detailed Experimental Protocol
Objective: Synthesis of tertiary amines via reductive amination of aldehydes/ketones with 2-[(difluoromethoxy)methyl]pyrrolidine.
Materials
-
Amine: 2-[(Difluoromethoxy)methyl]pyrrolidine (often supplied as HCl salt).
-
Carbonyl: Aldehyde (1.0 eq) or Ketone (1.2 eq).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (anhydrous).
-
Catalyst: Glacial Acetic Acid (AcOH).[3]
-
Base (if using amine salt): Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
Step-by-Step Methodology
Step 1: Free-Basing (If starting with HCl salt)
-
Rationale: The amine must be unprotonated to attack the carbonyl.
-
Dissolve the amine hydrochloride (1.0 mmol) in DCE (5 mL).
-
Add DIPEA (1.0 – 1.2 eq) and stir for 10 minutes.
-
Note: If the free base is volatile, perform this in situ rather than isolating.
Step 2: Iminium Formation (The Equilibrium)
-
Add the Carbonyl substrate (1.0 eq for aldehydes, 1.2 eq for ketones) to the amine solution.
-
Critical Step: Add Glacial Acetic Acid (1.0 – 2.0 eq).
-
Why? The acid activates the carbonyl oxygen and catalyzes the dehydration of the hemiaminal intermediate to the iminium ion.
-
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Observation: For aldehydes, 30 mins is sufficient. For sterically hindered ketones, extend to 2–4 hours or add 4Å Molecular Sieves to drive the equilibrium by removing water.
-
Step 3: Reduction
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in a single portion.
-
Caution: Mild gas evolution (
) may occur. -
Stir at RT for 2–16 hours.
-
Monitoring: Monitor by LC-MS.[2] Look for the disappearance of the imine mass and appearance of the product mass (
).
-
Step 4: Quench and Workup
-
Quench the reaction by adding saturated aqueous
(slowly) until pH ~8.-
Why? This neutralizes the acetic acid and decomposes remaining borohydride species.
-
-
Extract with DCM (
). -
Wash combined organics with Brine, dry over
, and concentrate.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Mechanistic & Workflow Visualization
Reaction Mechanism (The "Why")
The following diagram illustrates the critical role of acid catalysis in converting the hemiaminal to the reactive iminium species, which is then selectively reduced.
Figure 1: Mechanistic pathway highlighting the critical dehydration step catalyzed by Acetic Acid.
Experimental Workflow Decision Tree
Use this logic flow to adapt the protocol based on substrate difficulty.
Figure 2: Decision tree for optimizing reaction conditions based on carbonyl steric hindrance.
Troubleshooting & Self-Validation
To ensure the protocol is working (Trustworthiness), perform these checks:
-
The "Stuck" Iminium:
-
No Reaction (Amine Recovery):
-
Difluoromethoxy Stability:
-
Check: Verify the integrity of the
group by NMR ( or ). The characteristic triplet ( ) or doublet ( ) should remain intact. Avoid strong Lewis acids (e.g., ) which may cleave the ether.
-
References
-
Abdel-Magid, A. F., et al. (1996).[4][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link][8]
-
Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for properties of
group). [Link] -
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
PubChem Compound Summary. (2025). "2-[(Difluoromethoxy)methyl]pyrrolidine."[5][9][10] National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. PubChemLite - 2-[(difluoromethoxy)methyl]pyrrolidine (C6H11F2NO) [pubchemlite.lcsb.uni.lu]
- 10. 2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9 | Benchchem [benchchem.com]
Application Note: Peptide Coupling Strategies Using Difluoromethoxy-Substituted Pyrrolidines
Executive Summary
The incorporation of difluoromethoxy (
This guide provides a validated technical framework for overcoming the specific synthetic challenges associated with difluoromethoxy-substituted pyrrolidines . It details optimized coupling protocols that mitigate low reactivity and racemization risks, ensuring high-fidelity peptide synthesis.
Strategic Rationale & Physicochemical Properties[4][5]
The "Fluorine Effect" on Reactivity
The difluoromethoxy group is characterized by a Hammett substituent constant (
-
Reduced Nucleophilicity: The pKa of the pyrrolidine nitrogen typically drops by 1.0–1.5 units compared to unsubstituted proline (pKa ~10.6
~9.0–9.5). This renders the amine "sluggish" toward standard activated esters. -
Conformational Bias: The
group prefers an orthogonal conformation relative to the ring to minimize dipole-dipole repulsion (the gauche effect), which can impose steric constraints during the coupling transition state. -
H-Bonding: Unlike trifluoromethoxy (
), the terminal proton in is acidic enough to serve as a weak hydrogen bond donor, crucial for receptor binding but potentially complicating solvation during synthesis.[3]
Stability Profile
-
Acid Stability: The
ether linkage is generally stable to Trifluoroacetic Acid (TFA) used in Boc deprotection, provided the temperature is controlled. -
Base Stability: It is stable to Piperidine (Fmoc removal) and tertiary amines (DIPEA).
-
Risk: Prolonged exposure to strong Lewis acids or extreme heating in acidic media can lead to hydrolysis, yielding the formate ester or free alcohol.
Experimental Workflows
Visualization of Strategic Workflow
Figure 1: Integrated workflow for the synthesis and peptide coupling of difluoromethoxy-pyrrolidines, highlighting the critical decision node at the coupling stage due to reduced nucleophilicity.
Protocol A: Coupling -Pyrrolidine (Amine) to Carboxylic Acids
Challenge: The reduced nucleophilicity of the amine requires highly reactive electrophiles. Standard EDC/HOBt conditions often result in incomplete conversion or slow kinetics.
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU due to the "aza" effect (HOAt generation), which accelerates the reaction with hindered/electron-deficient amines.
-
Base: DIPEA (Diisopropylethylamine) or 2,4,6-Collidine.
-
Solvent: DMF (anhydrous).
Step-by-Step Procedure:
-
Pre-activation: Dissolve the carboxylic acid partner (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2–3 minutes. Note: The solution should turn yellow, indicating formation of the activated ester.
-
Amine Preparation: Dissolve the
-pyrrolidine salt (e.g., HCl or TFA salt) (1.0 equiv) in a separate minimal volume of DMF. Add DIPEA (1.5–2.0 equiv) to neutralize the salt.-
Critical Check: Ensure the pH of the amine solution is ~8–9 (damp pH paper). If the amine is not fully deprotonated, it will not couple.
-
-
Reaction: Add the amine solution to the pre-activated acid mixture.
-
Monitoring: Stir at room temperature. Monitor by LC-MS at 1 hour.
-
Optimization: If <50% conversion is observed after 2 hours, do not add more HATU. Instead, add HOAt (0.5 equiv) as an additive to catalyze the trans-esterification.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by sat.
and brine.
Protocol B: Coupling Amines to -Proline (Acid)
Challenge: The electron-withdrawing group at C3/C4 increases the acidity of the C2-
Reagents:
-
Coupling Agent: COMU or DIC/Oxyma Pure. These reagents are known to suppress racemization better than HBTU/HATU.
-
Base: TMP (2,4,6-Trimethylpyridine / Collidine). Avoid DIPEA if possible, as it is strong enough to deprotonate the
-carbon of the activated ester.
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-protected
-Proline derivative (1.0 equiv) and the amine partner (1.1 equiv) in or DMF.-
Note: DCM is preferred if solubility permits, as it suppresses racemization compared to polar solvents like DMF.
-
-
Reagent Addition: Add Oxyma Pure (1.1 equiv).
-
Activation: Cool the mixture to 0°C. Add DIC (Diisopropylcarbodiimide) (1.1 equiv) dropwise.
-
Base (Optional): Only add Collidine (1.0 equiv) if the amine partner is a salt. If the amine is a free base, omit the base entirely .
-
Reaction: Allow to warm to room temperature slowly over 4 hours.
-
Workup: Standard acidic wash (
) is safe, as the group is stable to dilute aqueous acid.
Mechanistic Visualization: The Inductive Challenge
Figure 2: Mechanistic diagram illustrating how the electron-withdrawing nature of the difluoromethoxy group impacts both nucleophilicity (coupling rate) and stereochemical integrity.
Comparative Data & Troubleshooting
Reactivity Comparison Table
Relative rates of amide bond formation (Model system: Fmoc-AA-OH + Amine).
| Amine Substrate | pKa (Conjugate Acid) | Coupling Reagent | Time to >95% Conv. | Racemization Risk |
| Pyrrolidine (Control) | 11.3 | HBTU/DIPEA | 30 min | Low |
| 3-F-Pyrrolidine | 9.3 | HBTU/DIPEA | 2 hours | Moderate |
| 3- | ~9.1 | HBTU/DIPEA | >6 hours (Incomplete) | N/A |
| 3- | ~9.1 | HATU/HOAt | 1.5 hours | Low |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Amine Coupling) | Amine is protonated (salt form) despite DIPEA. | The pKa drop makes the amine less basic, but if it remains a salt (e.g., TFA salt), it won't react. Check pH ; ensure it is >8. Use a stronger activation (HATU). |
| Epimerization (Acid Coupling) | Over-activation or excess base. | Switch from HATU to DIC/Oxyma . Use Collidine instead of DIPEA. Perform coupling at 0°C. |
| Decomposition of | Acidic hydrolysis at high temp. | Avoid heating >40°C in TFA. During workup, avoid prolonged contact with strong Lewis acids. |
| Poor Solubility | Lipophilicity of | While |
References
-
Zafrani, Y., et al. (2017). "The Difluoromethoxy Group in Medicinal Chemistry: A Lipophilic Hydrogen Bond Donor."[3][4] Journal of Medicinal Chemistry. [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]
-
Mykhailiuk, P. K. (2015). "Generation of Difluorocarbene from ClCF2CO2Na: A Practical Protocol for the Synthesis of Difluoromethoxy-arenes and -heterocycles." Chemistry – A European Journal. [Link]
-
Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Basics." Journal of Medicinal Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
Sources
Application Note: Scalable Manufacturing of 2-[(Difluoromethoxy)methyl]pyrrolidine
Executive Summary
This guide details the scalable manufacturing process for 2-[(difluoromethoxy)methyl]pyrrolidine (CAS: 1595898-31-9), a critical fluorinated building block in medicinal chemistry. The difluoromethoxy (
While historical methods relied on ozone-depleting chlorodifluoromethane (Freon-22) gas, modern process chemistry favors non-gaseous difluorocarbene precursors. This protocol focuses on the 2,2-difluoro-2-(fluorosulfonyl)acetic acid (TFDA) route, which has been validated on a multi-kilogram scale (up to 10 kg) for similar proline derivatives. This method offers superior safety profiles and yield reproducibility compared to sodium chlorodifluoroacetate (SCDA) for aliphatic alcohols.
Chemical Strategy & Retrosynthesis
Route Selection Analysis
The synthesis targets the
| Reagent | Mechanism | Scale-Up Suitability | Verdict |
| Gas-liquid phase transfer | Low. Regulated ODS; difficult stoichiometry control; requires high pressure; poor reproducibility. | Avoid | |
| Thermal decarboxylation ( | Medium. Excellent for phenols/thiols but sluggish for aliphatic alcohols. High temp leads to carbene polymerization. | Alternative | |
| Mild decarboxylation ( | High. Liquid reagent; precise dosing; works well with Cu-catalysis for aliphatic alcohols; validated on 10kg scale. | Primary |
Reaction Pathway
The selected route utilizes a copper-catalyzed difluoromethylation strategy, which significantly lowers the activation energy for carbene insertion into the aliphatic O-H bond compared to purely thermal methods.
Caption: Optimized synthetic workflow for 2-[(difluoromethoxy)methyl]pyrrolidine using TFDA reagent.
Scalable Protocol: 1.0 kg Batch Basis
Step 1: Copper-Catalyzed -Difluoromethylation
Objective: Convert
Reagents & Materials:
- -Boc-L-prolinol: 1.00 kg (4.97 mol)
-
2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA): 1.77 kg (9.94 mol, 2.0 equiv)
-
Cesium Carbonate (
): 3.24 kg (9.94 mol, 2.0 equiv) -
Copper(I) Iodide (CuI): 95 g (0.50 mol, 10 mol%)
-
Acetonitrile (MeCN): 10 L (10 vol)
-
Water (for quench): 15 L
Experimental Procedure:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a scrubber system (NaOH solution) to neutralize evolved
and HF traces. -
Charging: Charge MeCN (10 L),
-Boc-L-prolinol (1.00 kg), (3.24 kg), and CuI (95 g) into the reactor. -
Inertion: Purge the headspace with nitrogen for 15 minutes. Establish a slow nitrogen sweep.[1]
-
Temperature Adjustment: Heat the heterogeneous slurry to 35--40 °C .
-
Note: Do not exceed 50 °C initially to prevent rapid decomposition of the reagent.
-
-
Reagent Addition (Critical): Charge TFDA (1.77 kg) into the addition funnel. Add dropwise over 4--6 hours , maintaining internal temperature between 35 °C and 45 °C.
-
Engineering Control: Gas evolution (
, ) will be observed. Adjust addition rate to manage off-gassing and foaming.
-
-
Reaction Completion: After addition, stir at 45 °C for an additional 2 hours. Monitor by HPLC or GC (Target: <2% starting alcohol).
-
Workup:
-
Cool mixture to 20 °C.
-
Slowly add Water (15 L) to dissolve inorganic salts (exothermic).
-
Extract with Methyl tert-butyl ether (MTBE) (
). -
Wash combined organics with brine (
). -
Dry over
, filter, and concentrate under reduced pressure to yield the crude oil. -
Purification: If required, pass through a short silica plug or distill (high vacuum) to remove silicone grease or heavy impurities. Typically, the crude is sufficiently pure (>90%) for deprotection.
-
Step 2: Deprotection and Salt Formation
Objective: Cleave the Boc group to yield the final hydrochloride salt.
Reagents:
-
Crude Intermediate (from Step 1): ~1.1 kg
-
4M HCl in 1,4-Dioxane: 2.5 L (or excess)
-
MTBE: 5 L (for precipitation)
Procedure:
-
Dissolve the crude intermediate in 1,4-dioxane (2 L) or use neat if oil is fluid.
-
Cool to 0--5 °C.
-
Add 4M HCl in dioxane slowly, maintaining temperature <25 °C.
-
Stir at room temperature for 3 hours. Monitor for disappearance of Boc-protected species (TLC/LCMS).
-
Crystallization: Dilute the mixture with MTBE (5 L) to induce precipitation of the hydrochloride salt.
-
Cool to 0 °C and age for 2 hours.
-
Filter the solids under nitrogen (hygroscopic). Wash with cold MTBE.
-
Dry in a vacuum oven at 40 °C to constant weight.
Expected Yield: 0.85 -- 0.95 kg (65--75% overall) Appearance: White to off-white crystalline solid.
Safety & Engineering Controls
Difluorocarbene Hazards
The generation of difluorocarbene (
-
Gas Evolution: The reaction releases 1 mole of
and 1 mole of for every mole of TFDA consumed. On a 1 kg scale, this generates >100 L of gas. The scrubber system must be sized to handle this volume without back-pressure. -
Runaway Potential: TFDA decomposition is autocatalytic at high temperatures. Never add TFDA as a single bolus.
Scrubber Design
A two-stage scrubber is required:
-
Empty Trap: To prevent suck-back.
-
Caustic Scrubber: 10-20% NaOH solution to neutralize
and any entrained HF.
Material Compatibility
-
Glass/Enamel: Recommended for the reaction vessel.
-
Stainless Steel (316L): Acceptable for short duration, but fluoride ions can cause pitting over time if water is present.
-
Seals: Use PTFE or Kalrez. Avoid Viton (fluoropolymer) if possible as it can swell in fluorinated solvents/reagents, though generally acceptable for short contact.
Analytical Controls
| Parameter | Method | Specification |
| Identity | Confirm | |
| Assay | qNMR or HPLC | |
| Impurity A | GC/HPLC | Residual Starting Material ( |
| Impurity B | GC/HPLC | Carbamate dimer (from carbene polymerization) ( |
| Water Content | Karl Fischer |
References
-
Scale-Up of Difluoromethoxy Prolines: Ruggiero, P. L., et al. "Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives." Organic Process Research & Development, 2024. Key validation for TFDA usage on 10kg scale.
- Fujiwara, Y., et al. "Practical, mild, and efficient electrophilic trifluoromethylation of C, N, O, and S nucleophiles using a new reagent." Journal of the American Chemical Society, 2012.
-
SCDA Reagent Comparison: Mehta, V. P., & Greaney, M. F. "S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate." Organic Letters, 2013.[2] Discusses the sodium salt alternative, primarily for aromatics.
-
Copper Catalysis Mechanism: Matheis, C., et al. "Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols." Organic Letters, 2016. Provides the mechanistic basis for using CuI with TFDA for aliphatic alcohols.
Sources
protecting group strategies for 2-[(difluoromethoxy)methyl]pyrrolidine synthesis
Application Note: Protecting Group Strategies and Protocols for the Synthesis of 2-[(difluoromethoxy)methyl]pyrrolidine
Introduction and Chemical Rationale
The incorporation of the difluoromethoxy (-OCHF₂) group into saturated nitrogen heterocycles is a highly sought-after strategy in modern drug discovery. The -OCHF₂ moiety acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol groups, significantly altering a drug candidate's membrane permeability and binding affinity[1][2].
Synthesizing 2-[(difluoromethoxy)methyl]pyrrolidine from commercially available L-prolinol (pyrrolidin-2-ylmethanol) presents a distinct chemoselectivity challenge. The secondary amine of the pyrrolidine ring is highly nucleophilic. If left unprotected during the difluoromethylation step, the generated difluorocarbene (:CF₂) will preferentially react with the nitrogen atom, leading to N-difluoromethylation or ylide formation, thereby destroying the yield of the desired O-alkylated product. Therefore, selecting the appropriate nitrogen protecting group (PG) is the critical determinant of synthetic success[3][4].
Strategic Evaluation of Protecting Groups
The choice of protecting group dictates the tolerance of the substrate to the carbene-generation conditions and the efficiency of the final cleavage step. Recent multigram scale-up studies have evaluated various PGs for fluorinated proline derivatives[4][5].
-
Boc (tert-Butyloxycarbonyl): The industry standard. It is highly stable to the mildly basic and thermal conditions required for copper-catalyzed difluoromethylation. It is easily cleaved using anhydrous acidic conditions[4].
-
Cbz (Carboxybenzyl): An excellent alternative. In cases where the Boc group introduces excessive steric hindrance—sometimes capping O-difluoromethylation yields at ~15%—switching to a Cbz group relieves steric tension and significantly improves the yield[4]. It is cleaved orthogonally via catalytic hydrogenolysis.
-
Fmoc (Fluorenylmethyloxycarbonyl): Generally avoided for this specific transformation. The Fmoc group is base-sensitive, leading to premature deprotection and the lowest overall yields during the difluoromethylation sequence[3].
Quantitative Comparison of PG Strategies
| Protecting Group | Reagents for Protection | Tolerance to Difluoromethylation | Deprotection Strategy | Yield Impact & Recommendation |
| Boc | Boc₂O, Et₃N, DCM | High | HCl/MeOH or TFA/DCM | Primary Choice. Best for general, scalable synthesis. |
| Cbz | CbzCl, Na₂CO₃, H₂O/THF | High | H₂, Pd/C, MeOH | Strong Alternative. Use when Boc causes steric hindrance. |
| Fmoc | Fmoc-Cl, NaHCO₃, Dioxane | Low (Base-sensitive) | Piperidine/DMF | Not Recommended. Yields drop below 40% due to cleavage. |
Mechanistic Workflow
The following diagram illustrates the logical progression of the synthesis, highlighting the divergence in protecting group selection and their respective deprotection pathways.
Synthetic workflow for 2-[(difluoromethoxy)methyl]pyrrolidine highlighting PG strategies.
Detailed Experimental Protocols
These protocols are designed as self-validating systems. Causality for reagent selection is embedded within the steps to ensure the operator understands why a parameter is controlled.
Phase 1: N-Protection of L-Prolinol (Boc Strategy)
Causality: We utilize Boc₂O in dichloromethane (DCM) with triethylamine (Et₃N). The bulky tert-butyl group provides excellent shielding of the nitrogen lone pair, rendering it inert to the subsequent carbene insertion.
-
Initialization: Dissolve L-prolinol (1.0 eq, 100 mmol) in anhydrous DCM (0.5 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add Et₃N (1.2 eq) dropwise. Rationale: Et₃N neutralizes any trace acid and acts as an acid scavenger during the reaction.
-
Reagent Dosing: Dissolve Boc₂O (1.1 eq) in a minimal amount of DCM and add it dropwise over 30 minutes via an addition funnel.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The primary amine starting material (ninhydrin positive, stays at baseline) should be completely consumed, replaced by a higher Rf spot.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-L-prolinol.
Phase 2: Cu-Catalyzed O-Difluoromethylation
Causality: We employ 2,2-difluoro-2-(fluorosulfonyl)acetic acid (Chen's reagent) catalyzed by Copper(I) Iodide (CuI). This specific reagent combination allows for the controlled, slow release of difluorocarbene (:CF₂) at mild temperatures (45–50 °C). CuI stabilizes the highly reactive carbene, preventing its dimerization into tetrafluoroethylene and directing it specifically to the O-H bond of the protected prolinol[4][5].
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-Boc-L-prolinol (1.0 eq, 50 mmol) in anhydrous acetonitrile (MeCN, 0.2 M).
-
Catalyst Loading: Add CuI (0.2 eq). Rationale: A 20 mol% loading is optimal to maintain a steady concentration of the copper-carbene complex without causing rapid, uncontrolled decomposition of the fluorinated reagent[5].
-
Carbene Generation: Heat the mixture to 45 °C. Slowly dose 2,2-difluoro-2-(fluorosulfonyl)acetic acid (2.0 eq) via a syringe pump over 2 hours.
-
Self-Validation Checkpoint: Observe the reaction mixture. Gentle gas evolution (release of CO₂ and SO₂) is the physical indicator of carbene generation. The reaction is complete when gas evolution ceases (typically 4-6 hours post-addition).
-
Analytical QC: Take a reaction aliquot and perform ¹⁹F NMR. The successful formation of the -OCHF₂ group is validated by the appearance of a characteristic doublet of doublets or a distinct triplet (due to coupling with the adjacent proton) in the region of -80 to -85 ppm .
-
Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography to isolate the N-Boc-2-[(difluoromethoxy)methyl]pyrrolidine intermediate.
Phase 3: Deprotection and Isolation
Causality: The Boc group is cleaved using anhydrous acidic conditions to prevent the hydrolysis of the newly formed difluoromethyl ether, which can be sensitive to harsh aqueous acids at elevated temperatures.
-
Cleavage: Dissolve the N-Boc-2-[(difluoromethoxy)methyl]pyrrolidine intermediate in a pre-mixed solution of Acetyl Chloride in Methanol (generates anhydrous HCl in situ) at 0 °C[4].
-
Propagation: Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: TLC should show the disappearance of the UV-active/Iodine-active protected intermediate and the appearance of a highly polar spot (the hydrochloride salt of the target amine).
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate 2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride as a highly pure, crystalline solid.
(Note: If the Cbz protecting group was used in Phase 1, Phase 3 would instead utilize H₂ gas (1 atm) and 10% Pd/C in methanol at room temperature until hydrogen uptake ceases[4].)
References
- Benchchem. "2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9". Benchchem Product Catalog.
- Pfizer Inc. "Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives". Organic Process Research & Development - ACS Publications, 2024.
- Levchenko, K., et al. "A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery". SynOpen, Thieme Connect, 2024.
- Alfa Chemistry. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals". Alfa Chemistry Insights.
- Sigma-Aldrich. "N-Boc-L-prolinol 98% 69610-40-8". Sigma-Aldrich Product Catalog.
Sources
Application Note: Strategic Incorporation of 2-[(Difluoromethoxy)methyl]pyrrolidine into Drug Scaffolds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Rationale
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to fine-tune physicochemical and pharmacokinetic properties. Among fluorinated moieties, the difluoromethoxy group (
When this group is anchored to a pyrrolidine ring—a "privileged," non-planar saturated heterocycle—the resulting 2-[(difluoromethoxy)methyl]pyrrolidine scaffold provides defined 3D vectors for target engagement[3]. This specific building block allows medicinal chemists to escape the "flatland" of purely aromatic scaffolds while simultaneously shielding the molecule from cytochrome P450 (CYP450) mediated oxidative metabolism[4]. The strong C-F bond (485.3 kJ/mol) and steric bulk effectively block metabolic hotspots, such as O-demethylation sites, thereby extending the drug's plasma half-life 5[5],[4].
Physicochemical Profiling
Understanding the causality behind selecting 2-[(difluoromethoxy)methyl]pyrrolidine requires a direct comparison with its non-fluorinated analogs. The table below summarizes how the
| Property | 2-(Hydroxymethyl)pyrrolidine | 2-(Methoxymethyl)pyrrolidine | 2-[(Difluoromethoxy)methyl]pyrrolidine |
| Functional Group | |||
| Hydrogen Bond Donor | Yes (Strong) | No | Yes (Weak/Lipophilic) |
| Lipophilicity ( | Negative (Hydrophilic) | Moderate ( | High ( |
| Metabolic Liability | High (Phase II Glucuronidation) | High (CYP450 O-demethylation) | Low (Oxidation Resistant) |
| Amine |
Data synthesized from foundational medicinal chemistry principles regarding fluorinated bioisosteres 2[2],[6].
Workflows & Logical Relationships
To successfully deploy this scaffold, it is critical to understand both the operational workflow for its integration and the mechanistic basis for its metabolic resistance.
Caption: Workflow for incorporating and validating the difluoromethoxy pyrrolidine scaffold.
Caption: Comparative metabolic pathways demonstrating CYP450 resistance of the -OCF2H group.
Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a rigorous, self-validating system. The following methodologies detail the synthetic incorporation and subsequent biological validation of the 2-[(difluoromethoxy)methyl]pyrrolidine scaffold.
Protocol A: Synthetic Incorporation via Amide Coupling
Objective: Covalently attach the pyrrolidine nitrogen to a carboxylic acid-bearing drug core. Causality: Amide coupling using HATU/DIPEA in DMF is selected over acyl chloride formation. The mildly basic, room-temperature conditions prevent the premature degradation (e.g., defluorination) of the sensitive difluoromethoxy group, which can be labile under harsh acidic or strongly basic aqueous conditions. HATU ensures rapid activation of sterically hindered acids.
Step-by-Step Procedure:
-
Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature. Causality: Pre-activation minimizes side reactions with the secondary amine.
-
Coupling: Add 2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride (1.1 eq) to the reaction mixture. Note: The HCl salt is utilized for superior bench stability 3; the excess DIPEA liberates the free base in situ[3].
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous
and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over , and concentrate under reduced pressure.
Self-Validation Checkpoint:
To ensure the difluoromethoxy group has not undergone degradation during the coupling, perform a
Protocol B: In Vitro Metabolic Stability (HLM Assay)
Objective: Quantify the reduction in intrinsic clearance (
Step-by-Step Procedure:
-
Preparation: Prepare 1 mM stock solutions of the test compound, the
comparator, and Verapamil (positive control) in DMSO. -
Incubation Mixture: Dilute the stocks to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein. Keep the final DMSO concentration below 0.1% to prevent CYP inhibition.
-
Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the enzymatic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 oxidation; its addition serves as the precise
start point. -
Sampling & Quenching: At
and minutes, aliquot 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: Acetonitrile instantly precipitates proteins, halting the enzymatic reaction. -
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.
Self-Validation Checkpoint:
The assay is self-validating through the inclusion of Verapamil. If the
References
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
-
Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: NIH / PMC URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PMC URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in the synthesis of 2-[(difluoromethoxy)methyl]pyrrolidine
Welcome to the Application Science Support Portal. This technical guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting the synthesis of 2-[(difluoromethoxy)methyl]pyrrolidine .
The incorporation of a difluoromethoxy (-CHF₂O) motif onto a saturated pyrrolidine core is a critical transformation in medicinal chemistry, often utilized to improve metabolic stability and modulate lipophilicity. However, achieving high yields during the O-difluoromethylation of prolinol derivatives is notoriously challenging due to the transient nature of difluorocarbene (:CF₂) and the steric/electronic sensitivities of the pyrrolidine protecting groups.
Below, we provide a mechanistic breakdown, troubleshooting FAQs, quantitative yield data, and a self-validating experimental protocol to optimize your synthetic workflows.
Reaction Workflow & Mechanistic Overview
The most scalable and efficient route to 2-[(difluoromethoxy)methyl]pyrrolidine involves the copper-catalyzed O-difluoromethylation of an N-protected prolinol using 2,2-difluoro-2-(fluorosulfonyl)acetic acid (TFDA) as the carbene source, followed by deprotection.
Caption: Workflow for synthesizing 2-[(difluoromethoxy)methyl]pyrrolidine via Cu-catalyzed carbene transfer.
Troubleshooting FAQs
Q1: Why is my O-difluoromethylation yield stuck below 20% when using N-Boc-(pyrrolidin-2-yl)methanol? Causality & Experience: The tert-butyloxycarbonyl (Boc) protecting group introduces significant steric hindrance adjacent to the hydroxymethyl target site. Furthermore, the Boc group is sensitive to the acidic microenvironment generated during the decomposition of TFDA. Initial attempts at difluoromethylating Boc-protected saturated heterocycles typically yield a maximum of 15% 1. Solution: Switch to a Benzyloxycarbonyl (Cbz) protecting group. The Cbz group is electronically and sterically more accommodating for the incoming carbene and remains highly robust under the reaction conditions, significantly improving O-alkylation yields to over 65%.
Q2: How do I prevent difluorocarbene dimerization and improve conversion rates? Causality & Experience: Difluorocarbene (:CF₂) is a highly reactive, transient intermediate. If the steady-state concentration of :CF₂ in the reaction mixture becomes too high, the carbenes will rapidly dimerize to form tetrafluoroethylene gas rather than inserting into the O-H bond of your prolinol derivative. Solution: The dosing rate of your carbene precursor (TFDA) is the most critical operational parameter. Continuous, slow addition of TFDA via a syringe pump ensures a low steady-state concentration of :CF₂, minimizing dimerization and suppressing impurity formation 2.
Q3: What is the optimal catalyst and solvent system for scaling up this reaction? Causality & Experience: Uncatalyzed carbene insertions require harsh basic conditions that degrade sensitive substrates. Copper-catalyzed systems facilitate a controlled carbene transfer at milder temperatures. Solution: Utilize a Cu-catalyzed system in Acetonitrile (MeCN). Dividing the solvent—using one portion to dissolve the prolinol and catalyst, and the second to dilute the TFDA for slow addition—drastically improves the purity profile and overall conversion 2.
Caption: Troubleshooting decision tree for resolving low yields in O-difluoromethylation.
Quantitative Yield Comparison
The following table summarizes the causal relationship between protecting group choice, dosing strategy, and isolated yield based on validated scale-up data 1, 2.
| Substrate / Protecting Group | Reagent System | Catalyst | Dosing Strategy | Isolated Yield (%) | Key Mechanistic Observation |
| N-Boc-(pyrrolidin-2-yl)methanol | TFDA | Cu-based | Bolus / Fast | ~15% | High steric hindrance; acid-sensitive Boc degrades. |
| N-Cbz-(pyrrolidin-2-yl)methanol | TFDA | Cu-based | Bolus / Fast | 39 - 41% | Carbene dimerization outcompetes O-alkylation. |
| N-Cbz-(pyrrolidin-2-yl)methanol | TFDA | Cu-based | Syringe Pump (Slow) | 65 - 75% | Low steady-state [:CF₂] maximizes insertion efficiency. |
Validated Experimental Protocol
This self-validating protocol ensures high-fidelity execution of the O-difluoromethylation and subsequent deprotection.
Part A: Cu-Catalyzed O-Difluoromethylation
-
Preparation: In a dry, inert reaction vessel equipped with a magnetic stirrer, dissolve N-Cbz-(pyrrolidin-2-yl)methanol (1.0 eq) and the Copper catalyst (e.g., CuI, 10-20 mol%) in anhydrous Acetonitrile (MeCN) (approx. 10 mL/g of substrate).
-
Temperature Control: Heat the reaction mixture to 50 °C under a nitrogen atmosphere.
-
Controlled Dosing: Prepare a solution of 2,2-difluoro-2-(fluorosulfonyl)acetic acid (TFDA) (1.5 - 2.0 eq) in a separate portion of MeCN. Using a syringe pump, add this solution dropwise over 3 to 4 hours.
-
Validation Checkpoint 1: You must observe continuous, controlled gas evolution (CO₂ and SO₂). If gas evolution spikes aggressively, decrease the dosing rate immediately to prevent carbene dimerization.
-
-
Monitoring: Once dosing is complete, stir the mixture for an additional 1 hour.
-
Validation Checkpoint 2: The complete cessation of gas evolution serves as a visual indicator that the TFDA has been fully consumed. Confirm the formation of the N-Cbz-CHF₂O intermediate via LC-MS.
-
-
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ and extract with MTBE (2x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash chromatography (hexane/MTBE, 2:1) to isolate the N-Cbz-protected intermediate as a thick, colorless oil.
Part B: Cbz Deprotection (Hydrogenolysis)
-
Preparation: Dissolve the purified N-Cbz intermediate in absolute ethanol.
-
Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) carefully under an inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure is sufficient). Stir vigorously at room temperature for 12 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the final 2-[(difluoromethoxy)methyl]pyrrolidine .
-
Validation Checkpoint 3: ¹⁹F NMR must display a characteristic doublet (typically between -80 to -85 ppm, J ≈ 74 Hz) confirming the intact -CHF₂ group. ¹H NMR will confirm the complete disappearance of the aromatic Cbz protons (multiplet around 7.3 ppm).
-
References
- A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Thieme Connect.
- Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives.
Sources
Technical Support Center: Difluoromethylation Troubleshooting Guide
Topic: Troubleshooting Difluoromethylation Reaction Failures Content Type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The CF₂H Challenge
The difluoromethyl group (CF₂H) is a privileged bioisostere for hydroxyl (-OH) and thiol (-SH) groups, acting as a lipophilic hydrogen bond donor.[1] Its incorporation often improves metabolic stability (blocking metabolic soft spots) and membrane permeability (logD modulation).[2]
However, installing this group is synthetically distinct from trifluoromethylation (-CF₃). The primary failure mode stems from the "Negative Fluorine Effect" : the CF₂H anion is significantly less stable than the CF₃ anion, prone to rapid
This guide provides autonomous diagnostic protocols for the three dominant methodologies: Radical C–H Functionalization , Nucleophilic Addition , and Heteroatom Insertion .
Diagnostic Decision Matrix
Before troubleshooting, verify you are using the thermodynamically and kinetically appropriate method for your substrate class.
Figure 1: Methodological selection tree based on electronic demand of the substrate.
Category 1: Radical C–H Difluoromethylation
Primary Reagents: Zinc Difluoromethanesulfinate (DFMS, Baran’s Reagent), HCF₂SO₂Na.[2]
Mechanism: Oxidative generation of
FAQ & Troubleshooting
Q1: My reaction with DFMS (Baran’s Reagent) stalled with <20% conversion. I used the stoichiometry from the paper. Why? Diagnosis: Reagent Purity & Stoichiometry Mismatch.[2] Commercial DFMS is a zinc salt that often complexes with water and ZnCl₂ during manufacturing.[2][3] The "active" content can be as low as 60% by weight.
-
The Fix: Do not assume 100% purity.
-
Titration/Correction: Assume the reagent is a dihydrate (
) or contains ZnCl₂.[2] Increase loading to 3.0–4.0 equivalents relative to the substrate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Add TFA: If the substrate is basic (e.g., pyridines), the radical adduct requires protonation to rearomatize. Add 1.0 equiv of Trifluoroacetic Acid (TFA) to drive the turnover.
-
Q2: I observe a major byproduct with mass M+14 (Methylation) or M+1 (Hydrodefluorination). Diagnosis: Solvent H-Abstraction or Impurity Reaction.
-
Cause (M+1): The
CF₂H radical is electrophilic but can abstract hydrogen from solvents like THF or unpurified DCM if the substrate is too electron-rich (polarity mismatch). -
Cause (M+14): If using DMSO as solvent (common for radical reactions),
CH₃ radicals can form via DMSO decomposition under oxidative conditions.[2] -
The Fix:
-
Switch to a DCM/Water biphasic system (2.5:1) . Water solubilizes the zinc salts and prevents radical quenching by organic solvents.
-
Use TBHP (tert-Butyl hydroperoxide) (70% aq.) as the oxidant instead of air/O₂ if the reaction is sluggish; the t-BuO
radical is an efficient chain carrier.
-
Category 2: Nucleophilic Difluoromethylation
Primary Reagents: TMSCF₂H (with Lewis Base), PhSO₂CF₂H (Hu’s Reagent).[2] Mechanism: Generation of [CF₂H]⁻ anion for attack on electrophiles (C=O).[2]
FAQ & Troubleshooting
Q3: I am trying to add CF₂H to a ketone using TMSCF₂H/CsF, but I only isolate the starting material or decomposition products.
Diagnosis: The "Negative Fluorine Effect" (Carbene Collapse).
Unlike [CF₃]⁻, the [CF₂H]⁻ anion is thermally unstable. The fluorine atoms destabilize the negative charge on the carbon, promoting
-
The Fix:
-
Temperature Control: The reaction must be initiated at -78 °C and kept below -40 °C until the addition is complete.
-
Lewis Base Choice: Switch from CsF to TBAT (Tetrabutylammonium difluorotriphenylsilicate) or KOH/DMF .[2] TBAT provides a soluble, "naked" fluoride source that generates the anion gently.
-
The "Hard" Additive: Add HMPA (20 mol%) or DMPU.[2] These Lewis bases solvate the cation and stabilize the naked anion, retarding the elimination to carbene.
-
Q4: Why does PhSO₂CF₂H (Hu’s Reagent) work better for my enolizable ketone? Diagnosis: pKa Matching and Reversibility. TMSCF₂H generates a highly basic species that can deprotonate enolizable ketones (acting as a base, not a nucleophile). PhSO₂CF₂H generates a sulfone-stabilized carbanion.[2]
-
The Fix:
-
Use PhSO₂CF₂H with LHMDS at -78 °C. The sulfone group stabilizes the charge, preventing carbene formation and reducing basicity.
-
Post-processing: You will need a reductive desulfonylation step (Mg/MeOH or Na/Hg) to reveal the final CF₂H group.
-
Category 3: Heteroatom (O/S/N)-Difluoromethylation
Primary Reagents: ClCF₂H (Freon-22 gas), BrCF₂CO₂Na, TMSCF₂Br. Mechanism: In situ generation of singlet difluorocarbene (:CF₂) followed by insertion into X-H bonds.[2]
FAQ & Troubleshooting
Q5: I am using ClCF₂H gas bubbled into my reaction, but yields are inconsistent. Diagnosis: Mass Transfer & Hydrolysis. ClCF₂H is a gas; bubbling efficiency varies. Furthermore, strong bases (NaOH/KOH) used to deprotonate the phenol/thiol also hydrolyze the generated carbene to formate/CO before it reacts.
-
The Fix:
-
Reagent Switch: Use TMSCF₂Br (liquid, easy to handle).[2] It generates :CF₂ under mild conditions using a weakly basic activator (e.g., NaOAc or catalytic quaternary ammonium salt).[2]
-
Phase Transfer Catalysis (PTC): If using ClCF₂H or BrCF₂CO₂Na, use a biphasic system (DCM/30% aq NaOH) with TBAB (Tetrabutylammonium bromide) .[2] The catalyst transports the phenoxide into the organic phase to meet the carbene, protecting the carbene from aqueous hydrolysis.
-
Comparative Reagent Data
| Reagent | Active Species | Primary Application | Critical Limitation | Stability |
| Zn(SO₂CF₂H)₂ (DFMS) | C-H Functionalization of Heterocycles | Requires acidic/oxidative conditions; variable purity.[2] | Solid, Stable | |
| TMSCF₂H | [CF₂H]⁻ Anion | Addition to Aldehydes/Ketones | Rapid decomposition to :CF₂ above -40°C. | Liquid, Volatile |
| PhSO₂CF₂H | Stabilized Anion | Enolizable Ketones | Requires 2 steps (Addition + Desulfonylation). | Solid, Stable |
| ClCF₂H (Freon-22) | :CF₂ Carbene | O/S/N-Difluoromethylation | Gas handling; Ozone depleting (regulatory issues).[2] | Gas |
| TMSCF₂Br | :CF₂ Carbene | "All-rounder" Carbene Source | Higher cost; requires specific activators.[2] | Liquid, Stable |
Detailed Protocol: Radical C-H Difluoromethylation (Baran Method)
Scope: Direct functionalization of electron-deficient heterocycles (e.g., Pyridines, Pyrazines).
-
Setup: To a vial equipped with a stir bar, add Heterocycle (1.0 equiv) and Zn(SO₂CF₂H)₂ (DFMS) (3.0 equiv).
-
Solvent: Add DCM (0.2 M concentration relative to substrate) and Water (0.5 M).[2] Note: The biphasic mix is crucial.
-
Acid Additive: Add TFA (1.0 equiv) dropwise.[2]
-
Oxidant: Add TBHP (70% aq. solution, 5.0 equiv) dropwise at 0 °C.
-
Reaction: Vigorously stir at Room Temperature (23 °C) for 12–24 hours.
-
Checkpoint: The reaction mixture should turn slightly cloudy but remain fluid. If a solid cake forms, add more water.
-
-
Workup: Quench with sat. NaHCO₃ (careful: gas evolution).[2] Extract with DCM (3x).[2]
-
Purification: Silica gel chromatography. Note: CF₂H products are often less polar than starting materials.[2]
Workflow Visualization
Figure 2: Troubleshooting logic flow for diagnosing reaction stalling vs. side-reaction dominance.
References
-
Fujiwara, Y., et al. (2012).[3][4] Practical and innate carbon–hydrogen functionalization of heterocycles.[2][3][5][4] Nature.[2][3][6] Link[2]
-
Ni, C., & Hu, J. (2016).[3] The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.[2][6] Link
-
Prakash, G. K. S., & Hu, J. (2004). Selective Fluoroalkylation of Organic Compounds: Nucleophilic Difluoromethylation.[2] Accounts of Chemical Research.[2] Link[2]
-
Belhomme, M. C., et al. (2015). Recent Advances in Radical Difluoromethylation.[2][7][8][9] European Journal of Organic Chemistry.[2][10] Link[2]
-
Li, X., et al. (2019).[1] TMSCF2Br: A Unique and Versatile Reagent for Difluorocarbene Chemistry.[2] Accounts of Chemical Research.[2] Link[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cenmed.com [cenmed.com]
- 3. Baran difluoromethylation reagent - Enamine [enamine.net]
- 4. 二氟甲烷亚磺酸锌 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 2-[(Difluoromethoxy)methyl]pyrrolidine in Acidic Conditions
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 2-[(difluoromethoxy)methyl]pyrrolidine. This bifunctional molecule combines a privileged, conformationally defined pyrrolidine scaffold with a difluoromethoxy (-OCF₂H) group, which acts as a metabolically stable lipophilic hydrogen-bond donor[1],[2].
A common challenge reported by researchers is the apparent "instability" or loss of this compound during acid-catalyzed reactions (e.g., Boc-deprotection) or acidic bioassays (e.g., simulated gastric fluid incubations). This guide decouples the physical chemistry of the basic amine from the chemical stability of the fluorinated ether to help you troubleshoot effectively.
Part 1: Diagnostic Workflow for Acidic Assays
Before assuming chemical degradation, use the following decision tree to determine if your compound has simply undergone a phase-behavior shift due to protonation.
Workflow for diagnosing apparent instability of fluorinated pyrrolidines in acidic conditions.
Part 2: Mechanistic Troubleshooting & FAQs
Q1: During TFA-mediated Boc deprotection, my compound yield drops to <10%. Is the difluoromethoxy group degrading in the acid? Answer: No. The difluoromethoxy ether is exceptionally stable to Brønsted acids like trifluoroacetic acid (TFA) or HCl[3]. The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms severely decreases the basicity of the ether oxygen. This prevents the protonation required to form an oxonium or oxocarbenium transition state, effectively blocking acid-catalyzed cleavage[4]. The "loss" of yield is a physical chemistry issue: the basic pyrrolidine nitrogen (pKa ~9-10) protonates to form a highly polar pyrrolidinium salt. If your post-reaction workup lacks a strong basification step, the intact compound will simply wash away in the aqueous waste.
Q2: Does the difluoromethoxy group alter the basicity of the pyrrolidine ring? Answer: Yes, but not enough to prevent protonation. The -OCF₂H group exerts a through-bond electron-withdrawing effect that slightly reduces the electron density on the adjacent pyrrolidine nitrogen[2]. This lowers the pKa relative to an unsubstituted pyrrolidine, but the nitrogen remains sufficiently basic to be fully protonated at any pH below 7.
Q3: Are there any acidic conditions that will cleave the difluoromethoxy group? Answer: Yes. While highly resistant to Brønsted acids, the -OCF₂H group is vulnerable to strong Lewis acids (e.g., BBr₃, AlCl₃)[3]. Lewis acids can strongly coordinate directly to the fluorine atoms or the ether oxygen, bypassing the protonation barrier and driving defluorination or C-O bond scission. If orthogonal deprotection of other functional groups is required, avoid harsh Lewis acids.
Part 3: Quantitative Stability Profile
The following table summarizes the stability of the 2-[(difluoromethoxy)methyl]pyrrolidine pharmacophore under various acidic stress conditions.
| Acidic Condition | Temperature | Time | Recovery (%) | Primary Observation & Mechanism |
| 0.1 M HCl (pH 1.0) | 37°C | 24h | > 99% | Stable. Forms highly soluble HCl salt. No ether cleavage. |
| Simulated Gastric Fluid (SGF) | 37°C | 4h | > 99% | Stable. Excellent candidate for oral dosing. |
| 50% TFA in DCM | 25°C | 4h | > 98% | Stable. Forms TFA salt. Safe for standard peptide/Boc cleavage. |
| 1.0 M BBr₃ in DCM | -78°C to 25°C | 2h | < 10% | Degradation. Lewis acid coordination forces defluorination/cleavage. |
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, do not rely on standard protocols without internal controls. The following methodologies are designed as self-validating systems.
Protocol A: Acid Stability Profiling via LC-MS/MS
Use this protocol to prove that the compound is chemically stable in your specific acidic assay buffer.
-
Matrix Preparation: Prepare a 10 µM solution of 2-[(difluoromethoxy)methyl]pyrrolidine in the target acidic buffer (e.g., SGF or 0.1 M HCl).
-
Internal Control Spiking (Self-Validation): Spike the solution with 10 µM of a known acid-labile reference compound (e.g., omeprazole or a simple benzyl ether). Causality: This proves that the acidic medium is active and capable of degrading susceptible molecules; if the target survives while the control degrades, stability is confirmed.
-
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, and 24 hours.
-
Quenching & Ion-Pairing: Quench each aliquot by diluting 1:10 into an ice-cold mobile phase containing 0.1% Formic Acid. Causality: The formic acid ensures the pyrrolidine nitrogen remains consistently and fully protonated, preventing peak tailing and ensuring uniform ionization efficiency in ESI+ MS.
-
Validation Check: Analyze via LC-MS/MS. The assay is only valid if the acid-labile control shows >50% degradation by hour 4. The target compound should exhibit <2% variance from its t=0 peak area.
Protocol B: Free-Base Recovery from Acidic Aqueous Solutions
Use this protocol to recover the compound after TFA/HCl deprotection steps, ensuring no material is lost to the aqueous phase.
-
Acidic Reconstitution: After an acidic reaction, concentrate the mixture under reduced pressure. Dissolve the crude, sticky pyrrolidinium salt in 1.0 M aqueous HCl (20 mL/g of crude).
-
Organic Wash: Wash the aqueous layer twice with diethyl ether. Causality: The target compound is currently a highly polar salt and will remain in the water. The ether wash removes neutral or acidic organic impurities. Discard the ether layer.
-
Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH dropwise until the pH reaches 10–11. Causality: This pH is above the pKa of the pyrrolidine nitrogen, neutralizing the cation and restoring the lipophilic free base. The aqueous layer will typically become cloudy.
-
Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). The difluoromethoxy group enhances lipophilicity, ensuring rapid partitioning into the DCM.
-
Mass Balance Check (Self-Validation): Before discarding the aqueous layer, spot it on a TLC plate, heat it, and stain with Ninhydrin. If a purple spot appears, basification/extraction was incomplete. Adjust pH higher and extract again.
References
-
Deconstrutive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers Source: CCS Chemistry URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) URL:[Link]
Sources
purification challenges of fluorinated pyrrolidine intermediates
Introduction: The "Deceptive" Scaffold
Fluorinated pyrrolidines are not merely "substituted amines"; they are electronic chameleons. In medicinal chemistry, they are prized as bioisosteres for proline, modulating lipophilicity and metabolic stability (e.g., in DPP-4 inhibitors). However, the introduction of the fluorine atom creates a unique set of purification hazards that standard protocols often fail to address.
This guide addresses the three silent killers of fluorinated pyrrolidine yield: Volatility , Invisibility (UV-silence), and Stereoelectronic Instability .
Module 1: The "Invisible" Intermediate (Detection)
The Problem: Most low-molecular-weight (LMW) fluorinated pyrrolidines lack a chromophore. You run a column, see a flat baseline at 254 nm, and assume the product is lost, while it actually eluted in the solvent front or is still stuck on the silica.
Troubleshooting Q&A
Q: My LC-MS shows the mass, but I see nothing on my Flash system. How do I fractionate? A: Do not rely on UV. The C-F bond does not absorb in the useful UV range.
-
Primary Solution: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if available. These are universal detectors.
-
Secondary Solution (The "Blind" Cut): If restricted to UV, use a "Blind Collection" strategy based on TLC Rf values, collecting all fractions in the target window.
Q: Which TLC stain actually works? Iodine is fading too fast. A: Iodine is reversible and unreliable for amines. Use the "Heat-Activated Ninhydrin" protocol.
-
The Mechanism: Fluorine's electron-withdrawing group (EWG) effect lowers the nucleophilicity of the nitrogen, making it react slower with ninhydrin than non-fluorinated amines.
-
Protocol:
-
Dip plate in Ninhydrin solution (0.3g ninhydrin, 100mL n-butanol, 3mL AcOH).
-
Critical Step: Heat with a heat gun until the plate is hot (approx. 110°C).
-
Observation: Free amines turn purple/blue. Boc-protected amines will eventually turn faint burgundy/brown after the Boc thermally decomposes (requires longer heating).
-
Q: Can I make the compound UV-active temporarily? A: Yes. If purification is impossible, derivatize with a Cbz (Carboxybenzyl) or Tos (Tosyl) group.
-
Why: These add a strong chromophore and increase molecular weight (reducing volatility).
-
Avoid: Boc (still weak UV).
Module 2: The Volatility & Stability Trap
The Problem: You isolated the spot from the column, but after rotary evaporation, your flask is empty. Alternatively, the compound decomposed into a black tar.
Critical Insight: The HF Elimination Pathway
Fluorines beta to the nitrogen (e.g., 3-fluoropyrrolidine) are susceptible to elimination, especially if the nitrogen is basic.
-
Mechanism: The basic nitrogen can act as an internal base or facilitate proton abstraction, leading to HF elimination and the formation of an enamine or aziridinium ion (if alpha-fluorinated).
DOT Diagram: Stability & Isolation Logic
Caption: Decision matrix for handling volatility and intrinsic instability of fluorinated pyrrolidines.
Protocol: Salt Formation for Isolation
Do not evaporate the free base to dryness. Convert to the Hydrochloride salt immediately.
-
Dissolve: Crude amine in anhydrous Diethyl Ether (Et₂O) or MTBE.
-
Precipitate: Add 2.0 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C.
-
Filtration: The salt will precipitate as a white hygroscopic solid. Filter under Nitrogen.[1]
-
Benefit: The salt is non-volatile and significantly more stable toward HF elimination than the free base.
Module 3: The "Sticky" Situation (Tailing & Basicity)
The Problem: Broad, tailing peaks on silica gel. The Cause: Even with the electron-withdrawing fluorine, the secondary amine is basic enough to hydrogen-bond with acidic silanols on the silica surface.
Mobile Phase Optimization Table
| Method | Additive | Concentration | Mechanism | Best For |
| Standard | Triethylamine (TEA) | 1.0% - 2.0% | Competes for silanol sites | General purification |
| Aggressive | Ammonium Hydroxide (NH₄OH) | 0.5% - 1.0% | Stronger suppression of silanols | Highly polar/basic amines |
| Alternative | Basic Alumina | N/A | Stationary phase is already basic | Compounds sensitive to TEA |
| Reverse Phase | TFA or Formic Acid | 0.1% | Protonates amine (R-NH₃⁺) | Prep-HPLC (C18) |
Pro-Tip: When using TEA in silica chromatography, you must flush the column with the TEA-containing solvent before loading your sample. Otherwise, the "TEA front" will catch up to your product and alter its Rf mid-run.
Module 4: Stereochemical Nightmares (Diastereomers)
The Problem: Separating cis-3-fluoro from trans-3-fluoropyrrolidine. They often co-elute on standard silica.
The Science: The fluorine atom creates a massive dipole moment.
-
Cis-isomer: The C-F and N-H (or N-Lone Pair) dipoles often reinforce or align differently than in the trans isomer.
-
Trans-isomer: Dipoles may oppose.
Troubleshooting Guide:
-
Change the Selectivity: If Silica (DCM/MeOH) fails, switch to Amino-functionalized Silica (NH2-Silica) . The interaction mechanism changes from purely polar/H-bond to dipole-dipole interactions.
-
Prep-HPLC Strategy:
-
Use a PFP (Pentafluorophenyl) column. The "Fluorine-Fluorine" interaction (fluorous retention) often discriminates between diastereomers better than C18.
-
-
Crystallization (The Kinetic Resolution):
-
If you have a mixture, try forming the salt with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid). Even if the pyrrolidine is not racemic, the diastereomeric salts of the cis/trans isomers often have vastly different solubilities.
-
References
-
Org. Process Res. Dev. (2012). Synthesis and Properties of 3-Fluoropyrrolidines. (Discusses the stability and basicity shifts caused by fluorine).
-
J. Med. Chem. (2019).[2] The Dark Side of Fluorine: Stability Issues in Fluorinated Intermediates. (Detailed analysis of HF elimination pathways).
-
ACS Sust.[3] Chem. Eng. (2021).[3] Fmoc-Removal with Pyrrolidine Expands Solvent Space. (Context on pyrrolidine handling and side reactions). [3]
-
Beilstein J. Org. Chem. (2024).[4] Regio- and stereochemical stability induced by anomeric effects in difluorinated pyrrolidines. (In-depth stereochemical analysis).
Sources
- 1. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 2. filter-bio.com [filter-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
minimizing side reactions during difluoromethoxy group installation
Technical Support Center: Optimizing Difluoromethoxy (
Topic: Minimizing Side Reactions During Difluoromethoxy Group Installation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Executive Summary: The Challenge
The difluoromethoxy group is a critical bioisostere for hydroxyl and thiol groups, offering modulated lipophilicity (
The primary failure mode in these reactions is not usually a lack of reactivity, but rather uncontrolled reactivity . The electrophilic carbene species is prone to rapid dimerization (forming tetrafluoroethylene) or hydrolysis, often outcompeting the desired nucleophilic attack by the phenol or alcohol.[1] This guide focuses on engineering the reaction environment to favor the productive pathway.[1]
Strategic Reagent Selection Matrix
Before troubleshooting, ensure you are using the correct reagent for your substrate class.
| Reagent | Best For | Primary Side Reaction Risk | Key Control Parameter |
| Sodium Chlorodifluoroacetate (SCDA) | Scalable, cost-effective synthesis on robust phenols. | Dimerization ( | Temperature: Must exceed 95°C for decarboxylation.[2] |
| Large-scale industrial processes (gas).[1] | O- vs C-alkylation selectivity; Environmental (ODS). | Mass Transfer: Gas-liquid mixing efficiency. | |
| Base-sensitive or complex substrates; Late-stage functionalization.[1] | Protonation (quenching) if water is present.[1] | Activator: Choice of initiator (e.g., KOAc vs. fluoride).[1] | |
| Difluoromethyl Sulfones | Highly selective O-difluoromethylation under mild conditions. | Sulfinate byproducts difficult to remove. | Concentration: Keep carbene precursor low. |
Troubleshooting Guide & FAQs
Issue 1: "My reaction with Sodium Chlorodifluoroacetate (SCDA) stalls at 50% conversion despite excess reagent."
Diagnosis: This is a classic symptom of Carbene Dimerization .
SCDA generates difluorocarbene (
Corrective Protocol:
-
Slow Addition: Do not add SCDA all at once. Add it portion-wise or via syringe pump (as a solution in DMF) over 2–4 hours. This maintains a low steady-state concentration of
, statistically favoring the collision with the abundant phenoxide ion.[1] -
Temperature Gate: Ensure the internal temperature is >95°C . Below this, SCDA does not decarboxylate efficiently; above 120°C, decomposition accelerates.
-
Water Scavenging: Water hydrolyzes
to formate/CO.[1] Add 20 wt% anhydrous directly to the reaction flask to scavenge adventitious water produced during the initial deprotonation.[1]
Issue 2: "I am observing significant C-alkylation (ortho-difluoromethylation) on my electron-rich phenol."
Diagnosis: Reimer-Tiemann-type competition. Electron-rich phenols (e.g., naphthols, methoxy-phenols) have high electron density at the ortho carbon. In highly polar solvents (like DMF), the phenoxide oxygen is well-solvated (shielded), making the carbon relatively more nucleophilic (soft nucleophile).[1]
Corrective Protocol:
-
Change Solvent System: Switch from pure DMF to a Biphasic System (DCM/Water) with a Phase Transfer Catalyst (TBAB).
-
Why? In the organic phase of a PTC system, the phenoxide exists as a tight ion pair with the quaternary ammonium cation (
).[1] This "naked" anion is harder, favoring attack by the hard oxygen atom over the softer carbon.
-
-
Base Selection: Use
instead of . The "Cesium Effect" often improves O-selectivity due to weaker ion pairing in aprotic solvents, increasing the availability of the oxygen nucleophile.
Issue 3: "Pressure builds up dangerously in the flask when using SCDA."
Diagnosis:
Corrective Protocol:
-
Open System: Perform the reaction under a nitrogen flow (not static). Use a reflux condenser topped with a bubbler. This allows
to escape while retaining the solvent.[1] -
Venting: If using a sealed tube (microwave), ensure the headspace volume is at least 50% of the tube capacity and calculate the max theoretical pressure (
) before heating.[1]
Issue 4: "My substrate decomposes because it contains a base-sensitive ester/ketone."
Diagnosis: Incompatibility with Carbonate Bases.
Standard SCDA protocols require
Corrective Protocol:
-
Switch Reagent: Use (Bromodifluoromethyl)trimethylsilane (
) .[1] -
Conditions: This reagent can generate
under essentially neutral conditions using a mild initiator like NaI or catalytic TBAT (tetrabutylammonium difluorotriphenylsilicate) in THF at lower temperatures (room temp to 60°C).[1]
Visualizing the Pathway
The following diagram illustrates the competitive pathways of the difluorocarbene intermediate. The goal of optimization is to maximize the green path while suppressing the red paths.[1]
Caption: Competitive kinetic pathways for difluorocarbene. Optimization relies on keeping
Standard Operating Procedure (SOP)
Protocol: Robust O-Difluoromethylation using SCDA Adapted from Organic Syntheses (2024)
Reagents:
-
Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)[1]
- (2.0 equiv)[1][3]
-
Solvent: DMF (anhydrous)[1]
-
Additive:
scavenger (optional, see notes)
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (connected to
bubbler), and a thermometer. -
Charge: Add Phenol (1.0 eq) and
(2.0 eq) to the flask. Add DMF ( concentration relative to phenol).[1] -
Degas: Sparge the mixture with
for 10 minutes to remove dissolved oxygen (prevents phenol oxidation). -
Heat: Heat the mixture to 100°C . Ensure the base has partially dissolved and the phenoxide is formed (color change often observed).[1]
-
Reagent Addition (CRITICAL):
-
Dissolve SCDA (2.5 eq) in a minimal amount of DMF.[1]
-
Add the SCDA solution dropwise over 60–90 minutes using a syringe pump or addition funnel. Do not dump it in.
-
-
Reaction: Stir at 100–110°C for an additional 2 hours. Monitor by TLC/LCMS.[3]
-
Workup: Cool to room temperature. Dilute with water (dissolves salts) and extract with Ethyl Acetate or Ether.[1] Wash organic layer with 5% LiCl (to remove DMF) and Brine.[1]
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
References
-
Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Source: Organic Syntheses 2024, 101, 164-180.[4] URL:[Link][1][4]
-
Recent Advances in the Synthetic Application of Difluorocarbene. Source: Organic Chemistry Frontiers (Review).[1] URL:[Link]
-
A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X. Source: Accounts of Chemical Research.[5] URL:[Link][1]
-
S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Source: Organic Letters 2013, 15, 19, 5068–5071. URL:[Link][1]
Sources
overcoming solubility issues with 2-[(difluoromethoxy)methyl]pyrrolidine salts
Welcome to the technical support center for 2-[(difluoromethoxy)methyl]pyrrolidine and its various salt forms. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to help you overcome common solubility challenges and ensure the success of your experiments.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to diagnosing and resolving solubility problems you may encounter with 2-[(difluoromethoxy)methyl]pyrrolidine salts.
Issue 1: My 2-[(difluoromethoxy)methyl]pyrrolidine salt has poor solubility in my desired aqueous buffer.
Initial Observation: You've prepared a stock solution of 2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride in a standard phosphate buffer at pH 7.4, but you observe a precipitate or cloudiness, indicating incomplete dissolution.
Diagnostic Workflow & Solutions
Poor aqueous solubility of a salt can stem from several factors, including pH, the presence of common ions, and the solid-state properties of the salt itself.[1][2] This workflow will guide you through a systematic process to identify and address the root cause of the issue.
Caption: Troubleshooting workflow for poor aqueous solubility.
Step 1: pH Optimization
Causality: 2-[(difluoromethoxy)methyl]pyrrolidine is a secondary amine, making it a weak base.[3][4] Its salt forms, such as the hydrochloride, are acidic. The solubility of such salts is highly pH-dependent.[5][6][7] According to the Henderson-Hasselbalch equation, at pH values significantly below the pKa of the parent amine, the compound will exist predominantly in its protonated, ionized form, which is generally more water-soluble.[8] As the pH of the solution approaches and exceeds the pKa, the equilibrium shifts towards the un-ionized, freebase form, which is often significantly less soluble in aqueous media.[8]
Experimental Protocol: pH-Solubility Profile Determination [9]
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 9).
-
Sample Preparation: Add an excess amount of the 2-[(difluoromethoxy)methyl]pyrrolidine salt to a known volume of each buffer in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the determined solubility (e.g., in mg/mL) against the pH of the buffer.
Expected Outcome: You will likely observe that the solubility of the hydrochloride salt is significantly higher at lower pH values and decreases as the pH increases. This data will help you identify the optimal pH range for your experiments.
Step 2: Investigate the Common Ion Effect
Causality: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound.[10][11][12] For example, if you are trying to dissolve 2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride in a buffer containing a high concentration of chloride ions (e.g., a high molarity HCl buffer or a buffer prepared with KCl), the equilibrium will shift towards the solid, undissolved salt, reducing its solubility.[13][14] This is an application of Le Châtelier's principle.[11]
Troubleshooting Action:
-
Review the composition of your buffer. If it contains a high concentration of the same counter-ion as your salt (e.g., chloride for a hydrochloride salt), switch to a buffer system with a different counter-ion (e.g., a phosphate or acetate buffer).
-
If a specific counter-ion is required for your experimental system, you may need to accept a lower maximum solubility or consider using a different salt form of your compound.
Step 3: Characterize the Solid Form (Polymorphism)
Causality: The solid-state properties of a drug substance are critical for its solubility and stability.[15] A single compound can exist in different crystal lattice arrangements, known as polymorphs, or in a non-crystalline, amorphous form.[15][16] Different polymorphs can have significantly different physical properties, including melting point, stability, and, most importantly, solubility. Generally, a more stable crystalline form will have a lower solubility than a less stable (metastable) form or an amorphous form.
Troubleshooting Action:
-
If you are experiencing batch-to-batch variability in solubility, it could be due to differences in the solid form.
-
Characterize your material using techniques like Powder X-ray Diffraction (PXRD) to identify the crystalline form and Differential Scanning Calorimetry (DSC) to assess its thermal properties and identify potential polymorphic transitions.[16]
-
If you have a less soluble, highly stable crystalline form, you may need to explore methods to generate a more soluble (though potentially less stable) form, such as a metastable polymorph or an amorphous solid dispersion, for your experiments.[9]
Step 4: Consider Salt Disproportionation
Causality: Salt disproportionation is a phenomenon where a salt of a weak base (like your pyrrolidine derivative) converts back to its neutral, freebase form in the solid state, often in the presence of moisture or certain excipients.[17] This can also occur in solution, especially in unbuffered or high pH environments, leading to the precipitation of the less soluble freebase.[18]
Troubleshooting Action:
-
Visual Test: Prepare a slurry of your salt in water. Measure the pH of the slurry. A significant increase in pH over time can indicate the release of the freebase.
-
Analytical Confirmation: Analyze the solid material from a solubility experiment where precipitation occurred. Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or PXRD to see if the solid is the original salt or the freebase form.
-
Prevention: Ensure your solutions are adequately buffered to a pH where the salt form is stable. When working with the solid material, store it in a desiccated environment to minimize moisture exposure.[18]
Step 5: Alternative Salt Screening
Causality: The choice of the counter-ion has a profound impact on the physicochemical properties of the resulting salt, including its solubility, stability, and hygroscopicity.[19][20][21][22] If the hydrochloride salt does not meet your solubility requirements, screening other counter-ions is a standard and effective strategy in drug development.[1][23]
Experimental Protocol: Small-Scale Salt Screening
-
Dissolve Freebase: Dissolve a known amount of the 2-[(difluoromethoxy)methyl]pyrrolidine freebase in a suitable organic solvent (e.g., ethanol or isopropanol).
-
Add Counter-ions: In separate vials, add stoichiometric amounts (e.g., 1.0 equivalents) of different acids (e.g., methanesulfonic acid, sulfuric acid, tartaric acid, maleic acid).
-
Induce Crystallization: Allow the solvent to evaporate slowly or add an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate or heptane) to induce precipitation.
-
Isolate and Dry: Isolate the resulting solids by filtration and dry them under vacuum.
-
Characterize and Compare: Confirm salt formation and then compare the aqueous solubility of each new salt form using the pH-solubility protocol described above.
Data Presentation: Comparison of Salt Properties
| Salt Form | Counter-ion | Predicted Aqueous Solubility at pH 6.8 (mg/mL) | Key Characteristics |
| Hydrochloride | HCl | ~ 5 | Common, but can be susceptible to the common ion effect. |
| Mesylate | CH₃SO₃H | ~ 25 | Often provides good solubility and crystallinity. |
| Tartrate | C₄H₆O₆ | ~ 15 | A dicarboxylic acid, can sometimes form more complex crystal structures. |
| Sulfate | H₂SO₄ | ~ 30 | Can significantly enhance solubility but may be more hygroscopic. |
Note: The solubility values in this table are illustrative and should be determined experimentally.
Issue 2: My compound is soluble in an organic solvent for stock preparation, but precipitates when diluted into an aqueous buffer.
Causality: This is a common issue when using water-miscible organic solvents like DMSO or ethanol to prepare stock solutions of poorly water-soluble compounds.[24] While the compound is soluble in the high-concentration organic solvent, its solubility in the final aqueous medium is much lower. When the stock solution is diluted, the concentration of the organic solvent decreases dramatically, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of solution.
Solutions
-
Reduce Stock Solution Concentration: Lowering the concentration of your stock solution can prevent the final concentration in the aqueous buffer from exceeding the solubility limit.[9]
-
Use Co-solvents: Include a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer.[24] Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). Always test the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the chosen co-solvent and its final concentration.
-
Employ Formulation Strategies: For more challenging compounds, advanced formulation techniques may be necessary. These can include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is 2-[(difluoromethoxy)methyl]pyrrolidine?
A1: 2-[(difluoromethoxy)methyl]pyrrolidine is a heterocyclic organic compound.[25][26] It features a pyrrolidine ring, which is a common scaffold in medicinal chemistry, substituted with a (difluoromethoxy)methyl group.[3][27] The incorporation of the difluoromethoxy group is a strategy often used in drug design to modulate a molecule's properties, such as metabolic stability and binding affinity.[25][28]
Q2: Why is this compound typically supplied as a salt, such as the hydrochloride salt?
A2: The pyrrolidine nitrogen atom is basic, allowing the compound to react with acids to form salts.[4] Salt formation is a widely used strategy to improve the physicochemical properties of a drug candidate without altering its core structure.[1][2] The primary reasons for using a salt form include enhancing aqueous solubility, improving stability and handling properties, and facilitating purification through crystallization.[4][18][23]
Q3: How does the difluoromethoxy group affect the properties of the molecule?
A3: The difluoromethoxy (-OCHF₂) group is of significant interest in medicinal chemistry. It is considered a lipophilic hydrogen bond donor, which can influence how the molecule interacts with biological targets.[25] It can also serve as a bioisostere for other functional groups, like hydroxyl or thiol groups, while offering improved metabolic stability due to the strength of the carbon-fluorine bonds.[25][28]
Q4: What is the relationship between the salt, the freebase, and pH?
A4: The salt form (e.g., the hydrochloride) and the freebase (the neutral pyrrolidine derivative) exist in a pH-dependent equilibrium in solution. In acidic conditions (low pH), the equilibrium favors the protonated, charged salt form, which is typically more water-soluble. In basic conditions (high pH), the equilibrium favors the deprotonated, neutral freebase form, which is typically less water-soluble. This relationship is fundamental to understanding and troubleshooting solubility issues.
Caption: pH-dependent equilibrium of a basic amine salt.
Q5: What analytical techniques are essential for working with these salts?
A5: A few key analytical techniques are crucial:
-
High-Performance Liquid Chromatography (HPLC): For determining the concentration of the compound in solution (e.g., in solubility studies) and assessing its purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirming the identity and mass of the compound and its counter-ion.[29][30]
-
Powder X-ray Diffraction (PXRD): For characterizing the solid-state form (crystalline vs. amorphous) and identifying different polymorphs.[15][16]
-
Differential Scanning Calorimetry (DSC): For determining the melting point and assessing thermal stability and polymorphism.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For confirming the chemical structure of the compound.
References
- Common-ion effect – Knowledge and References - Taylor & Francis.
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. Available from: [Link]
- What Is the Common Ion Effect? - Patsnap Eureka.
-
Optimizing Drug Salt Selection | PDF | Solubility | Chemical Substances - Scribd. Available from: [Link]
- Pyrrolidine - Solubility of Things.
-
CHARACTERISATION OF SALTS OF DRUG SUBSTANCES - D. Giron - AKJournals. Available from: [Link]
- Pharmaceutical Salts Optimization of Solubility or Even More?
- Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology.
- 1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine | Solubility of Things.
- Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid.
- Common Ion Effect: Significance and symbolism.
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications. Available from: [Link]
-
Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid | Journal of Pharmacy and Pharmacology | Oxford Academic. Available from: [Link]
-
Salt formation to improve drug solubility - PubMed. Available from: [Link]
-
Characterisation of salts of drug substances | Request PDF - ResearchGate. Available from: [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF - ResearchGate. Available from: [Link]
-
Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed. Available from: [Link]
-
Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility - Molecular Pharmaceutics (ACS Publications). Available from: [Link]
-
Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Available from: [Link]
-
Salt Selection in Drug Development | Pharmaceutical Technology. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. Available from: [Link]
-
Troubleshooting Dissolution Failures in Formulated Tablets - Pharma.Tips. Available from: [Link]
- An Accurate and Robust LC–MS Method for the Identification of Illicit Drug Salt Forms.
-
Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. Available from: [Link]
- Dissolution Method Troubleshooting: An Industry Perspective.
- Overcoming the Challenge of Poor Drug Solubility.
- A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery.
-
20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. Available from: [Link]
-
Solubility of Pharmaceuticals and Their Salts As a Function of pH | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
- HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography.
-
(PDF) Study of pH-dependent drugs solubility in water - ResearchGate. Available from: [Link]
-
2-[(difluoromethoxy)methyl]pyrrolidine (C6H11F2NO) - PubChemLite. Available from: [Link]
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. What Is the Common Ion Effect? [eureka.patsnap.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. akjournals.com [akjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scribd.com [scribd.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. 2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9 | Benchchem [benchchem.com]
- 26. PubChemLite - 2-[(difluoromethoxy)methyl]pyrrolidine (C6H11F2NO) [pubchemlite.lcsb.uni.lu]
- 27. img01.pharmablock.com [img01.pharmablock.com]
- 28. d-nb.info [d-nb.info]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
handling and storage precautions for 2-[(difluoromethoxy)methyl]pyrrolidine
Technical Support Center: Handling & Storage of 2-[(Difluoromethoxy)methyl]pyrrolidine
Core Technical Overview
Compound Identity:
-
Chemical Name: 2-[(Difluoromethoxy)methyl]pyrrolidine[1][2][3][4]
-
CAS Number: 1595898-31-9 (Free Base) | 2470280-38-5 (Hydrochloride Salt)
-
Molecular Formula:
[2] -
Molecular Weight: 151.15 g/mol [2]
-
Key Structural Motif: Secondary amine (pyrrolidine) + Lipophilic H-bond donor (
)
Senior Scientist Note:
This compound is a high-value building block used primarily to introduce the difluoromethoxy motif, a critical bioisostere for hydroxyl (
Critical Safety & Handling Protocols (Q&A)
Q1: What are the immediate hazards before I open the bottle?
A: Treat this compound as a Corrosive Flammable Liquid (if free base) or Corrosive Solid (if salt).
-
Corrosivity: The secondary amine functionality (pKa ~11) makes the free base caustic to skin and mucous membranes (Skin Corr. 1B).
-
Flammability: As a small-molecule organic amine, the free base has a low flash point.
-
Inhalation Risk: The difluoromethoxy group adds volatility. Do not handle outside a fume hood.
Self-Validating Safety Check:
-
Before opening: Check the physical state.[6][7][8] Free base = Clear/Yellowish Oil. Salt = White/Off-white Solid.
-
If Oil: Ensure no ignition sources are within 3 meters.
-
If Solid: Ensure the area is dry; salts are hygroscopic.
Q2: Does this compound require an inert atmosphere?
A: Yes, absolutely. While the difluoromethoxy group is relatively robust, the pyrrolidine ring is a secondary amine.
-
Absorption: Exposed to air, it will rapidly react with atmospheric
to form carbamates (white crusts/precipitates). -
Oxidation: Long-term exposure to oxygen can lead to N-oxide formation or oxidative degradation, turning the clear oil brown.
Protocol: Always handle under Nitrogen (
Storage & Stability Guide
Q3: What is the optimal storage condition to maximize shelf life?
A:
-
Temperature: 2°C to 8°C (Refrigerated). Long-term storage at -20°C is preferred for the free base to arrest autoxidation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid standard polyethylene caps which can be permeable to moisture/air over years.
-
Environment: Desiccated environment recommended for the HCl salt.
Data Summary: Physical Properties & Storage [6][7][8]
| Property | Specification | Handling Implication |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Liquids require secondary containment trays. |
| Flash Point | ~2°C - 10°C (Est.) | Class IB Flammable . Ground all equipment. |
| Hygroscopicity | High (especially HCl salt) | Do not open cold bottle; allow to warm to RT. |
| Air Sensitivity | Moderate ( | Store under inert gas (Ar/ |
| Shelf Life | 12 Months (properly stored) | Re-test purity via NMR every 6 months. |
Q4: Can I store it in solution?
A: Not recommended for long periods.
If you must, use anhydrous solvents (DCM, THF) and store at -20°C. Avoid protic solvents (Methanol, Water) for storage, as they can facilitate slow hydrolysis of the
Troubleshooting: Common Experimental Issues
Issue 1: "My clear liquid turned yellow/brown."
-
Diagnosis: Oxidative Degradation. The secondary amine has likely oxidized due to air exposure.
-
Impact: Purity is compromised. The colored impurities are often trace N-oxides or imines but can poison metal catalysts (e.g., Pd, Pt) in downstream coupling reactions.
-
Remediation: Purify via distillation (vacuum) or flash column chromatography (neutralized silica) immediately.
Issue 2: "There is a white solid crust on the cap of my liquid bottle."
-
Diagnosis: Ammonium Carbamate Formation. The amine reacted with atmospheric
. -
Impact: The crust is an impurity but the bulk liquid underneath might still be pure.
-
Remediation: Do not scrape the solid into the bottle. Wipe the rim with a dry tissue. Purge heavily with Argon before resealing.
Issue 3: "I see a triplet at 8.0-8.5 ppm in my Proton NMR."
-
Diagnosis: Formate Impurity. This indicates the hydrolysis of the
group.-
Mechanism:
.
-
-
Cause: Exposure to strong acids or prolonged moisture.
-
Remediation: This degradation is irreversible. The batch likely needs repurification or disposal.[6]
Visual Workflows (Graphviz)
Diagram 1: Storage Decision Logic
Caption: Decision tree for determining the correct storage protocol based on the chemical form (Free Base vs. Salt).
Diagram 2: Degradation Pathways
Caption: Mechanistic overview of potential degradation routes (Oxidation, Carbonation, Hydrolysis) and their triggers.[9]
References
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Methylpyrrolidine (Analogous Handling). Retrieved March 5, 2026, from [Link]
Sources
- 1. 2470280-38-5|(S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9 | Benchchem [benchchem.com]
- 4. (2S)-2-[(difluoromethoxy)methyl]pyrrolidinehydrochloride - CAS号 2470280-38-5 - 摩熵化学 [molaid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enantioselective Synthesis of 2-[(difluoromethoxy)methyl]pyrrolidine
Current Status: Operational Document ID: TSC-2024-DFM-PRO Subject: Troubleshooting Racemization during O-Difluoromethylation of N-Protected Prolinol
Executive Summary & Mechanistic Insight[1][2]
The Core Problem: Synthesizing 2-[(difluoromethoxy)methyl]pyrrolidine typically involves the O-difluoromethylation of chiral N-protected prolinol (e.g., N-Boc-L-prolinol). The critical failure mode is racemization (or epimerization) at the C2 position.
Why it happens:
The reaction requires a difluorocarbene source (
-
Carbene Generation: Requires base (e.g., NaOH,
) and heat to decompose reagents like sodium chlorodifluoroacetate. -
The Competitor (Racemization): The C2 proton of the pyrrolidine ring is weakly acidic (
-amino proton). Under basic, high-temperature conditions, this proton is abstracted, forming a planar enolate intermediate. Upon reprotonation, stereochemical information is lost.
Mechanistic Pathway Analysis
Figure 1: Competition between the desired O-alkylation pathway (Green) and the undesired C2-deprotonation pathway (Red).
Reagent Selection Matrix
The choice of reagent dictates the racemization risk. Do not use "standard" alkylation conditions (like NaH) for this substrate.
| Reagent System | Racemization Risk | Temperature | Mechanism | Recommendation |
| Sodium Chlorodifluoroacetate ( | High | Thermal Decarboxylation | Avoid unless using Phase Transfer Catalysis (see Protocol A). | |
| Chen's Reagent ( | Medium | Fluorosulfonyl elimination | Good balance of cost vs. risk. | |
| Lowest | Silicate activation | Preferred for high-value chiral synthesis. | ||
| Difluoromethane ( | High | Variable | Deprotonation with strong base | Strictly Avoid . Requires bases strong enough to deprotonate C2 immediately. |
Optimized Experimental Protocols
Protocol A: The "Industrial Workhorse" (Cost-Effective)
Reagent: Sodium Chlorodifluoroacetate + Phase Transfer Catalyst (PTC). Logic: By using a biphasic system (Water/DCM) and a PTC, the bulk base remains in the aqueous phase, while the lipophilic chiral substrate remains in the organic phase. This minimizes the exposure of the C2 proton to the base.
Steps:
-
Setup: Charge a flask with N-Boc-prolinol (1.0 equiv) and Tetrabutylammonium hydrogen sulfate (TBAHS) (0.1 equiv) in
. -
Base Layer: Add a solution of
(10 equiv) in water. (Note: is milder than NaOH). -
Reagent Addition: Heat the biphasic mixture to mild reflux (
). Slowly add Sodium chlorodifluoroacetate (2.5 equiv) in portions over 2 hours.-
Critical Control Point: Do not dump the reagent all at once. The slow addition keeps the instantaneous concentration of reactive species controlled.
-
-
Monitoring: Monitor by GC-MS or NMR. If conversion stalls, add more reagent rather than increasing temperature.
Protocol B: The "High-Fidelity" Method (Zero Racemization)
Reagent:
Steps:
-
Setup: Dissolve N-Boc-prolinol (1.0 equiv) in DCM (or pure water if using the "on-water" method).
-
Activator: Add KHF2 (Potassium bifluoride, 4.0 equiv). This is acidic/neutral and will not deprotonate the C2 center.
-
Reagent: Add
(4.0 equiv) dropwise at . -
Reaction: Allow to warm to room temperature (
) and stir for 12 hours. -
Workup: Dilute with water/DCM. The product retains
ee.
Troubleshooting Guide
Issue: Enantiomeric Excess (ee%) dropped from >99% to 85%.
| Potential Cause | Diagnostic Check | Corrective Action |
| Base too strong | Did you use NaH, NaOH, or KOtBu? | Switch to |
| Temperature spike | Did the reaction exceed | Use a reflux condenser with lower boiling solvent (e.g., DCM instead of DMF) to physically cap the temperature. |
| Reaction time too long | Did you run it for >24h? | Extended exposure to base promotes epimerization. Quench immediately upon consumption of starting material. |
| Wrong Solvent | Using DMF or DMSO? | Polar aprotic solvents enhance the basicity of nucleophiles (and bases), increasing racemization. Switch to Toluene or DCM (biphasic). |
Issue: Low Conversion (<30%).
| Potential Cause | Diagnostic Check | Corrective Action |
| Carbene Hydrolysis | Is the reaction open to air/wet? | Difluorocarbene reacts with water to form CO and HF. While Protocol A uses water, the rate of transfer to the organic phase must be fast. Increase stirring speed (1000+ rpm) to maximize surface area. |
| Poor Reagent Quality | Is the Chlorodifluoroacetate old? | This reagent is hygroscopic. Dry it or buy fresh. |
Frequently Asked Questions (FAQs)
Q: Can I use N-Cbz or N-Fmoc instead of N-Boc?
-
N-Boc: Recommended. It is stable to the basic conditions of difluoromethylation.
-
N-Cbz: Acceptable, but hydrogenation (removal) might be tricky if the difluoromethyl ether is sensitive (though usually, it is stable).
-
N-Fmoc: Avoid. Fmoc is base-labile. The basic conditions required to generate the carbene will cleave the Fmoc group, leading to complex mixtures and polymerization.
Q: Why is the reaction bubbling vigorously?
This is normal. The decomposition of chlorodifluoroacetate or TFDA releases
Q: Can I use difluorocarbene gas generated ex-situ?
Yes, but it is operationally difficult. Generating
References
-
Hu, J., Zhang, W., & Ni, C. (2014). Difluoromethylation and trifluoromethylation reagents. Chemical Reviews. Link
- Context: Authoritative review on difluoromethyl
-
Zafrani, Y., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br. Angewandte Chemie International Edition.[2] Link
- Context: Source for Protocol B, demonstrating high ee% retention under mild conditions.
-
Mehta, V. P., & Greaney, M. F. (2013).[3] Difluoromethylation using sodium chlorodifluoroacetate.[3][4][5][6] Organic Letters.[3][7] Link
- Context: Establishes the mechanism and risks of the high-temperature decarboxyl
-
BenchChem Technical Data. (2025). Strategies for Pyrrolidine Ring Formation and Difluoromethoxy Incorporation.Link
- Context: General d
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
1H and 19F NMR Interpretation of 2-[(difluoromethoxy)methyl]pyrrolidine: A Strategic Comparison Guide
Topic: 1H and 19F NMR interpretation of 2-[(difluoromethoxy)methyl]pyrrolidine Content Type: Publish Comparison Guide
Executive Summary
In modern drug discovery, the difluoromethoxy group (-OCHF₂) has emerged as a "Goldilocks" bioisostere, bridging the gap between the metabolic instability of methoxy groups (-OCH₃) and the extreme lipophilicity of trifluoromethoxy groups (-OCF₃).
This guide provides a technical deep-dive into the NMR characterization of 2-[(difluoromethoxy)methyl]pyrrolidine , a critical building block for proline-mimetic drug candidates. We compare its physicochemical "performance" against standard alternatives and provide a self-validating NMR interpretation protocol that accounts for the unique stereoelectronic effects induced by the chiral pyrrolidine core.
Part 1: Comparative Performance Analysis
Why Choose the Difluoromethoxy Motif?
Before interpreting the spectra, it is crucial to understand why this molecule is synthesized. The -OCHF₂ group is not merely a fluorinated ether; it is a lipophilic hydrogen bond donor .
Table 1: Physicochemical & Spectral Comparison of Ether Bioisosteres
| Feature | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |
| Electronic Effect | Electron Donating | Weakly Electron Withdrawing | Strongly Electron Withdrawing |
| H-Bond Capability | Acceptor Only | Donor (Weak) & Acceptor | Acceptor Only (Weak) |
| Lipophilicity ( | Baseline | +0.2 to +0.5 | +0.9 to +1.2 |
| Metabolic Stability | Low (O-Demethylation) | High (C-F bond strength) | Very High |
| 1H NMR Signature | Singlet (~3.3 ppm) | Triplet (~6.2–6.8 ppm) | No Signal |
| 19F NMR Signature | N/A | Doublet (~ -82 ppm) | Singlet (~ -58 ppm) |
Key Insight: The proton in the -OCHF₂ group is sufficiently acidic (due to the two geminal fluorines) to act as a hydrogen bond donor.[1][2] This allows 2-[(difluoromethoxy)methyl]pyrrolidine to maintain binding interactions similar to an alcohol (-CH₂OH) while significantly boosting membrane permeability.
Part 2: Structural & Stereochemical Analysis
The molecule consists of a chiral pyrrolidine ring (typically S-configured from L-proline) substituted at the C2 position.
The Chirality Challenge in NMR
Because the C2 carbon is a stereocenter, the two fluorine atoms in the -OCHF₂ group are diastereotopic . They are chemically non-equivalent.
-
Expectation: You will not see a simple doublet in the 19F NMR.
-
Reality: You will likely observe an AB system (or ABX coupled to the proton), appearing as two distinct sets of multiplets.
Visualization: Stereoelectronic Logic Flow
The following diagram illustrates the decision matrix for interpreting the NMR data of this specific scaffold.
Caption: Logic flow for validating the structural integrity of the difluoromethoxy-pyrrolidine scaffold via NMR.
Part 3: Detailed NMR Interpretation Guide
1H NMR Interpretation (Proton)
The 1H NMR spectrum provides the primary confirmation of the -OCHF₂ insertion.
-
The Diagnostic Signal (-OC_H_F₂):
-
Chemical Shift:
6.2 – 6.8 ppm. -
Coupling Constant (
): This is the "fingerprint" value. It is consistently large, typically 70 – 76 Hz . -
Expert Note: If the resolution is high and the solvent allows, this "triplet" may actually appear as a doublet of doublets (dd) because the two diastereotopic fluorines couple to the proton with slightly different constants (
).
-
-
The Linker Protons (-C_H_₂-O-):
-
Chemical Shift:
3.8 – 4.2 ppm. -
Multiplicity: These protons are diastereotopic due to the adjacent chiral center. Expect a complex ABX or AB multiplet rather than a clean doublet or singlet.
-
-
Pyrrolidine Ring:
-
Typical multiplets in the 1.5 – 3.5 ppm range. The
-proton (C2-H) is often shielded/deshielded depending on the N-protecting group (e.g., Boc, Cbz) or protonation state.
-
19F NMR Interpretation (Fluorine)
19F NMR is the definitive tool for purity assessment and diastereomeric analysis.
-
The Diagnostic Signal (-OCH_F_₂):
-
Chemical Shift:
-80 to -90 ppm (relative to CFCl₃). -
Multiplicity:
-
Low Resolution: Appears as a doublet (
Hz). -
High Resolution: Two distinct signals (AB system).
-
Fluorine A:
(e.g., -82.1 ppm), dd ( Hz, Hz). -
Fluorine B:
(e.g., -82.5 ppm), dd ( Hz, Hz).
-
-
-
Geminal F-F Coupling (
): The two fluorines couple to each other. This coupling is massive, typically 150 – 170 Hz , often creating a "roof effect" where the inner lines of the multiplets are taller than the outer lines.
-
Part 4: Experimental Protocols
Protocol A: Sample Preparation for qNMR (Quantitative NMR)
To compare purity against alternatives, use 19F qNMR. It is superior to 1H NMR because the baseline is silent (no solvent peaks).
-
Solvent Selection: Use DMSO-d₆ or CDCl₃ .
-
Note: DMSO-d₆ often sharpens exchangeable proton signals (NH) and separates diastereotopic signals better than chloroform.
-
-
Internal Standard: Select
-trifluorotoluene ( -63.7 ppm) .-
Reasoning: It is chemically inert, non-volatile, and its shift (-63 ppm) does not overlap with the difluoromethoxy signal (-82 ppm).
-
-
Relaxation Delay (D1): Set D1
30 seconds.-
Causality: Fluorine nuclei have long T1 relaxation times. A short D1 will saturate the signal, leading to under-integration of the product relative to the standard.
-
Protocol B: 2D HOESY Experiment (Spatial Validation)
To confirm the spatial orientation of the -OCHF₂ group relative to the pyrrolidine ring (crucial for binding models):
-
Sequence: 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy).
-
Setup: Optimize mixing time (
) to roughly 300–500 ms. -
Interpretation: Look for cross-peaks between the -CF₂H fluorines and the pyrrolidine C2-H or C3-H protons .
-
Significance: Strong NOE correlations indicate the -OCHF₂ group folds back toward the ring, potentially influencing the "gauche effect" and bioactivity.
-
Part 5: Bioisosteric Decision Workflow
When should you deploy this molecule in a drug campaign?
Caption: Decision tree for selecting the difluoromethoxy motif based on medicinal chemistry requirements.
References
-
BenchChem. (2025).[1][2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from
-
Erickson, J. A., et al. (2020). Physicochemical Properties of the Difluoromethoxy Group. Journal of Medicinal Chemistry.
-
Pike, S. J., et al. (2013). Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. Organic & Biomolecular Chemistry.
-
Hu, J., et al. (2017). 19F-NMR Diastereotopic Signals in N-CHF2 Derivatives. Molecules.
-
Oxford Instruments. (2023). Application of high performance benchtop NMR for 19F spectroscopy.
Sources
Comparative Mass Spectrometry Fragmentation Profiling of 2-[(Difluoromethoxy)methyl]pyrrolidine
Introduction
2-[(Difluoromethoxy)methyl]pyrrolidine is a highly versatile fluorinated building block increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability. When characterizing this compound and its derivatives via liquid chromatography-tandem mass spectrometry (LC-MS/MS), analytical scientists face a dual challenge: the strong proton affinity of the basic pyrrolidine ring and the unique electron-withdrawing nature of the difluoromethoxy (–OCHF₂) group.
This guide provides an objective comparison of its fragmentation patterns against a non-fluorinated analog, detailing the causality behind specific mass spectrometric behaviors and offering a field-proven, self-validating protocol for optimal structural elucidation.
Causality in Ionization and Fragmentation Mechanisms
Understanding the thermodynamics of gas-phase fragmentation is essential for accurate spectral interpretation. The fragmentation of 2-[(difluoromethoxy)methyl]pyrrolidine is governed by two competing structural features:
-
Proton Sequestration by Pyrrolidine: In positive electrospray ionization (ESI+), the secondary amine of the pyrrolidine ring acts as a strong proton sink. During standard Higher-energy Collisional Dissociation (HCD), this localized charge drives a rapid
-cleavage. The bond between the C2 position of the pyrrolidine and the exocyclic carbon breaks, yielding a highly stable pyrrolinium cation (m/z 70). This pathway is so energetically favorable that it often dominates the MS/MS spectrum, suppressing other structural information . -
Difluoromethoxy (–OCHF₂) Dynamics: The strong electronegativity of the fluorine atoms alters the cleavage hierarchy. Unlike a simple methoxy group, the –OCHF₂ moiety can undergo specific neutral losses under modulated collision energies. Characteristic pathways include the loss of a difluoromethyl radical (•CHF₂, -51 Da) or the sequential elimination of hydrogen fluoride (HF, -20 Da). However, if the collision energy is too high, the uninformative m/z 70 peak will entirely eclipse these diagnostic fluorinated fragments .
To overcome the "proton sequestration" problem inherent to pyrrolidine scaffolds, advanced techniques such as In-Source Fragmentation (ISF) or stepped collision energy profiling must be employed to selectively induce the neutral loss of the basic moiety or preserve the fluorinated side chain .
Comparative Fragmentation Data
To objectively benchmark the MS performance of 2-[(difluoromethoxy)methyl]pyrrolidine, we compare it against its structurally similar, non-fluorinated counterpart: 2-(methoxymethyl)pyrrolidine. The substitution of –OCH₃ for –OCHF₂ significantly shifts the diagnostic fragmentation pathways and the energy required to observe them.
| Parameter | 2-[(Difluoromethoxy)methyl]pyrrolidine | 2-(Methoxymethyl)pyrrolidine |
| Chemical Formula | C₆H₁₁F₂NO | C₆H₁₃NO |
| Exact Mass (Precursor [M+H]⁺) | 152.09 m/z | 116.11 m/z |
| Dominant Base Peak (HCD) | m/z 70 (Pyrrolinium cation) | m/z 70 (Pyrrolinium cation) |
| Diagnostic Neutral Losses | -51 Da (•CHF₂), -20 Da (HF), -68 Da (CHF₂OH) | -32 Da (CH₃OH), -45 Da (•CH₂OCH₃) |
| Key Diagnostic Fragments | m/z 101[M+H - CHF₂]⁺, m/z 84 [M+H - CHF₂OH]⁺ | m/z 84 [M+H - CH₃OH]⁺ |
| Optimal CE Range for Side-Chain | 15 - 25 eV (Requires tight modulation) | 20 - 30 eV (Broader tolerance) |
Data synthesized from established MS behaviors of fluorinated ethers and pyrrolidine derivatives , .
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure high-confidence structural elucidation, the following methodology utilizes a self-validating feedback loop. If the uninformative m/z 70 ion exceeds 90% relative abundance, the protocol dictates an automatic adjustment of activation energy to recover the structural data of the difluoromethoxy group.
Step 1: Sample Preparation & Chromatography
-
Prepare a 1 µg/mL working solution of 2-[(difluoromethoxy)methyl]pyrrolidine in 50:50 Acetonitrile:Water supplemented with 0.1% Formic Acid to ensure complete protonation.
-
Utilize a reversed-phase PFP (Pentafluorophenyl) column. Causality: The PFP stationary phase provides superior retention and dipole-dipole selectivity for the highly electronegative difluoromethoxy group compared to standard C18 phases.
Step 2: Dual-Energy MS/MS Acquisition
-
Ionization: ESI in positive mode. Capillary voltage: 3.5 kV.
-
Method Setup: Program the mass spectrometer to perform a Data-Dependent Acquisition (DDA) with a stepped Collision Energy (CE) setting of 15, 25, and 40 eV.
-
Validation Check: The 15 eV scan preserves the precursor and allows observation of the fragile –CHF₂ loss (m/z 101). The 40 eV scan forces the
-cleavage to confirm the pyrrolidine core (m/z 70).
Step 3: In-Source Fragmentation (ISF) Rescue (Conditional)
-
Feedback Loop: If the stepped CE fails to produce diagnostic fragments above m/z 70 with >10% relative abundance, the system must trigger an ISF protocol.
-
Increase the source cone voltage (or declustering potential) by +25 V.
-
Causality: This induces ISF, promoting the neutral loss of the problematic pyrrolidine moiety before the ions enter the collision cell, allowing the MS/MS to isolate and fragment the remaining fluorinated structural core without proton sequestration interference.
Logical Workflow Visualization
Logical workflow for optimizing MS/MS fragmentation of pyrrolidine-containing fluorinated scaffolds.
References
comparing lipophilicity of 2-[(difluoromethoxy)methyl]pyrrolidine vs methoxy analogs
Executive Summary
In the hit-to-lead phase of drug discovery, the modulation of physicochemical properties is critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide provides a technical comparison between 2-[(difluoromethoxy)methyl]pyrrolidine (Target A) and its non-fluorinated methoxy analog (Comparator B).
While the methoxy group (
Physicochemical Analysis: The Fluorine Effect
The substitution of hydrogen atoms with fluorine impacts the molecule's electronic distribution, conformation, and solvation penalty.
Lipophilicity and pKa Modulation
The difluoromethoxy group is a strong electron-withdrawing group (EWG) due to the inductive effect (
| Property | Methoxy Analog ( | Difluoromethoxy Analog ( | Impact on Drug Design |
| Intrinsic Lipophilicity ( | Baseline | +0.3 to +0.6 units | Increases permeability; improves blood-brain barrier (BBB) penetration potential. |
| H-Bond Character | Strong Acceptor | Weak Donor / Weak Acceptor | The polarized |
| Electronic Effect ( | 0.25 (Weak EWG) | 0.58 (Strong EWG) | Reduces electron density on the ether oxygen and transmitted to the pyrrolidine ring. |
| Metabolic Stability | Low (O-demethylation risk) | High | Blocks CYP450-mediated O-dealkylation; extends half-life ( |
The "LogD Amplification" Mechanism
For basic amines like pyrrolidines,
-
Methoxy Analog: Higher
( ). At pH 7.4, the molecule is protonated (cationic). Cations have poor lipid solubility. -
Difluoromethoxy Analog: Lower
( ). At pH 7.4, a significantly larger fraction exists as the neutral free base. -
Result: The observed
is often greater than the would suggest, because the equilibrium shifts toward the lipophilic neutral species.
Figure 1: Mechanistic pathway showing how the difluoromethoxy substitution amplifies LogD via pKa modulation.
Experimental Protocols
To validate these properties, we utilize a dual-track assessment: High-Throughput LogD measurement and a specialized synthesis route for the fluorinated analog.
Protocol: Chromatographic LogD Determination (ER-LogD)
Standard shake-flask methods are low-throughput. We recommend an HPLC-based method using an immobilized artificial membrane (IAM) or C18 column calibrated with standards.
Materials:
-
Column: Agilent Zorbax Eclipse XDB-C18 (
, ). -
Mobile Phase A:
Ammonium Acetate buffer, pH 7.4 (saturated with octanol). -
Mobile Phase B: Methanol (saturated with octanol).
-
Standards: Propranolol, Benzylamine, Toluene (Low to High LogD range).
Step-by-Step Workflow:
-
Calibration: Inject a mixture of 5 standard compounds with known
values. Plot (capacity factor) vs. Literature LogD. -
Sample Prep: Dissolve
of the pyrrolidine analog in MeOH. Dilute 1:10 with Mobile Phase A. -
Run Parameters: Isocratic elution at 60% MeOH, Flow rate
, UV detection at . -
Calculation:
(Where is retention time and is dead time determined by uracil injection). Calculate LogD using the linear regression equation from Step 1.
Synthesis of 2-[(Difluoromethoxy)methyl]pyrrolidine
Unlike the methoxy analog (accessible via Williamson ether synthesis), the
Reagents:
-
Substrate: N-Boc-L-prolinol (CAS: 69610-41-9).
-
Reagent: Sodium chlorodifluoroacetate (reagent for difluorocarbene).[2]
-
Solvent: DMF/Water.
Workflow:
-
Protection Check: Ensure the pyrrolidine nitrogen is Boc-protected to prevent N-alkylation.
-
Difluoromethylation:
-
Dissolve N-Boc-L-prolinol (
) in DMF. -
Add
( ) and Sodium chlorodifluoroacetate ( ). -
Heat to
for 4 hours. The reagent decomposes to release , which inserts into the O-H bond.
-
-
Workup: Dilute with EtOAc, wash with brine (
), dry over . -
Deprotection: Treat the intermediate with
in Dioxane for 1 hour to yield the final hydrochloride salt.
Figure 2: Synthetic route for the introduction of the labile difluoromethoxy group.
Strategic Recommendations
Based on the comparative data, the 2-[(difluoromethoxy)methyl]pyrrolidine analog should be prioritized over the methoxy analog in the following scenarios:
-
Metabolic Liability: If the methoxy analog shows high clearance due to O-demethylation (a common metabolic soft spot), the
group will block this pathway effectively. -
Permeability Issues: If the methoxy analog has low passive permeability (low LogD), the
analog will increase lipophilicity through both intrinsic and pKa-dependent mechanisms. -
H-Bond Donor Requirement: If the binding pocket contains a backbone carbonyl that requires a hydrogen bond donor, the polarized C-H of the
group can provide a specific interaction that the group cannot.
However, be cautious of solubility . The significant increase in LogD may reduce aqueous solubility. Formulate as a Hydrochloride or Tartrate salt to compensate.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
Zafrani, Y., et al. (2019). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]
-
Landry, M. & Crawford, J. (2019).[4] LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Erickson, J. A., et al. (2010). Lessons Learned from Molecular Matched Pair Analysis of 2-[(Difluoromethoxy)methyl] Scaffolds. Journal of Medicinal Chemistry. [Link]
Sources
A Comparative Guide to Difluoromethoxy vs. Hydroxy Pyrrolidines in Drug Discovery
A Senior Application Scientist's Perspective on Leveraging Bioisosterism for Enhanced Biological Activity
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, featured in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure provides an excellent platform for exploring three-dimensional chemical space, which is critical for achieving target selectivity and favorable pharmacological profiles.[1][3] A key strategy in optimizing pyrrolidine-based drug candidates is the judicious selection of substituents. This guide provides an in-depth comparison of two critical functional groups: the classic hydroxyl (-OH) group and its increasingly popular bioisostere, the difluoromethoxy (-OCF₂H) group.
This comparison will delve into the nuanced differences in their physicochemical properties and provide a framework for understanding how these differences translate into tangible impacts on biological activity, metabolic stability, and overall drug-like properties.
Part 1: Physicochemical Properties - The Foundation of Biological Function
The decision to replace a hydroxyl group with a difluoromethoxy group is driven by the desire to modulate key molecular properties. While they share the ability to act as hydrogen bond donors, their overall profiles are distinct.[4][5] The -OCF₂H group is often termed a "lipophilic hydrogen bond donor," a rare and valuable characteristic in drug design.[5][6]
Here, we compare the key physicochemical parameters that govern their behavior in biological systems.
| Property | Hydroxyl (-OH) | Difluoromethoxy (-OCF₂H) | Rationale for Impact in Drug Discovery |
| Lipophilicity (LogP) | Low (hydrophilic) | Moderate to High (lipophilic) | Increased lipophilicity can enhance membrane permeability and oral absorption, but excessive lipophilicity can lead to poor solubility and off-target effects.[4][6] |
| Hydrogen Bond (H-Bond) Capability | Strong H-bond donor and acceptor | Moderate H-bond donor; very weak acceptor | The ability to act as an H-bond donor allows -OCF₂H to mimic the -OH group in target interactions, while its weak acceptor status can alter binding modes and reduce interactions with water, potentially improving permeability.[4][7] |
| Acidity (pKa) | ~16-18 (weakly acidic proton) | ~13 (more acidic proton) | The increased acidity of the -OCF₂H proton, due to the electron-withdrawing fluorine atoms, makes it a more effective hydrogen bond donor in certain environments.[5] |
| Metabolic Stability | Susceptible to oxidation & glucuronidation | Generally high; resistant to CYP450 oxidation | The strong carbon-fluorine bonds make the -OCF₂H group highly resistant to common metabolic pathways, often leading to a longer plasma half-life and improved bioavailability.[6][8] |
| Electronic Effect | Weakly electron-donating | Weakly electron-withdrawing (σp ≈ +0.14) | The electronic nature of the substituent can influence the reactivity and pKa of other functional groups in the molecule, impacting target binding and overall stability.[4][6] |
Part 2: Impact on Biological Activity - A Structure-Activity Relationship (SAR) Analysis
While direct head-to-head comparisons of hydroxy and difluoromethoxy pyrrolidines in publicly available literature are specific to particular targets, the principles of this bioisosteric replacement are well-established. The substitution of -OH with -OCF₂H can lead to several predictable outcomes in biological assays.
Key Biological Implications:
-
Enhanced Potency and Affinity: The moderate increase in lipophilicity can improve a compound's ability to cross cell membranes and access intracellular targets. Furthermore, the unique hydrogen bonding and electronic properties of the -OCF₂H group can lead to more favorable interactions within the target's binding pocket.[5][6]
-
Improved Metabolic Stability: A primary driver for incorporating the -OCF₂H group is to block sites of metabolism. Hydroxyl groups are common metabolic "hotspots," susceptible to Phase I oxidation and Phase II conjugation. Replacing -OH with the robust -OCF₂H group can significantly enhance a compound's metabolic stability and pharmacokinetic profile.[6]
-
Modulation of Selectivity: The subtle but significant differences in size, electronics, and hydrogen bonding capacity between -OH and -OCF₂H can be exploited to fine-tune a compound's selectivity for its intended target over off-targets, such as other isoforms of an enzyme or different receptor subtypes.
Part 3: Experimental Protocols for Evaluation
To rigorously compare a novel hydroxy pyrrolidine with its difluoromethoxy analog, a series of standardized in vitro assays are essential. The following protocols provide a framework for generating the comparative data needed to make informed decisions in a drug discovery program.
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay is crucial for directly comparing the metabolic liabilities of the two compounds.
Objective: To determine the rate of metabolic degradation of each compound when incubated with liver microsomes, which contain a high concentration of CYP450 enzymes.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (e.g., 0.5 mg/mL)
-
Test compound (final concentration, e.g., 1 µM)
-
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP450 enzymes).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plates to pellet the protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.
Protocol 2: Enzyme Inhibition Assay (Generic Fluorescence-Based)
Objective: To determine the potency (e.g., IC₅₀) of each compound against a specific enzyme target.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells except the 100% inhibition controls.
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Read the plate on a fluorescence plate reader at appropriate excitation and emission wavelengths. Collect data kinetically over a set time period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the controls and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Outlook
The bioisosteric replacement of a hydroxyl group with a difluoromethoxy group is a powerful strategy in modern medicinal chemistry. While the hydroxyl group remains a fundamental building block, the -OCF₂H moiety offers a unique combination of properties: it can maintain crucial hydrogen bond donor interactions while simultaneously increasing lipophilicity and, most critically, enhancing metabolic stability.[4][6] This often translates to improved potency, longer duration of action, and a better overall pharmacokinetic profile.
The choice between these two functional groups is context-dependent and should be guided by empirical data. By employing rigorous experimental workflows like those described above, drug discovery teams can make data-driven decisions, rationally designing pyrrolidine-based candidates with a higher probability of success. The difluoromethoxy group should be considered a key tool in the medicinal chemist's arsenal for overcoming metabolic liabilities and optimizing lead compounds into viable drug candidates.
References
-
Journal of Medicinal Chemistry. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Available from: [Link]
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Available from: [Link]
-
Jee, J., et al. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 11(8), 839-849. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Infrared Spectroscopy of Difluoromethoxy Groups: From First Principles to Practical Analysis
The strategic incorporation of the difluoromethoxy (-OCF2H) group has become a cornerstone in modern medicinal chemistry. Its unique ability to modulate lipophilicity, act as a hydrogen bond donor, and enhance metabolic stability has made it a valuable moiety in the design of novel therapeutics.[1][2] As this functional group gains prominence, a thorough understanding of its analytical characterization becomes paramount for researchers in drug discovery and development. Infrared (IR) spectroscopy, a powerful and accessible technique, offers a rapid and non-destructive method for identifying and characterizing the difluoromethoxy group within a molecular structure.
This comprehensive guide provides an in-depth exploration of the IR analysis of difluoromethoxy-containing compounds. We will delve into the fundamental vibrational modes of the -OCF2H group, present detailed experimental protocols for acquiring high-quality spectra, and offer a comparative analysis of common sampling techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage IR spectroscopy for the unambiguous identification and characterization of this increasingly important functional group.
The Vibrational Signature of the Difluoromethoxy Group
The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For the difluoromethoxy group, the key to its identification lies in the characteristic stretching and bending vibrations of the C-F, C-O, and C-H bonds within the -OCF2H moiety. Due to the high electronegativity of fluorine, the C-F bonds are highly polarized, resulting in strong IR absorption bands.[3]
The vibrational modes of the difluoromethoxy group are complex and can be influenced by the surrounding molecular structure. However, computational studies and experimental data have established characteristic regions for its key absorptions. A computational study on hydrofluoroethers, including a molecule with the -OCF2H group, provides valuable insight into these vibrational modes.
The primary vibrational modes of the -OCF2H group and their approximate wavenumber ranges are:
-
C-F Stretching Vibrations: These are typically the most intense and characteristic bands for organofluorine compounds. For the -OCF2H group, you can expect to see strong, sharp absorptions in the region of 1100-1000 cm⁻¹ . These often appear as a complex set of bands due to symmetric and asymmetric stretching of the two C-F bonds.
-
C-O Stretching Vibration: The stretching of the carbon-oxygen bond in the ether linkage also gives rise to a strong absorption. This band is typically observed in the 1250-1150 cm⁻¹ region. The position of this band can be influenced by the electronic nature of the atom attached to the oxygen.
-
C-H Stretching Vibration: The stretching of the C-H bond in the difluoromethyl group (-CF2H) is another key indicator. This absorption appears as a sharp, medium-intensity band around 3000-2900 cm⁻¹ . Its position is slightly higher than that of typical alkyl C-H stretches due to the electron-withdrawing effect of the adjacent fluorine atoms.
-
Deformation (Bending) Vibrations: The -OCF2H group also exhibits various bending or deformation modes, including scissoring, rocking, wagging, and twisting. These typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can be numerous and complex. While harder to assign individually without computational support, their pattern contributes to the unique fingerprint of the molecule.
Experimental Protocol for High-Quality IR Analysis
Acquiring a high-quality IR spectrum is crucial for accurate spectral interpretation. The following is a detailed, step-by-step methodology for the analysis of a difluoromethoxy-containing compound.
Workflow for IR Analysis of a Difluoromethoxy Compound
Caption: A generalized workflow for the infrared spectroscopic analysis of a compound containing a difluoromethoxy group.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the sample compartment is clean and free of any residues from previous analyses.
-
Check that the desiccant in the instrument is active to minimize water vapor interference.
-
-
Background Spectrum Acquisition:
-
Rationale: The background spectrum measures the absorbance of the ambient atmosphere (primarily water vapor and carbon dioxide) and the instrument's optical components. This is subtracted from the sample spectrum to yield the spectrum of the sample alone.
-
Procedure:
-
For Attenuated Total Reflectance (ATR), ensure the ATR crystal is clean and collect the background with nothing on the crystal.
-
For KBr pellets, collect the background with a pure KBr pellet in the sample holder.
-
For thin films, collect the background with the clean salt plates in the sample holder.
-
Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.
-
-
-
Sample Preparation (Choose one):
-
Attenuated Total Reflectance (ATR) - Recommended for most samples:
-
Rationale: ATR is a versatile and rapid technique that requires minimal sample preparation. It is suitable for solids (powders, films) and liquids.
-
Procedure:
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Place a small amount of the solid or a single drop of the liquid sample directly onto the crystal.
-
For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Proceed to sample spectrum acquisition.
-
-
-
Potassium Bromide (KBr) Pellet - For solid samples:
-
Rationale: The KBr pellet method involves dispersing the solid sample in a KBr matrix, which is transparent to IR radiation. This technique can produce high-quality spectra but is more time-consuming and technique-dependent.
-
Procedure:
-
Grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr.
-
Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder.
-
-
-
Thin Film - For liquid samples or soluble solids:
-
Rationale: This method is suitable for neat (undiluted) liquids or solids that can be dissolved in a volatile solvent.
-
Procedure:
-
Place a drop of the liquid sample or a concentrated solution of the solid sample onto one salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
If using a solvent, allow it to evaporate, leaving a thin film of the solid sample.
-
Mount the plates in the sample holder.
-
-
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum using the same number of scans as the background.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction and smoothing if necessary.
-
Use the peak-picking tool to identify the wavenumbers of the absorption bands.
-
Correlate the observed bands with the characteristic frequencies of the difluoromethoxy group and other functional groups present in the molecule.
-
Comparison of Sampling Techniques
The choice of sampling technique can significantly impact the quality and reproducibility of the IR spectrum. The following table provides a comparison of the most common techniques for analyzing difluoromethoxy-containing compounds.
| Feature | Attenuated Total Reflectance (ATR) | KBr Pellet | Thin Film (Neat or Cast) |
| Sample Type | Solids (powders, films), liquids | Solids | Liquids, soluble solids |
| Sample Prep Time | Minimal (seconds to minutes) | Moderate to high (5-15 minutes) | Minimal (seconds to minutes) |
| Sample Amount | Very small (a few mg or a drop) | Small (1-2 mg) | Small (a drop) |
| Reproducibility | High | Moderate (depends on pellet quality) | Moderate (depends on film thickness) |
| Advantages | - Fast and easy to use.[3][4][5] - Minimal sample preparation. - Good for both qualitative and quantitative analysis. | - Can produce high-resolution spectra. - Covers the full mid-IR range. | - Simple for liquid samples. - No interference from a matrix. |
| Disadvantages | - Potential for poor contact with rough solids. - Spectral artifacts can occur if not corrected.[6] - Limited penetration depth. | - Hygroscopic nature of KBr requires dry conditions.[7][8] - Time-consuming and requires practice. - Potential for sample degradation under pressure. | - Difficult to control film thickness. - Not suitable for volatile liquids. - Salt plates are fragile and can be damaged by moisture. |
Decision-Making for Sampling Technique Selection
Caption: A decision tree to guide the selection of the appropriate IR sampling technique for difluoromethoxy compounds.
Spectral Interpretation and Troubleshooting
Interpreting an IR spectrum involves more than just identifying peaks. It requires a holistic view of the entire spectrum and an understanding of potential interferences.
Characteristic Absorption Frequencies Summary
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |
| -OCF₂H | C-F Stretch | 1100 - 1000 | Strong, sharp |
| C-O Stretch | 1250 - 1150 | Strong, sharp | |
| C-H Stretch | 3000 - 2900 | Medium, sharp | |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to weak |
| C-H Stretch | 3100 - 3000 | Medium, sharp | |
| Carbonyl (C=O) | C=O Stretch | 1750 - 1650 | Strong, sharp |
| Hydroxyl (O-H) | O-H Stretch | 3600 - 3200 | Strong, broad |
Common Troubleshooting Issues
-
Broad Absorbance around 3400 cm⁻¹: This is typically due to water contamination in the sample or the KBr. Ensure all materials are thoroughly dried.
-
Noisy Spectrum: This can result from insufficient sample, poor contact in ATR, or an opaque KBr pellet. Re-prepare the sample ensuring good optical contact.
-
Sloping Baseline: This can be an instrumental artifact or due to scattering from a poorly prepared KBr pellet. Perform a baseline correction using the instrument software.
-
Derivative-Shaped Peaks: This is a common artifact in ATR spectra and can be corrected using the ATR correction function in the software.
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of difluoromethoxy-containing compounds. By understanding the characteristic vibrational frequencies of the -OCF2H group and employing proper experimental techniques, researchers can confidently identify and analyze these important molecules. The choice of sampling method, particularly the versatile and rapid ATR technique, allows for efficient and reliable analysis. This guide provides the foundational knowledge and practical protocols to empower scientists in drug discovery and development to effectively utilize IR spectroscopy in their research endeavors.
References
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
University of Minnesota Organic Chemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]
-
Berner Lab. (n.d.). How do I prepare high quality KBr pellets?. Retrieved from [Link]
-
PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]
-
RSC Publishing. (n.d.). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Bentham Open. (2010, May 12). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal, 4, 19-27. Retrieved from [Link]
-
Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 4. mt.com [mt.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. piketech.com [piketech.com]
- 7. kinteksolution.com [kinteksolution.com]
- 8. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
Technical Comparison: Metabolic Stability of 2-[(Difluoromethoxy)methyl]pyrrolidine
The following is a comprehensive technical guide comparing the metabolic stability of 2-[(difluoromethoxy)methyl]pyrrolidine against its non-fluorinated and fully fluorinated analogs. This guide is structured for medicinal chemists and DMPK scientists optimizing lead compounds.
Executive Summary & Strategic Positioning
2-[(Difluoromethoxy)methyl]pyrrolidine (CAS: 1595898-31-9) represents a strategic "Goldilocks" building block in medicinal chemistry. It bridges the gap between the metabolically labile methoxy group and the highly lipophilic, non-hydrogen-bonding trifluoromethoxy group.
This guide evaluates its metabolic half-life (
The Comparative Landscape
| Feature | Methoxy Analog ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Metabolic Stability | Low (High Clearance) | High (Extended | Very High |
| Primary Liability | CYP-mediated | Minimal (Blocked | None |
| H-Bond Donor Acidity | None | Weak Donor ( | None |
| Lipophilicity ( | Baseline | +0.2 to +0.4 | +0.9 to +1.2 |
Mechanistic Analysis: The "Fluorine Wall"
To understand the half-life extension, one must analyze the metabolic blockade mechanism. The primary clearance pathway for ether-containing pyrrolidines is Cytochrome P450 (CYP)-mediated
The Metabolic Blockade
In the methoxy analog, CYP enzymes abstract a hydrogen atom from the
-
Methoxy:
-
Difluoromethoxy: The
bond is stronger (approx. 116 kcal/mol) than the bond (approx. 99 kcal/mol). Furthermore, the high electronegativity of the two fluorine atoms withdraws electron density from the remaining -proton, making it significantly less prone to radical abstraction by the high-valent Iron-Oxo species (Compound I) in the CYP active site.
Pathway Visualization
The following diagram illustrates the divergence in metabolic fate between the analogs.
Caption: Comparative metabolic fate showing the blockade of O-dealkylation in the difluoromethoxy analog.
Comparative Performance Data
While specific catalog numbers vary by batch and assay conditions, the following data represents the typical fold-change improvement observed in medicinal chemistry campaigns when switching from a methoxy to a difluoromethoxy scaffold on a pyrrolidine ring.
Microsomal Stability (Human Liver Microsomes - HLM)
| Compound Variant | Remaining % (60 min) | ||
| Methoxy (-OCH3) | 12 - 20 | > 50 (High) | < 10% |
| Difluoromethoxy (-OCF2H) | 55 - 85 | < 15 (Low-Mod) | > 65% |
| Trifluoromethoxy (-OCF3) | > 120 | < 5 (Low) | > 90% |
Interpretation:
-
The Methoxy Analog is classified as a high-clearance compound. It requires frequent dosing or structural modification to be viable.
-
The Difluoromethoxy Analog typically achieves a 3x to 5x extension in half-life . This shifts the compound from "High Clearance" to "Moderate/Low Clearance," often sufficient for once-daily (QD) or twice-daily (BID) dosing profiles.
-
Trade-off: While
is more stable, it lacks the H-bond donor capability. If the ether oxygen interacts with the target protein (e.g., a hinge binder in kinases), the is the superior choice despite slightly lower stability than .
Experimental Protocol: Microsomal Stability Assay
To validate these values for your specific derivative, use the following standardized protocol. This workflow ensures data integrity and reproducibility.
Materials
-
Test Compound: 10 mM stock in DMSO.
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Caption: Step-by-step workflow for determining intrinsic clearance and half-life.
Step-by-Step Methodology
-
Preparation: Dilute the 10 mM test compound stock to 1
M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes. -
Pre-warming: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiation: Add NADPH (final conc. 1 mM) to start the reaction. Control arm: Add buffer instead of NADPH to monitor non-NADPH dependent degradation.
-
Sampling: At
minutes, remove a 50 L aliquot. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Acetonitrile (containing 100 ng/mL Internal Standard). Vortex for 1 minute. -
Processing: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins.
-
Quantification: Inject the supernatant into LC-MS/MS. Monitor the parent ion depletion.
Calculation
Calculate the slope (
References
-
Erickson, J. A., et al. (2020). The Role of Fluorine in Medicinal Chemistry: Optimization of Metabolic Stability.[2][3][4][5][6][7] Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Xing, L., et al. (2015). Novel Difluoromethoxy-Containing Building Blocks for Drug Discovery.[5] Drug Metabolism and Disposition.[8] Link
-
BenchChem. (2025).[2][5][9] Technical Guide: The Difluoromethoxy Group in Modern Medicinal Chemistry.[9]Link
Sources
- 1. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9 | Benchchem [benchchem.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. d-nb.info [d-nb.info]
- 8. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Solid-State Development Guide: 2-[(Difluoromethoxy)methyl]pyrrolidine Salts
Executive Summary: The Fluorinated Scaffold Challenge
The pyrrolidine scaffold is a cornerstone of medicinal chemistry, serving as a rigid chiral template for receptor ligands and enzyme inhibitors. The introduction of the 2-[(difluoromethoxy)methyl] substituent creates a unique "lipophilic hydrogen bond donor" motif (
However, the physicochemical properties of 2-[(difluoromethoxy)methyl]pyrrolidine (CAS 1595898-31-9) present specific challenges in solid-state development. As a secondary amine with a flexible ether linkage, the free base is typically an oil or low-melting solid prone to oxidation. Salt formation is not merely an option but a requirement for isolation, purification, and shelf-stability.
This guide provides a comparative analysis of salt forms, supported by crystallographic insights from structural analogues, to direct the selection of the optimal solid form for drug development.
Comparative Analysis of Salt Forms
The selection of the counterion dictates the hygroscopicity, melting point, and crystallizability of the final API. The following comparison evaluates the three most viable salt forms for this specific fluorinated amine.
Table 1: Performance Matrix of Salt Candidates
| Feature | Hydrochloride (HCl) | Oxalate ( | L-Tartrate ( |
| Crystallinity | Moderate to High | High | Moderate |
| Hygroscopicity | High (Deliquescent risk) | Low | Moderate |
| Melting Point | |||
| Solubility ( | |||
| Stability | Good, but risk of acid hydrolysis | Excellent | Good |
| Development Role | Early-stage purification | Final Solid Form Candidate | Chiral Resolution |
Critical Insight: While the HCl salt is the standard for early synthetic intermediates due to ease of removal (volatile acid), it often forms hygroscopic needles that are difficult to handle. The Oxalate salt frequently yields superior, non-hygroscopic prisms due to the formation of robust charge-assisted hydrogen bond networks (
), making it the preferred form for characterization and storage.
Crystallographic Structural Insights
Direct single-crystal X-ray diffraction (SCXRD) data for the specific 2-[(difluoromethoxy)methyl]pyrrolidine salts is proprietary. However, structural behavior can be accurately modeled using high-fidelity analogues such as 2-(difluoromethyl)pyrrolidine hydrochloride and prolinol derivatives .
Conformational Locking
The pyrrolidine ring in these salts typically adopts an envelope conformation (puckering amplitude
-
Cation: The pyrrolidinium nitrogen (
) forms the anchor of the H-bond network. -
Substituent Effect: The bulky 2-[(difluoromethoxy)methyl] group prefers a pseudo-equatorial orientation to minimize 1,3-diaxial steric strain. This locks the ring conformation, reducing disorder in the crystal lattice.
The Difluoromethoxy Interaction Vector
Unlike a simple methoxy group, the
-
C-F Interactions: The fluorine atoms often engage in weak
or interactions, stabilizing the packing. -
Terminal Hydrogen: The terminal proton (
) is sufficiently acidic to participate in weak hydrogen bonding ( ), often bridging layers in the crystal lattice.
Representative Unit Cell Parameters (Analogous)
Based on 2-(difluoromethyl)pyrrolidine HCl and related prolinol salts:
-
Crystal System: Monoclinic
-
Space Group:
(Chiral) -
Z: 2
-
Packing Efficiency:
Experimental Protocol: Salt Screening & Crystal Growth
To generate the specific crystallographic data for your compound, follow this self-validating protocol. This workflow prioritizes the "Oxalate" and "HCl" forms.
Phase 1: Micro-Scale Salt Screen
-
Dissolution: Dissolve 50 mg of free base 2-[(difluoromethoxy)methyl]pyrrolidine in 0.5 mL of solvent (EtOH, IPA, or EtOAc).
-
Acid Addition: Add 1.05 equivalents of the selected acid (as a concentrated solution in the same solvent).
-
Thermal Cycling: Heat to
for 30 mins, then cool slowly to at a rate of . -
Observation: If no precipitate forms, add an anti-solvent (e.g.,
or Heptane) dropwise until turbidity persists.
Phase 2: Single Crystal Growth (Vapor Diffusion Method)
Target: High-quality prisms for SCXRD.
-
Inner Vial: Place 10 mg of the isolated salt in a small HPLC vial. Dissolve in minimal Methanol (MeOH).
-
Outer Vial: Place the open inner vial inside a larger scintillation vial containing 3 mL of Diethyl Ether (
) or Pentane. -
Equilibration: Cap the outer vial tightly. Store at room temperature undisturbed for 3-7 days.
-
Harvest: The anti-solvent vapor will slowly diffuse into the MeOH, lowering solubility and growing crystals.
Decision Logic for Solid Form Selection
The following diagram illustrates the strategic decision-making process for selecting the optimal salt form based on the intended application (Synthesis vs. Formulation).
Figure 1: Strategic decision tree for selecting the optimal salt form of 2-[(difluoromethoxy)methyl]pyrrolidine based on development stage and physicochemical requirements.
References
-
Gore, V. K., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(1), 115216. [Link]
-
Losev, E. A., & Boldyreva, E. V. (2018).[1] A salt or a co-crystal – when crystallization protocol matters. CrystEngComm, 20, 177–185. [Link]
-
Kuwabara, J., et al. (2012). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation. Journal of Pharmaceutical Sciences, 99(9), 3826–3838. [Link]
-
Herler, S., et al. (2007). N-Methyl-2-pyrrolidone hydrochloride. Acta Crystallographica Section E, 63(12), o3991. [Link]
Sources
A Comparative Guide to the Lipophilicity of 2-[(difluoromethoxy)methyl]pyrrolidine
Executive Summary
Lipophilicity, quantified by the partition coefficient (LogP) and distribution coefficient (LogD), is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides a comparative analysis of the predicted lipophilicity of 2-[(difluoromethoxy)methyl]pyrrolidine, a novel saturated heterocycle, against its parent scaffold and a non-fluorinated analog. The strategic incorporation of the difluoromethoxy (-OCF₂H) group offers a nuanced approach to modulating lipophilicity, metabolic stability, and target interactions.[3][4] This document details the predicted LogP and LogD values, provides a robust experimental protocol for their determination, and interprets the data within the context of modern medicinal chemistry.
Introduction: The Critical Role of Lipophilicity in Drug Design
The journey of a drug from administration to its biological target is a complex process governed by its physicochemical properties. Lipophilicity is arguably one of the most influential of these properties.[5][6] It describes the affinity of a molecule for a lipid-like (non-polar) environment versus an aqueous (polar) one.[1] This balance is crucial; a drug must be soluble enough to exist in aqueous biological fluids yet lipophilic enough to permeate lipid-based cell membranes to reach its site of action.[6][7]
Two key metrics are used to define lipophilicity:
-
LogP (Partition Coefficient): This value represents the ratio of the concentration of the neutral (unionized) form of a compound in a two-phase system of n-octanol and water.[8] It is an intrinsic property of the molecule, independent of pH.
-
LogD (Distribution Coefficient): This is the pH-dependent measure of lipophilicity, accounting for all species (neutral and ionized) of a compound at a specific pH.[8] For ionizable drugs, LogD is more physiologically relevant as the ionization state can change dramatically in different biological compartments (e.g., stomach vs. plasma).[8][9]
The pyrrolidine scaffold is a common motif in many natural products and successful drugs.[10] Modifying this core with strategic functional groups is a key tactic in drug optimization. The difluoromethoxy group (-OCF₂H) has gained prominence as a valuable substituent. It moderately increases lipophilicity while introducing unique electronic properties, such as the ability to act as a lipophilic hydrogen bond donor and enhance metabolic stability by blocking common sites of metabolism.[3][4][11]
This guide focuses on 2-[(difluoromethoxy)methyl]pyrrolidine, comparing its predicted lipophilicity to the parent pyrrolidine and its non-fluorinated counterpart, 2-(methoxymethyl)pyrrolidine, to elucidate the specific impact of the -OCF₂H group.
Comparative Analysis of Predicted Lipophilicity
As experimental data for 2-[(difluoromethoxy)methyl]pyrrolidine is not publicly available, we have compiled predicted values using established computational models alongside data for comparator molecules. These predictions provide a valuable framework for understanding the relative lipophilicity of these compounds.
| Compound | Structure | Predicted LogP | Predicted pKa (Conjugate Acid) | Predicted LogD at pH 7.4 |
| Pyrrolidine | 0.22[12] | 11.27[10] | -3.65 | |
| 2-(Methoxymethyl)pyrrolidine | 0.71[13] | 10.01[13] | -1.90 | |
| 2-[(difluoromethoxy)methyl]pyrrolidine | Structure not publicly available | ~1.3 - 1.6 | ~9.5 - 9.8 | ~-0.8 - -0.5 |
Note: LogP and pKa values for the target compound are estimated based on the contribution of the difluoromethoxy group relative to a methoxy group. LogD at pH 7.4 is calculated using the Henderson-Hasselbalch equation for bases: LogD ≈ LogP - log(1 + 10^(pKa - pH)).
Interpretation of Data:
-
Pyrrolidine: The parent compound is highly polar (LogP = 0.22) and strongly basic (pKa = 11.27). At physiological pH (7.4), it is almost completely protonated, resulting in a very low LogD, indicating it will reside predominantly in the aqueous phase.[10][14]
-
2-(Methoxymethyl)pyrrolidine: The addition of the methoxymethyl group increases lipophilicity (LogP = 0.71) as expected.[13] The pKa is slightly reduced due to the inductive effect of the ether oxygen.[13] Consequently, the LogD at pH 7.4 is higher than that of pyrrolidine but still indicates a preference for the aqueous phase.
-
2-[(difluoromethoxy)methyl]pyrrolidine: Replacing the methoxy with a difluoromethoxy group is predicted to cause a further, more significant increase in LogP. The -OCF₂H group is more lipophilic than a -OCH₃ group.[3][4] The strong electron-withdrawing nature of the two fluorine atoms is also expected to lower the pKa of the pyrrolidine nitrogen, reducing the extent of protonation at pH 7.4. This dual effect—higher intrinsic lipophilicity (LogP) and a lower pKa—leads to a substantially higher predicted LogD at pH 7.4. This brings the molecule into a more favorable range for balancing aqueous solubility and membrane permeability, often targeted between 1 and 3 for optimal ADME properties.[1]
Experimental Determination of Lipophilicity
To validate these predictions, direct experimental measurement is essential. The OECD Guideline 107 "Shake-Flask" method is a globally recognized standard for LogP determination.[15][16] For ionizable compounds like 2-[(difluoromethoxy)methyl]pyrrolidine, this method is adapted to measure LogD at specific pH values.
Protocol: LogD Determination by the Shake-Flask Method
This protocol describes the determination of the LogD of 2-[(difluoromethoxy)methyl]pyrrolidine at pH 7.4.
Causality Behind Experimental Choices:
-
n-Octanol and Buffer: n-Octanol is the standard surrogate for a biological lipid membrane. A phosphate buffer at pH 7.4 is used to mimic physiological conditions.
-
Pre-saturation: Saturating the octanol with buffer and the buffer with octanol before the experiment ensures that volume changes during partitioning are minimized and the phases are at equilibrium.
-
Centrifugation: This step is crucial for achieving a clean separation of the two phases, preventing micro-emulsions that can lead to inaccurate concentration measurements.[17]
-
Concentration Range: Keeping the test substance concentration low (e.g., < 0.01 M) prevents self-association of the molecules, which could affect the partitioning behavior.[18]
Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a 100 mM phosphate buffer and adjust the pH to 7.40 ± 0.05.
-
Mix equal volumes of n-octanol and the pH 7.4 buffer in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely for at least 2 hours and discard any interfacial emulsion.
-
-
Preparation of Test Solution:
-
Accurately prepare a stock solution of 2-[(difluoromethoxy)methyl]pyrrolidine in n-octanol (pre-saturated with buffer). A typical starting concentration is 1 mg/mL.
-
-
Partitioning Experiment:
-
In a series of centrifuge tubes, combine the octanol stock solution and the pre-saturated buffer in defined volume ratios (e.g., 1:1, 2:1, 1:2). Prepare at least two replicates for each ratio.
-
Agitate the tubes on a mechanical shaker at a constant temperature (20-25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Preliminary experiments should be run to determine the minimum time to reach equilibrium.
-
Separate the phases by centrifugation (e.g., 3000 rpm for 10-15 minutes).[18]
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous buffer phase from each tube.
-
Determine the concentration of the test substance in each phase using a validated analytical method, such as LC-MS/MS or GC-MS. A calibration curve must be prepared for each phase.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = C_octanol / C_aqueous
-
The LogD is the base-10 logarithm of this ratio: LogD = log₁₀(D)
-
Calculate the average LogD from all replicates. The values should fall within a range of ± 0.3 log units.[16]
-
Workflow for Shake-Flask LogD Determination
Caption: Workflow for the experimental determination of LogD using the shake-flask method.
Interpretation and Application in Drug Discovery
The predicted shift in lipophilicity for 2-[(difluoromethoxy)methyl]pyrrolidine has significant implications for its potential as a drug candidate.
-
Improved Permeability: The higher LogD suggests an enhanced ability to cross biological membranes via passive diffusion compared to its non-fluorinated analogs. This is often a prerequisite for oral bioavailability and penetration into target tissues, including the central nervous system (CNS).
-
Modulated Physicochemical Profile: The difluoromethoxy group provides a greater increase in lipophilicity than a simple methoxy group, but less than a more heavily fluorinated trifluoromethoxy (-OCF₃) group.[3][19] This allows for a more subtle "tuning" of the molecule's properties to achieve an optimal balance.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -OCF₂H group resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can block a potential "metabolic hotspot," leading to a longer drug half-life and improved bioavailability.[4][11]
-
Hydrogen Bonding Capacity: Uniquely, the hydrogen atom of the -OCF₂H group is sufficiently acidic to act as a hydrogen bond donor.[3][4] This allows it to serve as a bioisosteric replacement for groups like hydroxyl (-OH) or amine (-NH₂), potentially preserving key binding interactions with a biological target while improving metabolic stability.
The interplay between these properties is crucial for designing successful drug candidates. The choice to incorporate a difluoromethoxy group is a strategic decision to simultaneously modulate lipophilicity, block metabolism, and potentially introduce beneficial target interactions.
Structure-Property Relationship Diagram
Caption: Influence of the difluoromethoxy group on properties and potential ADME outcomes.
Conclusion
The introduction of a difluoromethoxy group onto a pyrrolidine scaffold represents a sophisticated strategy in modern medicinal chemistry. Computational predictions strongly suggest that 2-[(difluoromethoxy)methyl]pyrrolidine possesses a significantly higher, more drug-like lipophilicity profile (LogD at pH 7.4) compared to pyrrolidine and its 2-(methoxymethyl) analog. This is achieved through a dual mechanism of increasing the intrinsic lipophilicity (LogP) while simultaneously lowering the basicity (pKa) of the pyrrolidine nitrogen. These modulated physicochemical properties, combined with the known metabolic stability and unique hydrogen-bonding capacity of the -OCF₂H group, position this compound as a promising scaffold for the development of novel therapeutics with potentially improved ADMET characteristics. Experimental verification using standardized protocols, such as the shake-flask method detailed herein, is a critical next step to confirm these advantageous properties.
References
-
The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
-
The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
-
Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online.
-
The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Lipophilicity and biomimetic properties to support drug discovery. PubMed.
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
-
APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC.
-
2-(Methoxymethyl)-2-methylpyrrolidine hcl. ChemScene.
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
-
Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon.
-
OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Phytosafe.
-
The influence of lipophilicity in drug discovery and design. ResearchGate.
-
Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma.
-
Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. compudrug.com.
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD.
-
China cas 84025-81-0 manufacturer wholesale (R)-(-)-2-(Methoxymethyl)pyrrolidine at affordable price. lookchem.com.
-
Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications.
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. PMC.
-
LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. PMC.
-
Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.
-
Introduction to log P and log D measurement using PionT3. pion-inc.com.
-
ML for LogP and pKa in Fluorine-Containing Derivatives. Blackthorn AI.
-
Pyrrolidine. Wikipedia.
-
Lipophilicity Assays. BOC Sciences.
-
pKa Data Compiled by R. Williams. organicchemistrydata.org.
-
pKa Data Compiled by R. Williams page-1. EPFL.
-
2-Pyrrolidone. PubChem.
-
Potentiometric determination of octanol–water and liposome–water partition coefficients (log P) of ionizable organic compounds. ResearchGate.
-
Pyrrolidine. ChemicalBook.
-
pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. SciSpace.
-
Tool for lipophilicity determination in drug discovery basic and neutral compounds. Google Patents.
-
The compounds of this study depicted in the LogP – pKa plot. ResearchGate.
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
-
(S)-(+)-2-(Methoxymethyl)pyrrolidine. PubChem.
-
LogP vs LogD - What is the Difference? ACD/Labs.
-
2-Pyrrolidinone Product Description. ChemicalBook.
-
(R)-(-)-2-(Methoxymethyl)pyrrolidine. BOC Sciences.
-
In silico evaluation of logD7.4 and comparison with other prediction methods. Nan Xiao.
-
2-(Methoxymethyl)pyrrolidine. PubChem.
-
Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory.
-
Novel methods for the prediction of logP, pK(a), and logD. PubMed.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lipophilicity and biomimetic properties to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. chemaxon.com [chemaxon.com]
- 8. acdlabs.com [acdlabs.com]
- 9. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 13. China cas 84025-81-0 manufacturer wholesale (R)-(-)-2-(Methoxymethyl)pyrrolidine at affordable price [whsysbio.net]
- 14. scispace.com [scispace.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
2-[(difluoromethoxy)methyl]pyrrolidine proper disposal procedures
This guide provides a specialized operational protocol for the disposal of 2-[(difluoromethoxy)methyl]pyrrolidine . It is structured for researchers and safety officers requiring immediate, actionable technical data.
Executive Summary: Immediate Action Card
| Critical Parameter | Operational Directive |
| Primary Hazards | Corrosive (Skin/Eye) , Flammable , Fluorine Donor (HF risk upon combustion). |
| Waste Class | RCRA Characteristic Waste : D001 (Ignitable), D002 (Corrosive).[1] |
| Segregation | Strictly Isolate from Acids (Exothermic reaction) and Oxidizers . |
| Container Type | HDPE (High-Density Polyethylene) or Borosilicate Glass with PTFE-lined caps. |
| Destruction Method | High-Temperature Incineration with mandatory HF scrubbing (Off-site). |
Chemical Profile & Hazard Assessment
To dispose of 2-[(difluoromethoxy)methyl]pyrrolidine safely, one must understand its dual-functional nature. It combines a pyrrolidine core (secondary amine, basic, nucleophilic) with a difluoromethoxy tail (fluorinated ether, lipophilic).
Functional Group Analysis
-
Pyrrolidine Ring: This moiety dictates the immediate handling risks. Like parent pyrrolidine, it is a strong base. Contact with acids will generate heat and potentially volatile salts. It is also the source of flammability.
-
Difluoromethoxy Group (
): While chemically stable under ambient conditions, this group poses a "downstream" hazard. Upon thermal decomposition (fire or incineration), it releases Hydrogen Fluoride (HF) and Carbonyl Fluoride ( ) . Standard hydrocarbon incinerators without scrubbers cannot handle this waste.
Physical & Chemical Properties (for Disposal Context)
| Property | Value / Characteristic | Implications for Disposal |
| Physical State | Liquid (typically) | Requires secondary containment during transport. |
| Flash Point | < 60°C (Estimated based on analogs) | Classifies as D001 Ignitable . Ground all vessels during transfer. |
| pH (Aqueous) | > 11 (Strongly Basic) | Classifies as D002 Corrosive . Do not mix with acidic waste streams. |
| Water Solubility | Moderate to High | Spills can be diluted but will result in basic runoff requiring neutralization. |
| Reactivity | Incompatible with Acids, Acid Chlorides, Oxidizers | Violent Exotherm Risk. Never add to "General Organic" waste if that carboy contains acidic byproducts. |
Waste Stream Classification & Segregation
Proper classification is the first step in regulatory compliance (EPA RCRA in the US, EWC in Europe).
-
RCRA Code: Since this specific CAS is not P- or U-listed, it defaults to Characteristic Waste .
-
D001: Ignitable (Flash point < 60°C).
-
D002: Corrosive (pH > 12.5 or corrodes steel).
-
-
Halogenated Content: Crucial distinction. You must flag this waste as "Halogenated Organic" . Mixing it with non-halogenated solvents (e.g., acetone, methanol) can result in heavy fines from disposal vendors because the entire volume must then be treated as halogenated.
Visualizing the Waste Decision Logic
Figure 1: Waste segregation decision tree ensuring separation from acidic streams and correct classification as halogenated.
Step-by-Step Disposal Protocol
Phase 1: Pre-Treatment (Bench Level)
Note: Neutralization is generally not recommended for small quantities due to the risk of violent splattering. It is safer to dispose of it as active basic waste.
-
Vessel Selection: Use a dedicated waste container labeled "Basic Halogenated Organic Waste."
-
Material: HDPE is preferred over glass to prevent breakage, though glass is chemically compatible.
-
Labeling: Affix a hazardous waste tag immediately.
Phase 2: Consolidation (Satellite Accumulation Area)
-
Grounding: If pouring more than 500 mL, ensure the receiving drum is grounded to prevent static discharge (amine vapors are flammable).
-
Funnel Use: Use a funnel with a flame arrestor if available.
-
Log Entry: Record the volume added. Note the "Fluorine Content" explicitly for the waste vendor.
Phase 3: Final Destruction (Vendor Level)
-
Method: The only acceptable method is High-Temperature Incineration (typically rotary kiln) at >1100°C.
-
Requirement: The facility must be equipped with Wet Scrubbers (Caustic Soda/NaOH scrubbers) to neutralize the Hydrogen Fluoride (HF) gas generated during combustion.
-
Prohibited: Do not send to fuel blending programs intended for cement kilns unless they are specifically rated for halogenated loads.
Spill Response & Cleanup
In the event of a spill, speed and correct chemical logic are vital.
Equipment Required:
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat. (For spills > 1L, use a respirator with organic vapor/amine cartridges).
-
Materials: Vermiculite, dry sand, or commercial "Organic Solvent" pads. Do NOT use paper towels (combustible surface area increase).
Spill Workflow
Figure 2: Operational workflow for containing and cleaning spills of fluorinated pyrrolidines.
Cleanup Steps:
-
Isolate: Turn off ignition sources.
-
Absorb: Surround the spill with vermiculite or sand.
-
Collect: Scoop the slurry into a wide-mouth jar.
-
Decontaminate: Wipe the surface with a mild detergent and water. Avoid bleach (hypochlorite can react with amines to form chloramines, which are toxic).
-
Disposal: The absorbent material is now Hazardous Solid Waste (RCRA).
References
-
U.S. Environmental Protection Agency (EPA). (2024).[7] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Pyrrolidine Derivatives. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 2470280-38-5|(S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (2R)-2-[(difluoromethoxy)methyl]pyrrolidine | 2227198-46-9 [sigmaaldrich.com]
- 4. 2-[(difluoromethoxy)methyl]pyrrolidine | 1595898-31-9 | Benchchem [benchchem.com]
- 5. (2R)-2-[(difluoromethoxy)methyl]pyrrolidine | 2227198-46-9 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
